molecular formula C4H5NO B8389632 Oxazine

Oxazine

货号: B8389632
分子量: 83.09 g/mol
InChI 键: BCHZICNRHXRCHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxazine is a useful research compound. Its molecular formula is C4H5NO and its molecular weight is 83.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C4H5NO

分子量

83.09 g/mol

IUPAC 名称

2H-oxazine

InChI

InChI=1S/C4H5NO/c1-2-4-6-5-3-1/h1-5H

InChI 键

BCHZICNRHXRCHY-UHFFFAOYSA-N

规范 SMILES

C1=CNOC=C1

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Oxazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine rings are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their versatile chemical nature and broad spectrum of biological activities have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound rings, focusing on their structure, reactivity, and electronic characteristics. Detailed experimental protocols for their synthesis and key reactions are also presented to aid researchers in their practical applications.

Core Chemical Properties of this compound Rings

The chemical properties of this compound rings are dictated by the relative positions of the oxygen and nitrogen atoms, leading to three constitutional isomers: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine. The presence of these heteroatoms introduces asymmetry and unique electronic features that govern their stability and reactivity.

Structure and Electronic Properties

The this compound ring is a non-aromatic heterocycle. The lone pair of electrons on the oxygen and nitrogen atoms, along with the pi-electrons of the double bonds, contribute to the electronic distribution within the ring. This distribution influences the ring's planarity, bond lengths, and bond angles.

While experimental data on the fundamental properties of unsubstituted parent this compound rings is scarce, computational studies and spectroscopic data from derivatives provide valuable insights. For instance, NMR chemical shifts of 1,4-oxazine suggest a hybrid character between pyran and dihydropyridine.[4][5]

Table 1: Physicochemical Properties of Unsubstituted this compound Isomers (Predicted and Experimental)

Property1,2-Oxazine1,3-Oxazine1,4-Oxazine
Molecular Formula C₄H₅NOC₄H₅NOC₄H₅NO
Molecular Weight ( g/mol ) 83.0983.0983.09
Predicted pKa -~8.08 (for tetrahydro-1,3-oxazine)[6]-

Note: Data for unsubstituted parent rings is limited. The provided pKa is for a saturated derivative and should be considered an approximation.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are instrumental in determining the substitution pattern and stereochemistry of the this compound ring. Characteristic signals for protons adjacent to the nitrogen and oxygen atoms can be readily identified. For example, in benzthis compound (B1645224) derivatives, the methylene (B1212753) protons of the Ar-CH₂-N and O-CH₂-N groups typically appear as singlets in the 1H NMR spectrum.[4][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in this compound derivatives. Characteristic absorption bands for C-O-C and C-N stretching vibrations are typically observed.[8][9]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectra of this compound derivatives are dependent on the extent of conjugation within the molecule. Aromatic-fused oxazines, such as naphthoxazines, exhibit maximum absorbance at specific wavelengths, which can be influenced by the solvent and substituents.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound compounds, aiding in their structural confirmation.[10][11][12][13]

Table 2: Spectroscopic Data for Representative this compound Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)
1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][14][15]this compound 6.2-6.5 (s, 1H, NCH)[7]-3275-3340 (N-H)[7]254 (in CH₂Cl₂)[8]
N-{4-[2-Amino-4-(4-methoxyphenyl)-6H-[14][15]oxazin-6-yl]-phenyl}-nicotinamide 5.2 (d, 1H, CH this compound), 6.68 (d, 3H, C-O)-1176.36 (C-O-C), 1634.38 (C=N)374.60

Reactivity of this compound Rings

The reactivity of this compound rings is characterized by their susceptibility to both electrophilic and nucleophilic attack, as well as their propensity for ring-opening reactions.

Electrophilic and Nucleophilic Reactions

The electron-donating nature of the nitrogen and oxygen atoms can activate the ring towards electrophilic substitution, although this is less common than in purely aromatic systems. Conversely, the electronegativity of the heteroatoms can render adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Nucleophilic substitution reactions have been reported for certain fused this compound systems.[14][15]

Ring-Opening Reactions

A key feature of the this compound ring is its ability to undergo ring-opening reactions, which is the basis for the formation of polybenzoxazines, a class of high-performance polymers. This process is typically initiated by heat or acid catalysis and proceeds through a cationic intermediate. The stability of this intermediate and the subsequent reaction pathway are influenced by the substitution pattern on the ring.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives.

Synthesis of 1,3-Oxazine Derivatives via Mannich Reaction

The Mannich reaction is a cornerstone for the synthesis of benzoxazines, involving a one-pot condensation of a phenol (B47542), a primary amine, and formaldehyde (B43269).[1][8][16][17][18][19]

Protocol: One-pot Synthesis of 3-Aryl-3,4-dihydro-2H-benzo[e][14][15]oxazines

  • Materials: Substituted phenol (1 mmol), aromatic amine (1 mmol), formaldehyde (2 mmol), solvent (e.g., 1,4-dioxane (B91453) or ethanol).

  • Procedure:

    • Dissolve the phenol and amine in the chosen solvent in a round-bottom flask.

    • Add formaldehyde to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation or extraction.

    • Purify the crude product by recrystallization.

Meyers Synthesis of Aldehydes

The Meyers synthesis utilizes a dihydro-1,3-oxazine as a masked aldehyde functional group, allowing for the synthesis of unsymmetrical aldehydes.[20][21]

Protocol: General Procedure for Meyers Aldehyde Synthesis

  • Materials: 2-Alkyl-dihydro-1,3-oxazine, strong base (e.g., n-butyllithium), alkyl halide, sodium borohydride, oxalic acid.

  • Procedure:

    • Deprotonate the α-carbon of the 2-alkyl group using a strong base at low temperature (e.g., -78 °C).

    • Add the alkyl halide to the resulting anion to form the C-alkylated this compound.

    • Reduce the imine functionality with sodium borohydride.

    • Hydrolyze the resulting hemiaminal with aqueous oxalic acid to yield the aldehyde.

Role in Signaling Pathways

Recent studies have highlighted the potential of this compound derivatives to modulate biological signaling pathways. Notably, certain this compound compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation and cancer.[6] This inhibitory activity makes this compound scaffolds attractive for the development of novel anti-inflammatory and anti-cancer agents.

Visualizations

Mannich Reaction for Benzthis compound Synthesis

Mannich_Reaction Phenol Phenol Mannich_Base Mannich Base (o-Hydroxybenzylamine) Phenol->Mannich_Base + Iminium Ion (Electrophilic attack) Amine Primary Amine Iminium Iminium Ion Amine->Iminium + Formaldehyde Formaldehyde Formaldehyde Benzthis compound Benzthis compound Mannich_Base->Benzthis compound + Formaldehyde (Cyclization) Meyers_Synthesis Start 2-Alkyl-dihydro- 1,3-oxazine Anion Lithio-oxazine (Anion) Start->Anion 1. n-BuLi Alkylated 2-Dialkyl-dihydro- 1,3-oxazine Anion->Alkylated 2. R'-X Reduced Tetrahydro-oxazine (Hemiaminal) Alkylated->Reduced 3. NaBH4 Aldehyde Unsymmetrical Aldehyde Reduced->Aldehyde 4. H2O, (COOH)2 NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Transcription Initiates This compound This compound Derivative This compound->IKK Inhibits

References

An In-depth Technical Guide to the Core Mechanism of Action of Oxazine-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Oxazine derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of activity against various pathogenic bacteria and fungi. This technical guide delves into the core mechanisms of action employed by this compound-based antimicrobial agents, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important class of antimicrobials.

Core Mechanism of Action: A Multi-pronged Assault

The antimicrobial efficacy of this compound-based compounds stems from a multi-pronged attack on fundamental bacterial processes. The primary mechanisms identified to date include bacterial membrane disruption and interaction with bacterial DNA , leading to a cascade of events that culminate in cell death.

Bacterial Membrane Disruption

A predominant mechanism of action for many this compound derivatives is the perturbation and disruption of the bacterial cell membrane's integrity. This action is often attributed to the amphipathic nature of certain this compound compounds, which allows them to interact with and insert into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's structural organization and vital functions.

The consequences of this membrane disruption are manifold:

  • Increased Membrane Permeability: The insertion of this compound molecules creates pores or channels in the membrane, leading to an uncontrolled flux of ions and small molecules. This compromises the cell's ability to maintain its electrochemical gradients, which are essential for processes like ATP synthesis and nutrient transport.

  • Membrane Depolarization: The disruption of ion gradients leads to the dissipation of the membrane potential, a critical component of bacterial bioenergetics. Depolarization of the cell membrane is a key indicator of membrane damage and is often a point of no return for the bacterial cell.

  • Leakage of Intracellular Components: Severe membrane damage results in the leakage of essential cytoplasmic contents, including ions, metabolites, and even larger molecules like proteins and nucleic acids, ultimately leading to cell lysis.

The following diagram illustrates the proposed signaling pathway initiated by membrane disruption:

MembraneDisruption This compound This compound-based Antimicrobial Agent Membrane Bacterial Cell Membrane This compound->Membrane Interaction & Insertion Permeability Increased Membrane Permeability Membrane->Permeability Depolarization Membrane Depolarization Permeability->Depolarization Leakage Leakage of Intracellular Components Permeability->Leakage Death Bacterial Cell Death Depolarization->Death Leakage->Death

Proposed signaling pathway of membrane disruption by this compound agents.
Interaction with Bacterial DNA

Emerging evidence suggests that some this compound-based antimicrobials may also exert their effects by targeting bacterial DNA.[1] This interaction can occur through various modes, including intercalation between DNA base pairs or binding to the minor groove. Such interactions can interfere with critical cellular processes:

  • Inhibition of DNA Replication and Transcription: By binding to the DNA template, this compound compounds can physically obstruct the progression of DNA polymerase and RNA polymerase, thereby halting DNA replication and transcription.

  • Induction of DNA Damage: In some cases, the interaction of small molecules with DNA can lead to conformational changes or even strand breaks, triggering DNA damage response pathways that can ultimately lead to cell death if the damage is irreparable.

The logical relationship of DNA interaction is depicted below:

DNAInteraction This compound This compound-based Antimicrobial Agent DNA Bacterial DNA This compound->DNA Binding/ Intercalation Replication Inhibition of DNA Replication DNA->Replication Transcription Inhibition of Transcription DNA->Transcription Damage Induction of DNA Damage DNA->Damage Death Bacterial Cell Death Replication->Death Transcription->Death Damage->Death

Logical flow of this compound interaction with bacterial DNA.

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of various this compound derivatives has been quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is a key parameter representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound compounds against various bacterial strains.

Compound IDBacterial StrainGram TypeMIC (µg/mL)Reference
Oxazoline Copolymers
C2-70Staphylococcus aureusGram-positive16[1]
C3-70Staphylococcus aureusGram-positive16[1]
Dihydro-1,3-oxazine Derivatives
T 615Mycobacterium tuberculosisN/A<2[2][3]
T 638Mycobacterium tuberculosisN/A<2[2][3]
T 615Escherichia coliGram-negative-[2]
T 638Escherichia coliGram-negative-[2]
Thiazino-Oxazine Derivatives
5aStaphylococcus subtilisGram-positive-[4]
5aEscherichia coliGram-negative-[4]
5kStaphylococcus subtilisGram-positive-[4]
5kEscherichia coliGram-negative-[4]
[5][6] this compound Derivatives
4dStaphylococcus aureusGram-positive0.023 (mg/L)[7]
4fKlebsiella pneumoniaeGram-negative-[7]

Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited source.

Experimental Protocols

To elucidate the mechanism of action of this compound-based antimicrobial agents, a variety of experimental protocols can be employed. Below are detailed methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

BrothMicrodilution start Start prep_compound Prepare serial dilutions of this compound compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and compound prep_compound->inoculate prep_inoculum->inoculate incubate Incubate microplate inoculate->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Experimental workflow for the broth microdilution assay.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted this compound compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the this compound compound that completely inhibits visible bacterial growth.

Assessment of Membrane Potential: DiSC3(5) Assay

This assay measures changes in bacterial membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[1][5][8][9][10]

Methodology:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to a specific optical density (e.g., OD600 of 0.05).[5]

  • Dye Loading: Add DiSC3(5) to the bacterial suspension to a final concentration of 0.5-2 µM. Incubate in the dark at room temperature with shaking for 30-60 minutes to allow the dye to accumulate in polarized membranes, which quenches its fluorescence.[5]

  • Fluorescence Measurement: Transfer the dye-loaded cell suspension to a cuvette or a 96-well plate. Measure the baseline fluorescence using a fluorometer with an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.[5]

  • Treatment: Add the this compound compound at the desired concentration to the cell suspension.

  • Data Acquisition: Continuously monitor the fluorescence intensity. An increase in fluorescence indicates the release of the dye from the depolarized membrane. A positive control for depolarization, such as the protonophore CCCP or the ionophore valinomycin, should be included.[5]

DNA Interaction and Damage Assessment

This assay quantifies double-stranded DNA (dsDNA) and can be adapted to assess the binding of a compound to DNA.[6][11][12][13][14]

Methodology:

  • Reaction Setup: In a microplate, mix a known concentration of bacterial genomic DNA with varying concentrations of the this compound compound in a suitable buffer.

  • PicoGreen Addition: Prepare the PicoGreen reagent according to the manufacturer's protocol by diluting the concentrated stock in TE buffer. Add the diluted PicoGreen reagent to each well.[6]

  • Incubation: Incubate the plate at room temperature for 2-5 minutes, protected from light.[6]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~480 nm and emission at ~520 nm.[14]

  • Analysis: A decrease in fluorescence intensity in the presence of the this compound compound compared to the DNA-only control suggests binding of the compound to the DNA, which can displace the PicoGreen dye or quench its fluorescence.

This assay visualizes and quantifies DNA double-strand breaks in individual cells.[15][16]

Methodology:

  • Cell Treatment: Expose bacterial cells to the this compound compound for a defined period. Include negative (untreated) and positive (e.g., bleomycin-treated) controls.[15]

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove the cell wall and membranes, leaving the nucleoid.

  • Electrophoresis: Perform electrophoresis under neutral pH conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate image analysis software.

Visualization of Morphological Changes: Transmission Electron Microscopy (TEM)

TEM allows for high-resolution imaging of the ultrastructural changes in bacteria upon treatment with antimicrobial agents.[17][18][19][20][21]

Methodology:

  • Sample Preparation: Treat bacterial cultures with the this compound compound. Harvest the cells and fix them with glutaraldehyde, followed by post-fixation with osmium tetroxide.[18]

  • Dehydration and Embedding: Dehydrate the fixed cells through a graded ethanol (B145695) series and embed them in a suitable resin (e.g., Epon).[18]

  • Sectioning: Cut ultrathin sections (70-90 nm) of the embedded samples using an ultramicrotome.[17]

  • Staining: Stain the sections with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.[17]

  • Imaging: Examine the stained sections using a transmission electron microscope to observe any morphological alterations, such as cell wall damage, membrane disruption, or changes in the cytoplasm.[17]

Conclusion

This compound-based antimicrobial agents represent a versatile and potent class of compounds with significant potential for future drug development. Their primary mechanisms of action, centered on the disruption of the bacterial membrane and interaction with DNA, offer multiple avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these promising antimicrobial agents. A thorough understanding of their molecular mechanisms will be crucial for optimizing their efficacy and advancing them through the drug development pipeline to combat the growing threat of antimicrobial resistance.

References

A Technical Guide to the Biological Activities of Novel Oxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Oxazine derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their versatile six-membered ring structure, containing both oxygen and nitrogen atoms, serves as a scaffold for a wide array of biological activities. This guide provides an in-depth exploration of the recently investigated biological activities of new this compound compounds, with a focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside structured data summaries for quantitative comparison. Furthermore, this document visualizes critical synthetic and biological pathways using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental workflows for researchers, scientists, and drug development professionals.

Introduction to this compound Compounds

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] Depending on the relative positions of these heteroatoms, they exist in three isomeric forms: 1,2-oxazine, 1,3-oxazine, and 1,4-oxazine.[2] These structures can be formally derived from benzene (B151609) and its reduced products through the substitution of carbon and hydrogen atoms.[3] The inherent chemical properties and the ability to introduce diverse substituents onto the this compound core make these compounds valuable intermediates in organic synthesis and privileged structures in medicinal chemistry.[2][4] In recent decades, research has demonstrated that this compound derivatives possess a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antioxidant, and antimalarial activities.[3][5] This has established them as promising lead molecules in the quest for new and more effective therapeutic agents, particularly in an era of growing drug resistance.[4][6]

Key Biological Activities of Novel this compound Derivatives

Anticancer Activity

Novel this compound derivatives have shown significant potential as anticancer agents through various mechanisms of action. A notable area of investigation involves their role as Topoisomerase II inhibitors. For instance, a series of 9-anilinoacridines substituted with this compound derivatives demonstrated significant cytotoxic activity against Dalton's Lymphoma Ascites (DLA) cancer cells.[7] Molecular docking studies confirmed their interaction with the Topoisomerase II enzyme, a key player in DNA replication and cell division.[7] Other studies have evaluated the cytotoxicity of new this compound compounds against a range of human cancer cell lines, including chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), and colon cancer (CaCo-2), often using the MTT assay to determine cell viability.[8][9] Some coumarin-oxazepine derivatives, for example, have shown efficacy in inhibiting the proliferation of colon cancer cells by inducing apoptosis and disrupting the cell cycle.[8]

Antimicrobial Activity

The rise of multidrug-resistant pathogens has accelerated the search for new antimicrobial agents, and this compound compounds have emerged as a promising class.[5] Derivatives have been synthesized and tested against a variety of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli).[2][10] Antifungal activity has also been reported against strains like Candida albicans.[4][11] The antimicrobial potential is often evaluated by determining the Minimum Inhibitory Concentration (MIC) using methods like broth dilution.[11] Studies have shown that specific substitutions on the this compound ring, such as chloro, fluoro, and methyl-substituted phenyl groups, can significantly enhance antimicrobial efficacy.[4] For example, the compound 4-(4-Bromophenyl)-6-(N,N-dimethylaminophenyl)-N-[(E)(4-chlorophenyl) methylidene]-6H-1, 3-oxazin -2-amine was identified as a particularly potent antimicrobial agent.[1][4]

Antioxidant Activity

Certain this compound derivatives have been identified as effective antioxidants. Their ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.[12] The antioxidant potential of these compounds is commonly assessed using in-vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method and the nitric oxide (NO) scavenging method. For example, a series of novel[6][7]-oxazine derivatives of nicotinamide (B372718) showed significant antioxidant activity in both DPPH and NO assays.

Anti-inflammatory Activity

Inflammation is a critical biological response, but chronic inflammation can lead to various diseases. This compound derivatives have been investigated for their anti-inflammatory properties. Common in-vitro evaluation methods include the bovine serum albumin (BSA) method, which measures the inhibition of protein denaturation, and the protease inhibition method. Certain synthesized nicotinamide-oxazine derivatives demonstrated significant dose-dependent anti-inflammatory activity in these assays, suggesting their potential as future anti-inflammatory drugs.

Quantitative Data Summary

The biological activities of newly synthesized this compound compounds are quantified using various metrics. The following tables summarize representative data from recent studies.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound Cell Line Activity Metric Value Reference
5a, 5h, 5i, 5j Dalton's Lymphoma Ascites (DLA) CTC50 140-250 µg/mL [7]

| 5b (Oxazepine Derivative) | Human Colon (CaCo-2) | IC50 | 39.6 µM |[8] |

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound Microorganism Activity Metric Value (µg/mL) Reference
1C3TH S. aureus MIC 62.5 [11]
1C4TH S. aureus MIC 62.5 [11]
1C1OX C. albicans MIC 500 [11]

| 1C1TH | C. albicans | MIC | 500 |[11] |

Table 3: Antioxidant and Anti-inflammatory Activity of Selected this compound Derivatives

Compound Assay Concentration (µg/mL) % Inhibition Reference
5c DPPH Antioxidant 100 81.24 ± 0.04
5e DPPH Antioxidant 100 83.14 ± 0.03
5c BSA Anti-inflammatory 100 82.14 ± 0.02

| 5e | BSA Anti-inflammatory | 100 | 84.21 ± 0.03 | |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of new chemical entities. This section outlines the protocols for key experiments cited in the evaluation of this compound compounds.

General Synthesis of[6][7]-Oxazine Derivatives from Chalcones

A common and effective route for synthesizing 1,3-oxazine derivatives involves the cyclocondensation of chalcones with urea (B33335) or a similar reagent.[11] Chalcones themselves are typically prepared via a Claisen-Schmidt condensation reaction between an appropriate aldehyde and an acetophenone.[1][4]

G cluster_chalcone Step 1: Chalcone Synthesis cluster_this compound Step 2: this compound Ring Formation A Substituted Aldehyde C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH) A->C B Substituted Acetophenone B->C D Chalcone Intermediate C->D F Cyclocondensation Reaction (e.g., Ethanolic KOH) D->F E Urea or Thiourea E->F G [1,3]-Oxazine or [1,3]-Thiazine Derivative F->G

Caption: General two-step synthesis of[6][7]-oxazine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Cancer cells (e.g., CaCo-2) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.[8]

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound compounds and a control (e.g., vehicle, positive control like cisplatin) for a specified duration (e.g., 24 hours).[8][9]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]

In Vitro Antimicrobial Activity: Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Protocol:

  • Preparation: A series of two-fold dilutions of the this compound compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.[11]

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.

  • MIC Determination: The plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Sample Preparation: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., methanol) and serially diluted to various concentrations (e.g., 10, 50, 100 µg/ml).

  • Reaction Mixture: A solution of DPPH in methanol (B129727) is added to each dilution of the test compounds.

  • Incubation: The mixture is shaken and allowed to stand in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a standard reference.

Visualizing Workflows and Mechanisms

Understanding the experimental process and the mechanism of action is critical for drug development.

Experimental Workflow for Biological Screening

The overall process from a newly synthesized compound to the identification of its biological activity follows a logical progression.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A Synthesis of Novel this compound Derivatives B Purification & Characterization (TLC, NMR, IR, Mass Spec) A->B C Primary In-Vitro Screening (e.g., Anticancer, Antimicrobial) B->C D Hit Identification (Active Compounds) C->D E Dose-Response & Potency (IC50 / MIC Determination) D->E F Mechanism of Action Studies E->F G Lead Compound Optimization F->G Lead Compound

Caption: From synthesis to lead compound: A typical drug discovery workflow.

Mechanism of Action: Topoisomerase II Inhibition

Several anticancer this compound derivatives function by inhibiting Topoisomerase II, an enzyme essential for managing DNA tangles during replication.[7] Inhibition of this enzyme leads to DNA damage and ultimately triggers programmed cell death (apoptosis).

G cluster_cell Cancer Cell DNA DNA Replication & Transcription TopoII Topoisomerase II DNA->TopoII Normal Cycle Cleavage Transient DNA Double-Strand Breaks TopoII->Cleavage Normal Cycle Religation DNA Religation Cleavage->Religation Normal Cycle Damage Permanent DNA Breaks (DNA Damage) Cleavage->Damage Religation->DNA Normal Cycle This compound This compound Derivative (Inhibitor) This compound->Religation Inhibits Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound derivatives leads to apoptosis.

Conclusion and Future Perspectives

The diverse biological activities of novel this compound compounds underscore their immense potential in pharmaceutical research. The reviewed studies highlight significant progress in identifying this compound derivatives with potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The versatility of the this compound scaffold allows for extensive structural modifications, providing a rich field for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising compounds. In-vivo studies are the necessary next step to validate the in-vitro findings and to assess the pharmacokinetic and toxicological profiles of these derivatives. The continued exploration of novel synthetic methodologies, including green and eco-friendly approaches, will further enhance the accessibility and utility of this important class of heterocyclic compounds in the ongoing search for next-generation therapeutics.[13]

References

Unveiling the Brilliance: A Technical Guide to the Fundamental Principles of Oxazine Dye Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of oxazine dyes, a class of heterocyclic compounds renowned for their utility in biological staining, sensing, and advanced microscopy techniques.[1] This document provides a comprehensive overview of their photophysical properties, structure-activity relationships, and the experimental methodologies used to characterize their fluorescent behavior, tailored for professionals in research and drug development.

Core Principles of this compound Dye Fluorescence

This compound dyes are structurally characterized by a heterocyclic ring containing one oxygen and one nitrogen atom.[2] Their fluorescence properties are intrinsically linked to this core structure, which facilitates a π-conjugated system responsible for the absorption and emission of light.[3] The central nitrogen atom acts as a sink for π-electrons, leading to a significant red shift in both absorption and emission spectra compared to analogous structures like xanthenes.[4][5]

The fluorescence process in this compound dyes, as with other fluorophores, can be illustrated by a Jablonski diagram. Upon absorption of a photon, the molecule is elevated from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂).[6] Following a brief period in the excited state, the molecule relaxes back to the ground state, emitting a photon in the process. This emission of light is what we observe as fluorescence.[7] Key processes involved include:

  • Excitation: Absorption of a photon promotes an electron to a higher energy orbital.

  • Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to its surroundings, a non-radiative process.[8]

  • Fluorescence Emission: The molecule returns to the ground electronic state by emitting a photon. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a "Stokes shift".[7]

  • Non-radiative Decay: Other de-excitation pathways that compete with fluorescence include internal conversion and intersystem crossing to a triplet state.[8]

The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed.[7] Another critical parameter is the fluorescence lifetime (τ) , the average time the molecule spends in the excited state before returning to the ground state.[7]

The photophysical properties of this compound dyes are highly sensitive to their molecular structure and local environment. Key factors influencing their fluorescence include:

  • Substituents: The nature and position of substituent groups on the this compound ring system can significantly alter the electronic distribution, thereby tuning the absorption and emission wavelengths, as well as the quantum yield.[4]

  • Solvent Polarity: Many this compound dyes exhibit solvatochromism, where their absorption and emission maxima shift with changes in solvent polarity.[2][9] A bathochromic (red) shift is often observed with increasing solvent polarity, indicating greater stabilization of the excited state.[9]

  • pH: The fluorescence of some this compound dyes is pH-sensitive, making them useful as pH indicators.[1][10] Protonation or deprotonation of certain functional groups can alter the electronic structure and, consequently, the fluorescence properties.[10]

  • Redox Environment: The redox state of the local environment can influence the fluorescence of this compound dyes. Some can be switched between fluorescent "on" and non-fluorescent "off" states by the addition of reducing or oxidizing agents.[11][12] This property is exploited in super-resolution microscopy.[11][13]

Quantitative Data on this compound Dye Fluorescence

The following tables summarize key quantitative data for several common this compound dyes, providing a basis for comparison and selection for specific applications.

Table 1: Photophysical Properties of Selected this compound Dyes in Ethanol

DyeAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ, ns)
ATTO 655 663682125,0000.301.9
ATTO 680 680698125,0000.301.7
ATTO 700 700719120,0000.251.5
Cresyl Violet 58660773,0000.58[14]2.8
Nile Blue A 63366977,0000.271.5
This compound 1 645665110,0000.14[14][15]3.5
This compound 170 621[5]648[5]85,0000.58[14][15]3.8
SulfoOxazine700-d10 700716130,0000.381.85[16]

Note: Data for ATTO dyes are from manufacturer specifications. Other data are compiled from various literature sources and may vary depending on the specific experimental conditions.

Experimental Protocols

Accurate characterization of this compound dye fluorescence relies on standardized experimental protocols. The following sections detail the methodologies for two fundamental measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[17]

Protocol:

  • Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and spectral properties that overlap with the sample of interest. For red and near-infrared emitting this compound dyes, standards like Rhodamine 101 can be used.[14]

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the unknown sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[17]

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions using a spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using a fluorometer. The excitation wavelength should be the same for both the standard and the sample. Ensure identical experimental settings (e.g., slit widths, detector voltage) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the standard and the sample.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The quantum yield of the unknown sample (Φx) can be calculated using the following equation:[17]

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      where:

      • Φst is the quantum yield of the standard.

      • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηx and ηst are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[18][19]

Protocol:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a sensitive photodetector (e.g., photomultiplier tube or avalanche photodiode), and timing electronics.[18]

  • Sample Preparation: Prepare a solution of the this compound dye in the desired solvent. The concentration should be adjusted to give a reasonable photon counting rate without causing aggregation or inner filter effects.

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF represents the temporal profile of the excitation pulse as detected by the system.

  • Fluorescence Decay Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data. The system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for many excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The acquired fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.

    • Use specialized software to perform a deconvolution of the measured decay from the IRF.

    • Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s). The goodness of the fit is typically evaluated using the chi-squared (χ²) value.[20]

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to this compound dye fluorescence.

Jablonski_Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 S1_v2->S1_v0 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of fluorescence.

Photoswitching_Mechanism OnState Fluorescent 'On' State (this compound Cation) ExcitedState Excited Singlet State OnState->ExcitedState Excitation (hν) ExcitedState->OnState Fluorescence DarkState Non-Fluorescent 'Off' State (Radical Anion) ExcitedState->DarkState Reduction (+ Reductant) DarkState->OnState Oxidation (+ Oxidant / O₂)

Caption: Photoswitching mechanism of an this compound dye between fluorescent 'on' and dark 'off' states.

Quantum_Yield_Workflow start Start prep_solutions Prepare Dilute Solutions (Sample & Standard) start->prep_solutions measure_abs Measure Absorbance Spectra prep_solutions->measure_abs measure_fluor Measure Fluorescence Spectra prep_solutions->measure_fluor plot_data Plot Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy end End calculate_qy->end

Caption: Experimental workflow for determining fluorescence quantum yield using the comparative method.

Lifetime_Measurement_Workflow start Start measure_irf Measure Instrument Response Function (IRF) start->measure_irf measure_decay Measure Fluorescence Decay measure_irf->measure_decay deconvolve Deconvolve Decay from IRF measure_decay->deconvolve fit_decay Fit Decay to Exponential Function(s) deconvolve->fit_decay get_lifetime Determine Fluorescence Lifetime(s) fit_decay->get_lifetime end End get_lifetime->end

Caption: Experimental workflow for fluorescence lifetime measurement using Time-Correlated Single Photon Counting (TCSPC).

References

The Ascending Trajectory of Oxazines: A Technical Guide to Their History, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazine scaffold, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry. First synthesized in their aromatic form by Holly and Cope in 1944 through Mannich reactions, these compounds have since garnered significant attention for their vast and diverse pharmacological potential.[1] Initially, much of the focus was on reduced forms like morpholine.[1] However, the last few decades have witnessed an explosion of research into a wide array of this compound derivatives, revealing their promise in combating a spectrum of diseases, from infectious agents to cancer.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the history, synthesis, and mechanisms of action of biologically active oxazines, offering a valuable resource for researchers in the field of drug discovery and development.

A Rich History of Synthetic Exploration

The journey of oxazines from simple curiosities to potent therapeutic leads is a testament to the ingenuity of synthetic chemists. The initial Mannich reactions have been complemented by a host of other synthetic strategies, each offering unique advantages in accessing diverse chemical space.

Key synthetic methodologies include:

  • Claisen-Schmidt Condensation: This reaction, often used to form chalcone (B49325) intermediates, provides a versatile entry point for the synthesis of 1,3-oxazine derivatives through subsequent cyclization with reagents like urea.[1][2]

  • Multi-component Reactions: These efficient one-pot syntheses, often involving a phenol, an amine, and an aldehyde, allow for the rapid assembly of complex this compound structures, particularly benzoxazines.[7]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various this compound derivatives.

  • Green Chemistry Approaches: Recognizing the need for sustainable synthetic methods, researchers have developed eco-friendly protocols for this compound synthesis, utilizing water as a solvent and employing reusable catalysts.[8]

A Broad Spectrum of Biological Activities

The true value of the this compound scaffold lies in its remarkable versatility, with derivatives exhibiting a wide range of biological activities. This has positioned oxazines as promising candidates for the development of novel therapeutics for numerous conditions.

Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound derivatives have demonstrated significant potential in this area, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][4][9] The mechanism of action for some antimicrobial oxazolines involves the disruption of the cell membrane.[10]

Anticancer Activity

A significant body of research has focused on the anticancer properties of oxazines. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and lung cancer.[5][11][12][13][14] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer progression.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. This compound derivatives have been reported to possess anti-inflammatory properties, with some compounds inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response.[15]

Other Notable Activities

Beyond these major areas, oxazines have also been investigated for a variety of other biological activities, including:

  • Antitubercular[6][16]

  • Antiviral, including activity against HIV[7]

  • Antimalarial[3]

  • Anticonvulsant[3]

  • Analgesic[3]

Quantitative Data on Biological Activity

To facilitate the comparison of the biological efficacy of different this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Selected this compound Derivatives (IC50 Values)
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine Derivative 5d-2HeLa, A549, MCF-7, HL-601.04 - 2.27[2]
Benzo[a]phenazine Derivative 6MCF-711.7[2]
Benzo[a]phenazine Derivative 6HepG20.21[2]
Benzo[a]phenazine Derivative 6A5491.7[2]
4H-benzo[d][10][17]oxazinesMCF-73.1 - 95[11]
4H-benzo[d][10][17]oxazinesHCC19543.1 - 95[11]
Benzthis compound-Purine Hybrid 2MCF-72.27[12]
Benzthis compound-Purine Hybrid 2HCT-1164.44[12]
This compound-linked Pyrimidine (TRX-01)MCF-79.17[18]
Oxazepine Derivative 5bCaCo-239.6[14]
Naphtho[1,2-e][10][17]this compound 4dHT-108015.59[19]
Naphtho[1,2-e][10][17]this compound 4dA-54918.32[19]
Naphtho[1,2-e][10][17]this compound 4dMCF-717.28[19]
Naphtho[1,2-e][10][17]this compound 4dMDA-MB-23119.27[19]
This compound Derivative 3dMCF-743.4[4]
This compound Derivative 4dMCF-739.0[4]
This compound Derivative 3dMDA-MB-23135.9[4]
This compound Derivative 4dMDA-MB-23135.1[4]
Table 2: Antimicrobial Activity of Selected this compound Derivatives (MIC Values)
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiazine Derivative 1C1THS. aureus50[13]
Thiazine Derivative 1C3THS. aureus62.5[13]
Thiazine Derivative 1C4THS. aureus62.5[13]
Thiazine Derivative 1C1THE. coli50[13]
Thiazine Derivative 1C3THE. coli62.5[13]
Thiazine Derivative 1C4THE. coli62.5[13]
[10][20] this compound Derivative 4jK. pneumonia0.005 (mg/L)[21]
[10][20] this compound Derivative 4jB. subtilis0.005 (mg/L)[21]
[10][20] this compound Derivative 4jS. aureus0.187 (mg/L)[21]
[10][20] this compound Derivative 4dS. aureus0.023 (mg/L)[21]
Imidazo[2,1-b][10][17]this compound CarbamatesM. tuberculosis H37Rv0.18 - 1.63 (µM)[16]
Imidazo[2,1-b][10][17]this compound CarbamatesClinical Isolates of M. tuberculosis< 0.5 (µM)[16]

Key Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding how a compound exerts its biological effects at the molecular level. Research into biologically active oxazines has begun to elucidate their mechanisms of action, particularly in the context of cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several this compound derivatives have been shown to inhibit this pathway, thereby suppressing cancer cell growth and survival.[18][22] For instance, the this compound-linked pyrimidine, TRX-01, has been shown to inhibit the proliferation of breast cancer cells by binding to the p65 subunit of NF-κB and attenuating TNF-α-mediated activation of the pathway.[18]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition by Oxazines cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Induces This compound This compound Derivative This compound->IKK_complex May Inhibit This compound->NFkB Inhibits (e.g., binds p65)

NF-κB Signaling Pathway Inhibition by Oxazines
Induction of Apoptosis and Paraptosis via ROS/JNK Pathway

Some this compound derivatives induce cancer cell death through pathways distinct from classical apoptosis. For example, an this compound-drug seed, BSO-07, has been shown to induce both apoptosis and paraptosis in human breast cancer cells. This is mediated through the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway.

ROS_JNK_Apoptosis_Pathway ROS/JNK-Mediated Cell Death by Oxazines This compound This compound Derivative (BSO-07) ROS ROS Generation This compound->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Mitochondrial Dysfunction Paraptosis Paraptosis JNK->Paraptosis Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

ROS/JNK-Mediated Cell Death by Oxazines
Dual HER2/JNK1 Kinase Inhibition

Certain benzthis compound-purine hybrids have been found to exhibit potent antiproliferative activity through the dual inhibition of HER2 and JNK1 kinases. This dual-targeting approach can lead to a more effective anticancer response and potentially overcome resistance mechanisms. The inhibition of these kinases can trigger caspase-8-dependent pyroptosis-like cell death.

HER2_JNK1_Inhibition_Pathway HER2/JNK1 Inhibition and Pyroptosis by Oxazines This compound Benzthis compound-Purine Hybrid HER2 HER2 This compound->HER2 Inhibits JNK1 JNK1 This compound->JNK1 Inhibits Caspase8 Caspase-8 Activation Pyroptosis Pyroptosis-like Cell Death Caspase8->Pyroptosis

HER2/JNK1 Inhibition and Pyroptosis by Oxazines

Detailed Experimental Protocols

To aid researchers in their experimental design, this section provides detailed protocols for key synthetic and bioassay procedures commonly employed in the study of biologically active oxazines.

Synthesis of Benzoxazines via Mannich Reaction

This protocol describes a general procedure for the synthesis of benzthis compound (B1645224) monomers from a bisphenol, paraformaldehyde, and a primary amine.

Materials:

  • Bisphenol-A (or other suitable bisphenol)

  • Paraformaldehyde

  • Aniline (or other primary amine)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Distilled water

  • Oil bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the bisphenol in a suitable solvent (e.g., diethyl ether).

  • Add paraformaldehyde and the primary amine to the solution.

  • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 120°C) with constant stirring for a specified time (e.g., 1 hour).

  • After cooling, dissolve the resulting product in diethyl ether.

  • Wash the organic layer with a 2N NaOH solution, followed by copious amounts of distilled water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzthis compound product.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate overnight to allow the cells to attach.

  • Prepare serial dilutions of the test this compound compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (a known antibiotic)

  • Negative control (the solvent used to dissolve the compounds)

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculate the entire surface of the agar plate evenly with the microbial suspension using a sterile cotton swab.

  • Aseptically punch wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Add a specific volume (e.g., 100 µL) of the test this compound compound solution at a known concentration into each well.

  • Add the positive and negative controls to separate wells.

  • Allow the plates to stand for a period of time (e.g., 30 minutes in the refrigerator) to allow for diffusion of the compounds into the agar.

  • Incubate the plates at an appropriate temperature and for a suitable duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

The Future of this compound Drug Discovery

The field of this compound research continues to evolve, with ongoing efforts to develop new synthetic methodologies, explore novel biological targets, and optimize the pharmacological properties of these versatile compounds. The FDA approval of Cabotegravir, an HIV integrase inhibitor containing a chiral this compound ring, underscores the clinical potential of this scaffold.[23] Future research will likely focus on:

  • The development of more selective and potent this compound derivatives with improved pharmacokinetic and safety profiles.

  • A deeper understanding of the molecular mechanisms underlying the diverse biological activities of oxazines.

  • The application of computational methods, such as molecular docking and QSAR studies, to guide the rational design of new this compound-based drugs.

  • The exploration of oxazines as chemical probes to investigate complex biological processes.

References

Spectroscopic Characterization of Oxazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize oxazine derivatives, a class of heterocyclic compounds with significant applications in various scientific fields, including as fluorescent probes and potential therapeutic agents.[1][2][3] The photophysical and structural properties of these molecules are paramount to their function, and a thorough spectroscopic analysis is essential for their development and application.[4][5] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes a representative experimental workflow.

Core Spectroscopic Characterization Techniques

The structural elucidation and photophysical characterization of this compound derivatives are primarily achieved through a combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is fundamental in determining the electronic absorption properties of this compound dyes. The maximum absorption wavelength (λmax) provides insights into the electronic transitions within the molecule's π-conjugated system.[1][6] The molar extinction coefficient (ε), calculated using the Beer-Lambert law, is a measure of how strongly the molecule absorbs light at a specific wavelength.[7]

Table 1: UV-Vis Absorption Data for Selected this compound Derivatives

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
1,3-Di(2-naphthyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compoundDichloromethane254Not specified[1]
This compound 1PBS with 10% DMSO65549,614 - 93,221 (range for various derivatives)[7]
This compound 4PBS with 10% DMSONot specified49,614 - 93,221 (range for various derivatives)[7]
ATTO655Aqueous BufferNot specifiedNot specified[8]
SulfoOxazine700-d10PBSNot specifiedNot specified[9]
Fluorescence Spectroscopy

Fluorescence spectroscopy is crucial for characterizing the emission properties of this compound derivatives, many of which are highly fluorescent.[8][10] Key parameters include the maximum emission wavelength (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ). These properties are often sensitive to the local environment, making this compound derivatives valuable as molecular probes.[10]

Table 2: Fluorescence Emission Data for Selected this compound Derivatives

CompoundSolventλex (nm)λem (nm)Quantum Yield (ΦF)Reference
This compound 1PBS with 10% DMSO~625671Not specified[7]
Rhodamine and this compound FluorophoresAqueous Buffer with 10% DMSO30-50 nm below λmax555 - 671 (range)Not specified[7]
SulfoOxazine700-d10PBSNot specifiedNot specifiedNot specified, but noted for boosted brightness[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (1H and 13C) is indispensable for the structural elucidation of newly synthesized this compound derivatives.[1][11] Chemical shifts (δ) provide detailed information about the chemical environment of individual protons and carbon atoms within the molecule, confirming the successful synthesis and purity of the compound.

Table 3: 1H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Assignments | Reference | |---|---|---|---|---| | 1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compound | CDCl3 | 5.7 (s, 1H, NCH(Ar)), 6.5 (s, 1H, O-CH(Ar)), 6.8-7.8 (m, 12H, aromatic) |[1] | | 2-(4-chlorophenyl)-3,2-dihydro-1H-naphtho[1,2-e][4][8]-oxazine | CDCl3 | 4.95 (s, 2H, Ar-CH2-N), 5.42 (s, 2H, O-CH2-N), 7.05–7.12 (m, 4H, Ar-H), 7.23 (d, J = 8.9 Hz, 1H, Ar-H), 7.41 (t, J = 8.1 Hz, 1H, Ar-H), 7.55 (t, J = 7.5 Hz, 1H, Ar-H), 7.69 (t, J = 7.7 Hz, 2H, Ar-H), 7.80 (d, J = 7.8 Hz, 1H, Ar-H) |[12] | | 3-(4-Boromophenyl)-6-nitro-3-4-dihydro-2H-benzo[e][4][8]-oxazine | CDCl3 | 4.79 (s, 2H, Ar-CH2-N), 5.09 (s, 2H, O-CH2-O), 6.69 (dd, J = 6.3Hz, 2.3 Hz, 2H, Ar-H), 6.99 (d, J = 5.2 Hz, 2H, Ar-H), 7.16 (d, J = 9.1 Hz, 2H, Ar-H), 7.33 (s, 1H, Ar-H) |[12] |

Table 4: 13C NMR Spectroscopic Data for Selected this compound Derivatives

CompoundSolventKey Chemical Shifts (δ, ppm)Reference
1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compoundCDCl340.96, 60.67, 102.03, 103.86, 109.24, 113.48, 116.93, 117.62, 119.25, 120.91, 122.75, 123.15, 123.41, 123.98, 125.51, 134.41, 136.99, 137.44, 137.78[1]
2-(4-Iodophenyl)-3,2-dihydro-1H-naphtho[1,2-e][4][8]-oxazineCDCl330.68, 37.48, 114.93, 114.96, 115.01, 118.08, 122.46, 123.12, 126.37, 128.14, 128.16, 129.02, 133.56, 136.98, 148.42, 153.09[12]
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the synthesized this compound derivatives.[1][11] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the unambiguous identification of the compounds.

Table 5: Mass Spectrometry Data for a Selected this compound Derivative

CompoundIonization Methodm/z (Observed)Key FragmentsReference
1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][4][8]this compoundEI, 70 eV317 (M+)223 (C15H13NO), 96 (C5H7NO)[1]

Experimental Protocols

This section provides generalized yet detailed methodologies for the key spectroscopic techniques discussed. These protocols are synthesized from various research articles and represent standard practices in the field.

UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound derivatives.

Materials:

  • Spectrophotometer (e.g., SpectraMax M5)[7]

  • Fluorometer

  • 1-cm path length quartz cuvettes[7]

  • Solvent (e.g., Phosphate Buffered Saline (PBS) with 10% Dimethyl Sulfoxide (DMSO))[7]

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution with the desired buffer (e.g., PBS) to a final concentration of 10 µM.[7] Ensure the final DMSO concentration is consistent if used for solubilization (e.g., 10%).[7]

  • UV-Vis Absorbance Measurement:

    • Calibrate the spectrophotometer using a blank solution (solvent only).

    • Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[1]

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Emission Measurement:

    • Set the excitation wavelength on the fluorometer, typically 30-50 nm below the determined λmax.[7]

    • Record the fluorescence emission spectrum.

    • Identify the wavelength of maximum emission (λem).

  • Data Analysis:

    • Plot absorbance and normalized fluorescence intensity as a function of wavelength.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert equation (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

NMR Spectroscopy

Objective: To elucidate the chemical structure of the this compound derivative.

Materials:

  • NMR Spectrometer (e.g., Bruker Avance II 400 NMR spectrometer)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl3)

  • This compound derivative sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the purified this compound derivative in the chosen deuterated solvent.

  • 1H NMR Spectroscopy:

    • Acquire the 1H NMR spectrum.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign protons to specific positions in the molecule.

  • 13C NMR Spectroscopy:

    • Acquire the 13C NMR spectrum.

    • Analyze the chemical shifts to assign carbon atoms to their respective positions.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Correlate the 1H and 13C NMR data to confirm the overall molecular structure.

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition of the this compound derivative.

Materials:

  • Mass Spectrometer (e.g., Finnigan Trace DSQ)[1]

  • Solvent for sample introduction

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable volatile solvent.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]+ or [M+H]+).

    • Compare the observed m/z value with the calculated molecular weight of the expected structure.

    • Analyze the fragmentation pattern to gain further structural information.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for the spectroscopic characterization of a newly synthesized this compound derivative and a conceptual signaling pathway where such a derivative might be employed as a fluorescent probe.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_application Application Testing synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) Structural Confirmation purification->nmr ms Mass Spectrometry MW Confirmation nmr->ms uv_vis UV-Vis Spectroscopy Absorption Properties (λmax, ε) ms->uv_vis fluorescence Fluorescence Spectroscopy Emission Properties (λem, ΦF) uv_vis->fluorescence application Application as Fluorescent Probe fluorescence->application

Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.

signaling_pathway cluster_cellular_env Cellular Environment cluster_detection Detection probe This compound Derivative Probe (Low Fluorescence) reaction Probe-Analyte Reaction probe->reaction target Target Analyte (e.g., Nitrite) target->reaction product Activated Probe (High Fluorescence) reaction->product emission Fluorescence Emission product->emission excitation Excitation Light excitation->product detector Fluorescence Detector / Microscope emission->detector

Caption: Use of an this compound derivative as a turn-on fluorescent probe for analyte detection.

References

The Oxazine Core: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a six-membered heterocyclic ring containing nitrogen and oxygen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and diverse pharmacological activities have made it a focal point in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of oxazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core ring structure. The following tables summarize the quantitative SAR data for various classes of this compound derivatives.

Anticancer Activity of this compound Derivatives

The anticancer activity of this compound derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Table 1: Anticancer Activity (IC50) of Representative this compound Derivatives

Compound IDThis compound Core ModificationR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
1a 2-amino-4-phenyl-6H-1,3-oxazineH4-methoxyphenylA549 (Lung)18.32 ± 2.73[1]
1b 2-amino-4-phenyl-6H-1,3-oxazineH4-chlorophenylA549 (Lung)15.59 ± 3.21[1]
2a N-(3-oxo-3,4-dihydro-2H-benzo[2][3]this compound-7-carbonyl)guanidineHH->100[4]
2b N-(2-ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[2][3]this compound-7-carbonyl)guanidineethylisopropyl-0.045[4]
2c N-(2-ethyl-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[2][3]this compound-7-carbonyl)guanidineethylethyl-0.073[4]

SAR Insights for Anticancer Activity:

  • Substitution at the 4-position of the 1,3-oxazine ring: Electron-withdrawing groups, such as a chloro-substituted phenyl ring (compound 1b ), can enhance anticancer activity compared to electron-donating groups like a methoxy-substituted phenyl ring (compound 1a ) against the A549 lung cancer cell line.[1]

  • Substitution on the benzo[2][3]this compound core: For N-(3-oxo-3,4-dihydro-2H-benzo[2][3]this compound-7-carbonyl)guanidine derivatives, the introduction of small alkyl substituents at the 2- and 4-positions of the this compound ring dramatically increases inhibitory activity against the Na+/H+ exchanger, a target relevant in cancer.[4] Specifically, an ethyl group at the 2-position and an isopropyl or ethyl group at the 4-position (compounds 2b and 2c ) lead to highly potent compounds.[4]

Antimicrobial Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as antimicrobial agents. Their activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity (Zone of Inhibition) of Representative 1,3-Oxazine Derivatives

Compound IDR1-Substituent (at position 6)R2-Substituent (at position 4)E. coli (mm)B. subtilis (mm)K. pneumoniae (mm)S. aureus (mm)Reference
3a 4-ethoxyphenylmethyl--1817[5]
3b 4-chlorophenylmethyl1919--[5]
3c 4-nitrophenylmethyl----[5]

SAR Insights for Antimicrobial Activity:

  • The nature of the substituent at the 6-position of the 2H-benzo[b][2][3]this compound ring significantly influences the antimicrobial activity.[5]

  • A 4-ethoxyphenyl substituent (compound 3a ) shows good activity against Klebsiella pneumoniae and Staphylococcus aureus.[5]

  • A 4-chlorophenyl substituent (compound 3b ) demonstrates strong inhibition against Escherichia coli and Bacillus subtilis.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of SAR studies. The following sections outline the typical protocols for assessing the biological activity of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 24-72 hours.[7]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.[7]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity: Agar (B569324) Disc Diffusion Method

The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.[8]

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound derivative.[8]

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[8]

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[8] A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is critical for rational drug design. Many bioactive oxazines have been found to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[2][9] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.[2][9] Bioactive compounds that can modulate NF-κB signaling are therefore of significant therapeutic interest.

Caption: Canonical NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that governs cell proliferation, survival, growth, and metabolism.[10][11] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[3][12]

PI3K_Akt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Akt_P P-Akt Downstream_Targets Downstream Targets Akt_P->Downstream_Targets phosphorylates Cell_Response Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Response leads to

References

Theoretical Studies on the Electronic Properties of Oxazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Oxazines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their wide spectrum of biological activities and potential for use in electronic applications.[1][2] Understanding the electronic properties of these molecules is crucial for the rational design of novel derivatives with enhanced efficacy and specific functionalities. This technical guide provides an in-depth overview of the theoretical and computational methods employed to investigate the electronic characteristics of oxazines. It details the fundamental concepts, experimental protocols based on Density Functional Theory (DFT), summarizes key quantitative findings in structured tables, and visualizes computational workflows for researchers, scientists, and drug development professionals.

Fundamental Concepts in Computational Chemistry

Theoretical studies of oxazine derivatives predominantly rely on quantum chemical calculations to model and predict their behavior at the molecular level. Density Functional Theory (DFT) stands out as a robust and widely used method for its favorable balance of computational cost and accuracy.[3][4]

1.1 Key Electronic Properties and Descriptors

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5][6] A smaller energy gap suggests higher chemical reactivity and lower kinetic stability.[6]

  • Molecular Electrostatic Potential (MEP): An MEP map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions.[6][7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals, quantifying their stabilization energy E(2).[5][7] Significant stabilization energies indicate strong electronic delocalization, which contributes to overall molecular stability.[7]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantum chemical parameters quantify the reactivity and stability of a molecule.[4][8]

    • Electronegativity (χ): Measures the ability of a molecule to attract electrons.

    • Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

    • Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration.[9] Hard molecules have a large HOMO-LUMO gap.

    • Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

    • Global Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge from the environment.[8]

Methodologies for Theoretical Calculations

The following protocols outline the standard computational procedures used in the study of this compound derivatives, primarily based on DFT calculations.

2.1 Protocol 1: Geometry Optimization and Electronic Property Analysis

This protocol is standard for determining the ground-state structure and fundamental electronic properties of this compound derivatives.

  • Objective: To find the most stable molecular conformation and calculate FMO energies, NBOs, and global reactivity descriptors.

  • Computational Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.[4][8]

  • Basis Set: 6-311G or 6-311++G(d,p) are frequently employed to provide a good balance between accuracy and computational demand.[4][5][8]

  • Software: The Gaussian suite of programs (e.g., Gaussian 09) is the industry standard for these calculations, often used with the GaussView visualization tool.[8]

  • Procedure:

    • The initial 3D structure of the this compound derivative is constructed.

    • The geometry is optimized without constraints to find the lowest energy conformation.

    • Frequency calculations are performed on the optimized structure to confirm it is a true energy minimum (i.e., no imaginary frequencies).

    • Single-point energy calculations are then run on the optimized geometry to derive electronic properties.

    • Analysis of the output includes extracting HOMO and LUMO energies, performing NBO calculations to study orbital interactions, and generating MEP surfaces.

    • Global reactivity descriptors (η, S, χ, μ, ω) are calculated from the HOMO and LUMO energy values.[8]

2.2 Protocol 2: Calculation of Vibronic Spectra

This protocol is used for studying the optical properties of this compound-based dyes and materials.

  • Objective: To simulate absorption and emission spectra.

  • Computational Method: Time-Dependent Density Functional Theory (TD-DFT).[3]

  • Functional: Functionals like MN12SX have been shown to accurately reproduce experimental spectra for this compound dyes.[3]

  • Basis Set: 6-31++G(d,p) is often used for these calculations.[3]

  • Solvation Model: To simulate conditions in a solvent (e.g., water), an implicit solvation model like the SMD (Solvation Model based on Density) is applied.[3]

  • Procedure:

    • The ground state geometry is optimized using the chosen DFT method (as in Protocol 1), including the solvation model.

    • A TD-DFT calculation is then performed to compute the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

    • The resulting data is used to generate a theoretical UV-Vis absorption spectrum.

Summary of Key Findings

Theoretical studies have provided significant insights into the structure-property relationships of this compound derivatives. The following tables summarize representative quantitative data from the literature.

Table 1: Calculated Global Reactivity and Stability of this compound Derivatives Data derived from a DFT study on synthesized this compound derivatives, where reactivity was correlated with the HOMO-LUMO energy gap and stability was assessed by total energy calculations.

Compound IDRelative ReactivityRelative StabilityKey Finding
1 LowestHighestCompound 1 was identified as the most stable structure among the series.[8]
2 HighLow-
3 LowHigh-
4 HighestLowestCompound 4 was found to be the most reactive, which corresponds to it having the smallest HOMO-LUMO energy gap.[8]
5 MediumMedium-

Table 2: NBO Analysis of a Thienyl-Substituted Cyclopenta[d][7][8]this compound This analysis highlights key intramolecular charge-transfer interactions that contribute to the molecule's stability.[7]

Donor Orbital (Lone Pair)Acceptor Orbital (Antibonding)Stabilization Energy E(2) (kcal/mol)
Oxygen (O1)C1-C2 (π)14.22
Oxygen (O1)N1-C7 (π)28.56

The NBO analysis demonstrates a significant delocalization of electron density from the oxygen lone pair to neighboring antibonding orbitals, a key factor in the stabilization of the heterocyclic ring.[7]

Visualizations of Workflows and Concepts

Diagrams created using Graphviz help to clarify complex computational workflows and the relationships between theoretical concepts.

dft_workflow input Input Molecular Structure (e.g., this compound Derivative) geom_opt Geometry Optimization (DFT: B3LYP/6-311G) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc freq_calc->geom_opt Re-optimize verify Verify True Minimum (No Imaginary Frequencies) freq_calc->verify sp_calc Single-Point Calculation (on Optimized Geometry) verify->sp_calc  Proceed analysis Analysis of Electronic Properties sp_calc->analysis sub_analysis • HOMO/LUMO Energies• NBO Analysis• MEP Surface• Reactivity Descriptors fmo_reactivity homo HOMO Energy (EHOMO) gap Energy Gap ΔE = ELUMO - EHOMO homo->gap hardness Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 homo->hardness potential Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 homo->potential lumo LUMO Energy (ELUMO) lumo->gap lumo->hardness lumo->potential softness Global Softness (S) S = 1 / (2η) hardness->softness electrophilicity Electrophilicity Index (ω) ω = μ² / (2η) hardness->electrophilicity potential->electrophilicity

References

The Oxazine Scaffold: A Cornerstone in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazine scaffold, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, represents a privileged structural motif in a diverse array of natural products. The unique electronic and conformational properties imparted by this heterocycle contribute to a wide spectrum of biological activities, making it a compelling target for synthetic chemists and a valuable template for drug discovery. This technical guide provides a comprehensive overview of the role of this compound scaffolds in the synthesis of complex natural products, detailing key synthetic strategies, experimental protocols, and the biological implications of these fascinating molecules.

The Significance of this compound-Containing Natural Products

Natural products featuring the this compound core exhibit a remarkable range of biological activities, from potent cytotoxicity against cancer cell lines to promising enzymatic inhibition. This diversity has spurred significant interest in their total synthesis, not only to confirm their complex structures but also to enable the generation of analogues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Notable examples include the insecticidal and acetylcholinesterase-inhibiting properties of geneserine, the cytotoxic and DNA-damaging effects of the trichodermamides, and the glycosidase inhibitory activity of polyhydroxylated alkaloids like (+)-1-deoxynojirimycin and (+)-castanospermine, which are crucial for research into antiviral and antidiabetic therapies.[1][2]

Key Synthetic Strategies for Constructing the this compound Core

The construction of the this compound ring is a critical step in the total synthesis of these natural products. Chemists have devised a variety of elegant and efficient strategies to forge this heterocyclic system with high levels of stereocontrol. The principal methodologies employed include:

  • Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction, involving a diene and a heterodienophile (such as a nitroso compound), is a cornerstone for the synthesis of 1,2-oxazines.[3] The reaction often proceeds with high regio- and stereoselectivity, allowing for the rapid construction of the core this compound structure.

  • Intramolecular Cyclization of Amino Alcohols: This strategy involves the ring closure of a suitably functionalized amino alcohol precursor. The hydroxyl group can be activated to facilitate nucleophilic attack by the nitrogen atom, leading to the formation of the this compound ring.[4] This method is particularly useful for the synthesis of 1,3-oxazines and their derivatives.

  • Povarov Reaction: This three-component reaction of an aniline, an aldehyde, and an activated alkene provides a convergent route to tetrahydroquinolines, which can be considered structural analogues of certain this compound-containing systems and highlights a powerful strategy for constructing six-membered nitrogen-containing heterocycles.[5] The reaction proceeds via an imino-Diels-Alder type mechanism.[6]

  • Domino and Cascade Reactions: Multi-reaction sequences that occur in a single pot provide an efficient and atom-economical approach to complex molecules. Several innovative domino reactions have been developed for the synthesis of this compound-containing natural products, often involving a key cyclization step to form the heterocyclic core.

Data Presentation: A Comparative Analysis of Synthetic Yields

The following tables summarize key quantitative data from the total syntheses of selected this compound-containing natural products, providing a comparative overview of the efficiency of different synthetic approaches.

Natural ProductKey Reaction for this compound FormationOverall Yield (%)Number of StepsReference
(±)-GeneserineTandem electrocyclic[7][7] sigmatropic rearrangementNot Reported-[8]
Trichodermamide AIntramolecular oxa-Michael ring-closure15.49[9]
Trichodermamide BIntramolecular oxa-Michael ring-closure12.810[9]
(+)-1-DeoxynojirimycinIntramolecular cyclization of an amino alcoholNot Reported--
(+)-CastanospermineIntramolecular cyclization of an amino alcoholNot Reported--
Synthetic Step (Trichodermamide A Synthesis)Reagents and ConditionsYield (%)
Formation of cis-1,2-oxazadecaline enoneαC-lithiated O-silyl ethyl pyruvate (B1213749) oxime, benzoquinone95
Luche ReductionKBH4, CeCl3, AcOH/THF92
Carbonate FormationMeOC(O)Cl, pyridine96
Allylic EpoxidationMn(salen), PhIO85
Selenide OpeningPhSeH, NaHCO388
Amide CouplingDipeptide fragment, HATU, sym-collidine82
Selenoxide EliminationH2O2, pyridine75

Experimental Protocols: Key Synthetic Transformations

This section provides detailed methodologies for key experiments cited in the synthesis of this compound-containing natural products.

Synthesis of the cis-1,2-Oxazadecaline Core of Trichodermamides[9]

Reaction: 1,2-Addition and Intramolecular oxa-Michael Ring-Closure

Procedure: To a solution of O-silyl ethyl pyruvate oxime (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of a solution of benzoquinone (1.2 mmol) in THF (5 mL). The reaction mixture is stirred for a further 2 hours at -78 °C. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL) and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the cis-fused 1,2-oxazadecaline enone.

Intramolecular Cyclization of an N-Cbz-Protected Diazoketone to form a 1,3-Oxazinan-2,5-dione[7]

Reaction: Brønsted Acid-Catalyzed Intramolecular Cyclization

Procedure: To a solution of the N-Cbz-protected diazoketone (1.0 mmol) in methanol (B129727) (5 mL) is added silica-supported perchloric acid (10 mol%). The reaction mixture is stirred at room temperature for 24 hours. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the corresponding 1,3-oxazinan-2,5-dione.

Visualizing the Chemistry: Diagrams of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and biological pathways associated with this compound-containing natural products.

Povarov_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aniline Aniline Imine Imine Aniline->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Iminium_Ion Iminium Ion Imine->Iminium_Ion Lewis Acid Activation Iminium_Ion->Carbocation Nucleophilic Attack by Alkene Product Tetrahydroquinoline Carbocation->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Mechanism of the Povarov Reaction.

Trichodermamide_B_DNA_Damage_Pathway TB Trichodermamide B DNA_Adduct DNA Adduct Formation TB->DNA_Adduct Alkylation DNA Cellular DNA DNA->DNA_Adduct DSB DNA Double-Strand Breaks DNA_Adduct->DSB Replication Stress ATM_ATR ATM/ATR Kinase Activation DSB->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Prolonged Arrest Geneserine_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Increased_ACh Increased ACh in Synapse AChE->Increased_ACh Signal_Termination Signal Termination AChE->Signal_Termination Hydrolyzes ACh Continuous_Stimulation Continuous Receptor Stimulation ACh_Receptor->Continuous_Stimulation Geneserine Geneserine Geneserine->AChE Inhibits Increased_ACh->Continuous_Stimulation

References

Methodological & Application

Synthetic Protocols for 1,3-Oxazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Laboratory Synthesis of 1,3-Oxazine Derivatives

For researchers, scientists, and professionals in drug development, 1,3-oxazine derivatives represent a class of heterocyclic compounds with significant therapeutic potential, exhibiting a wide range of biological activities including antitumor, anti-Parkinson's, and antiviral properties.[1][2] This document provides detailed protocols for the synthesis of these valuable scaffolds, focusing on accessible and efficient methodologies. The following sections outline established procedures, present key data in a comparative format, and illustrate the experimental workflows.

One-Pot Multicomponent Synthesis of Naphthoxazines

A prevalent and efficient method for synthesizing 1,3-oxazine derivatives, specifically naphthoxazines, involves a one-pot multicomponent reaction. This approach is valued for its atom economy and procedural simplicity.[1][3] A general protocol involves the condensation of a naphthol derivative, an aniline (B41778), and formaldehyde (B43269).[1][3]

Green Synthesis Approach Using an Aqueous Hydrotropic Medium

An environmentally benign approach utilizes an aqueous solution of sodium p-toluenesulfonate (NaPTS) as a hydrotropic medium, which is non-toxic, reusable, and readily available.[1][3] This method facilitates high yields under mild reaction conditions.[1][3]

Experimental Protocol:

  • A mixture of an aniline (1 mmol), α-naphthol or β-naphthol (1 mmol), and formaldehyde (2 mmol) is prepared.[3]

  • To this mixture, 5 mL of a 30% aqueous hydrotropic solution (NaPTS) is added.[3]

  • The reaction mixture is stirred at room temperature.[3]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the product is isolated by filtration.[3]

  • The solid product is then recrystallized from ethyl acetate (B1210297) to afford the purified 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e][1][4]oxazine or 3,4-dihydro-3-phenyl-2H-naphtho[2,1-e][1][4]this compound derivative.[3]

Experimental Workflow for Green Synthesis of Naphthoxazines

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - Aniline (1 mmol) - Naphthol (1 mmol) - Formaldehyde (2 mmol) solvent Add 30% aq. NaPTS (5 mL) reagents->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC stir->monitor filter Filter Reaction Mixture recrystallize Recrystallize from Ethyl Acetate filter->recrystallize product Pure Naphththis compound Derivative recrystallize->product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Aqueous Work-up and Purification reagents Combine: - Aromatic Amine (1 mmol) - Naphthol (1 mmol) - Formaldehyde (2 mmol) - Alum (10 mol%) solvent Add Water (10 mL) reagents->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC stir->monitor quench Add Ice-Cold Water extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Naphththis compound purify->product G cluster_reaction Reaction cluster_workup Work-up and Purification start 1,3-Hydroxyalkyl Azide and Aldehyde in CH2Cl2 at 0 °C add_lewis Add BF3·OEt2 dropwise start->add_lewis warm_stir Warm to RT and Stir add_lewis->warm_stir quench Quench with sat. aq. NaHCO3 warm_stir->quench extract Extract with CH2Cl2 quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Dihydrothis compound purify->product

References

Application Notes and Protocols for Live-Cell Imaging of Mitochondria Using Oxazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine dyes are a class of fluorescent compounds increasingly utilized for the visualization of mitochondria in living cells. Their favorable photophysical properties, including high molar extinction coefficients, good quantum yields, and emission in the far-red to near-infrared (NIR) region, make them particularly well-suited for live-cell imaging. This spectral range minimizes cellular autofluorescence and reduces phototoxicity, enabling longer-term imaging studies crucial for understanding mitochondrial dynamics in cellular health and disease.

The primary mechanism for the accumulation of cationic this compound dyes within mitochondria is the mitochondrial membrane potential (ΔΨm). The highly negative charge of the mitochondrial matrix electrophoretically drives the positively charged dyes across the inner mitochondrial membrane, leading to their selective concentration within this organelle. This dependence on membrane potential also allows for the qualitative assessment of mitochondrial health, as a loss of ΔΨm is an early indicator of apoptosis and cellular stress.

These application notes provide a comprehensive overview of the properties of selected this compound dyes, detailed protocols for their use in live-cell imaging, and methods for assessing their performance and potential cytotoxicity.

Data Presentation

The following tables summarize the key quantitative data for representative this compound dyes used for mitochondrial imaging.

Table 1: Photophysical Properties of Selected this compound Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Buffer
This compound 1 642.5~670123,0000.11Ethanol
This compound 4 604620113,300 - 138,000N/ADichloromethane
SulfoOxazine700-d0 701716129,0000.17PBS
SulfoOxazine700-d10 700718146,0000.20PBS

Table 2: Biological Performance of Selected this compound Dyes

DyeTypical Staining Concentration (nM)Co-localization with Mitochondrial Marker (Pearson's Coefficient)Cytotoxicity (IC50)Cell Type
SulfoOxazine700-d10 25 - 500~0.7 (with MitoTracker)Not explicitly reported, but described as non-cytotoxic at imaging concentrations.[1]CHO-K1
Generic Cationic this compound Dyes 25 - 500High, should be empirically determined.Should be determined for each specific dye and cell line.Various

Mandatory Visualizations

G cluster_legend Chemical Structure of a Representative this compound Dye This compound Core

Caption: General chemical structure of the this compound core.

G start Start cell_culture Cell Culture (Glass-bottom dish) start->cell_culture dye_prep Prepare this compound Dye Working Solution (25-500 nM) cell_culture->dye_prep staining Incubate Cells with Dye (15-45 min, 37°C) dye_prep->staining wash Wash Cells (3x) with Pre-warmed Medium staining->wash imaging Live-Cell Imaging (Confocal Microscopy) wash->imaging analysis Image Analysis (Co-localization, Intensity) imaging->analysis end End analysis->end

Caption: Experimental workflow for mitochondrial imaging.

G cluster_cell Cell cluster_mito Mitochondrion plasma_membrane Plasma Membrane cytosol Cytosol mito_outer_mem Mitochondrial Outer Membrane intermembrane_space Intermembrane Space mito_inner_mem Mitochondrial Inner Membrane (High Negative Potential, ΔΨm) mito_matrix Mitochondrial Matrix dye_outside Cationic this compound Dye (+) dye_cytosol Dye (+) dye_outside->dye_cytosol Passive Diffusion dye_matrix Accumulated Dye (+) dye_cytosol->dye_matrix Electrophoretic Accumulation (Driven by ΔΨm)

References

Application of Oxazine-Based Probes for Detecting Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. They play a dual role in biological systems, acting as essential signaling molecules in various cellular processes at low concentrations, while causing significant damage to lipids, proteins, and nucleic acids at elevated levels, a state known as oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, the sensitive and selective detection of specific ROS in biological systems is crucial for understanding their roles in health and disease and for the development of novel therapeutic strategies.

Oxazine-based fluorescent probes have emerged as a powerful tool for ROS detection due to their favorable photophysical properties, including long-wavelength absorption and emission in the near-infrared (NIR) region, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration. This document provides detailed application notes and protocols for the use of various this compound-based probes for the detection of specific ROS, including hypochlorous acid (HOCl), superoxide (B77818) anion (O₂•⁻), and hydroxyl radical (•OH).

I. This compound-Based Probes for Hypochlorous Acid (HOCl) and Peroxynitrite (ONOO⁻) Detection

A notable example of an this compound-based probe for HOCl and ONOO⁻ is a fluorogenic sensor built upon a nanoparticle platform. This sensor utilizes quenched this compound fluorophores that are released upon reaction with HOCl or ONOO⁻, leading to a significant increase in fluorescence.[1][2]

Quantitative Data
Probe NameTarget ROSExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence EnhancementDetection LimitReference
This compound-Conjugated NanoparticleHOCl, ONOO⁻620672107,000 (for released this compound)>500-foldNot specified[1]
Reaction Mechanism

The nanoparticle-based sensor is designed with hundreds of quenched this compound fluorophores attached to its surface. In the presence of highly reactive species like hypochlorous acid or peroxynitrite, the linker attaching the this compound to the nanoparticle is cleaved. This cleavage releases the this compound dye, restoring its fluorescence. The probe is designed to be stable against other ROS such as hydrogen peroxide, hydroxyl radical, and superoxide.[1][2]

Quenched_Probe This compound-Nanoparticle (Non-fluorescent) Free_this compound Free this compound (Fluorescent) Nanoparticle Nanoparticle ROS HOCl or ONOO⁻ ROS->Quenched_Probe Cleavage

Figure 1: Reaction mechanism of the this compound-nanoparticle probe with ROS.
Experimental Protocols

Protocol 1: In Vitro Selectivity Assay [1]

  • Reagents:

    • This compound-conjugated nanoparticle probe stock solution.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Sources of various ROS: NaOCl (for HOCl), SIN-1 (for ONOO⁻), H₂O₂ (for hydrogen peroxide), Xanthine/Xanthine Oxidase (for O₂•⁻), Fenton reagent (for •OH).

  • Procedure:

    • Prepare a 5 nM solution of the this compound-nanoparticle probe in PBS.

    • In a 96-well plate, add the probe solution to each well.

    • Add different ROS-generating systems to the respective wells to achieve a final concentration typically in the micromolar range. Include a control well with only the probe in PBS.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 620 nm and emission detection from 650 to 850 nm.

    • Compare the fluorescence intensity of the wells containing different ROS to the control to determine the selectivity of the probe.

Protocol 2: In Vivo Imaging in a Mouse Model of Myocardial Infarction [1][3]

  • Animal Model:

    • Induce myocardial infarction in mice through permanent coronary ligation.

  • Probe Administration:

    • 12-14 hours post-infarction, intravenously inject the this compound-nanoparticle probe via the tail vein.

  • Imaging:

    • 24 hours after probe injection, euthanize the mice and excise the hearts.

    • Perform macroscopic fluorescence reflectance imaging on coronal sections of the heart.

    • For microscopic analysis, prepare frozen tissue sections and image using a fluorescence microscope.

  • Analysis:

    • Analyze the fluorescence images to determine the localization of the probe and the extent of ROS production in the infarcted region.

Start Start MI_Model Induce Myocardial Infarction in Mouse Model Start->MI_Model Probe_Injection Inject this compound-Nanoparticle Probe (IV) MI_Model->Probe_Injection Incubation Allow Probe to Circulate (24 hours) Probe_Injection->Incubation Euthanasia Euthanize Animal and Excise Heart Incubation->Euthanasia Macroscopic_Imaging Macroscopic Fluorescence Reflectance Imaging Euthanasia->Macroscopic_Imaging Microscopic_Imaging Microscopic Fluorescence Imaging of Tissue Sections Euthanasia->Microscopic_Imaging Analysis Analyze Fluorescence to Localize ROS Production Macroscopic_Imaging->Analysis Microscopic_Imaging->Analysis End End Analysis->End

Figure 2: Workflow for in vivo ROS detection using the this compound-nanoparticle probe.

II. Benzophenthis compound-Based Probes for Superoxide Anion (O₂•⁻) Detection

Certain benzophenthis compound derivatives serve as "turn-on" fluorescent probes for the detection of superoxide anions. These probes are initially non-fluorescent and become highly fluorescent upon reaction with O₂•⁻.

Quantitative Data
Probe NameTarget ROSExcitation (nm)Emission (nm)Detection LimitReference
BDPO₂•⁻~470~670 (NIR)Not specified[4]
Reaction Mechanism

The sensing mechanism of these probes often involves the cleavage of a specific functional group by the superoxide anion. For instance, a diphenylphosphinyl group can be cleaved from the benzophenthis compound core, leading to the formation of a pyridinium-modified fluorophore with near-infrared emission. This reaction is highly selective for O₂•⁻ over other ROS.[4]

Non_Fluorescent_Probe Benzophenthis compound-Phosphine (Non-fluorescent) Fluorescent_Product Pyridinium-Benzophenthis compound (NIR Fluorescent) Non_Fluorescent_Probe->Fluorescent_Product Byproduct Diphenylphosphine Oxide Non_Fluorescent_Probe->Byproduct Superoxide Superoxide (O₂•⁻) Superoxide->Non_Fluorescent_Probe Cleavage

Figure 3: Reaction of a benzophenthis compound-based probe with superoxide.
Experimental Protocols

Protocol 3: Cellular Imaging of Superoxide in HeLa Cells [5]

  • Cell Culture:

    • Culture HeLa cells in appropriate media until they reach 70-80% confluency.

  • Probe Loading:

    • Prepare a stock solution of the benzophenthis compound-based probe in DMSO.

    • Dilute the stock solution in serum-free media to a final concentration of 10 µM.

    • Incubate the cells with the probe-containing medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress (Optional):

    • To induce superoxide production, treat the cells with an agent like menadione (B1676200) or antimycin A for a specified time.

  • Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Image the cells using a fluorescence microscope with appropriate filter sets for near-infrared emission.

  • Analysis:

    • Quantify the fluorescence intensity in the cells to determine the levels of superoxide.

III. This compound-Based Probes for Hydroxyl Radical (•OH) Detection

The detection of the highly reactive and short-lived hydroxyl radical is challenging. Some this compound-based probes have been developed that utilize a reaction with •OH to trigger a "turn-on" fluorescent response.

Quantitative Data

While specific this compound-based probes for hydroxyl radicals are less common in the provided search results, a general approach involves using a triphenylphosphine (B44618) moiety as a reactive site.

Probe TypeTarget ROSGeneral Excitation Range (nm)General Emission Range (nm)Detection PrincipleReference
Triphenylphosphine-Oxazine•OHVisible to NIRNIROxidation of triphenylphosphine[6]
Reaction Mechanism

In these probes, a triphenylphosphine group is attached to the this compound fluorophore. The triphenylphosphine is selectively oxidized by the hydroxyl radical to triphenylphosphine oxide. This oxidation event alters the electronic properties of the molecule, leading to an increase in fluorescence intensity.[6]

Non_Fluorescent_Probe This compound-Triphenylphosphine (Low Fluorescence) Fluorescent_Product This compound-Triphenylphosphine Oxide (High Fluorescence) Non_Fluorescent_Probe->Fluorescent_Product Hydroxyl_Radical Hydroxyl Radical (•OH) Hydroxyl_Radical->Non_Fluorescent_Probe Oxidation

Figure 4: Oxidation of a triphenylphosphine-oxazine probe by hydroxyl radical.
Experimental Protocols

Protocol 4: Detection of Hydroxyl Radicals in Living Cells [6]

  • Cell Culture:

    • Culture HeLa cells or other appropriate cell lines to the desired confluency.

  • Probe Loading:

    • Incubate the cells with a 10 µM solution of the triphenylphosphine-oxazine probe for 2 hours at 37°C.

  • Induction of Hydroxyl Radicals:

  • Imaging:

    • Wash the cells to remove excess probe and inducing agents.

    • Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths.

  • Analysis:

    • Compare the fluorescence intensity of treated cells with control cells to assess the level of hydroxyl radical production.

Conclusion

This compound-based fluorescent probes offer a versatile and powerful platform for the detection of various reactive oxygen species in biological systems. Their long-wavelength spectral properties and the ability to design "turn-on" sensing mechanisms make them particularly well-suited for in vitro and in vivo applications. The protocols and data presented here provide a foundation for researchers to utilize these probes in their studies of oxidative stress and redox signaling. Further development of this compound-based probes with improved specificity, sensitivity, and targeting capabilities will continue to advance our understanding of the complex roles of ROS in health and disease.

References

Application Notes and Protocols for Labeling Proteins with Oxazine Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods for covalently labeling proteins with oxazine fluorescent dyes. This compound dyes are a class of fluorophores that emit in the red and near-infrared regions of the spectrum, making them valuable tools for various biological applications where minimizing autofluorescence from cellular components is crucial. This document outlines the chemical principles of protein labeling, provides detailed experimental protocols for common conjugation chemistries, and presents key photophysical properties of selected this compound dyes.

Introduction to Protein Labeling with this compound Dyes

Fluorescent labeling of proteins is an indispensable technique in life sciences and drug development. It allows for the visualization, tracking, and quantification of proteins in vitro and in living cells. This compound dyes offer several advantages for protein labeling, including high molar extinction coefficients, good quantum yields, and emission wavelengths in a spectral region with reduced background fluorescence from biological samples.[1][2][3]

The most common strategies for labeling proteins involve the formation of stable covalent bonds between a reactive group on the dye and a functional group on the protein.[4] The primary targets on proteins are the amine groups of lysine (B10760008) residues and the N-terminus, or the thiol groups of cysteine residues.[5] this compound dyes are commercially available with reactive moieties such as N-hydroxysuccinimide (NHS) esters for targeting amines and maleimides for targeting thiols.

Key Considerations for Protein Labeling

Several factors should be considered to achieve successful and reproducible protein labeling:

  • Protein Purity: The protein of interest should be highly pure to avoid labeling of contaminants.

  • Buffer Composition: The choice of buffer is critical. Amine-containing buffers (e.g., Tris) should be avoided for NHS ester labeling reactions.[6] For maleimide (B117702) labeling, a pH between 7.0 and 7.5 is optimal.[6]

  • Dye-to-Protein Ratio: The molar ratio of dye to protein affects the degree of labeling (DOL). A high DOL can lead to fluorescence quenching or protein precipitation.[7] Optimization of this ratio is often necessary.

  • Reaction Conditions: pH, temperature, and incubation time are key parameters that need to be controlled.

  • Purification: Removal of unconjugated dye is essential to reduce background fluorescence. Size exclusion chromatography is a common method for this purpose.[8]

Quantitative Data of Selected this compound Dyes

The selection of an appropriate this compound dye depends on the specific application and the available instrumentation. The table below summarizes the key photophysical properties of some commonly used this compound fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
ATTO 655 663684125,0000.30
This compound 1 643671123,000[9]0.11[9]
This compound 170 62164883,000[2]0.63[2][10]
Nile Blue 633660Not consistently reportedNot consistently reported
ATTO 680 680700125,0000.30
ATTO 700 700719120,0000.25

Note: Photophysical properties can vary depending on the solvent and conjugation partner.

Experimental Protocols

Protocol 1: Amine-Reactive Labeling using this compound-NHS Ester

This protocol describes the labeling of primary amines on a protein using an this compound dye functionalized with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • This compound-NHS ester (e.g., ATTO 655 NHS-ester)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)[6][11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.[8][11] If the protein is in a buffer containing amines, it must be exchanged into an appropriate buffer by dialysis or buffer exchange chromatography.

  • Dye Preparation: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[11]

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 fold molar excess of dye can be used.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8][11]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.[8][11]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the this compound dye. The DOL can be calculated using the following formula:

    DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF) × ε_dye]

    Where:

    • A_dye = Absorbance of the conjugate at the dye's maximum absorption wavelength.

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm.

    • ε_dye = Molar extinction coefficient of the dye at its maximum absorption wavelength.

    • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[8]

Protocol 2: Thiol-Reactive Labeling using this compound-Maleimide

This protocol is for labeling free thiol groups on cysteine residues with an this compound dye functionalized with a maleimide group.

Materials:

  • Protein of interest (1-10 mg/mL in a degassed buffer, pH 7.0-7.5, e.g., PBS)

  • This compound-maleimide

  • Anhydrous DMF or DMSO

  • (Optional) Reducing agent (e.g., TCEP or DTT)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed buffer at pH 7.0-7.5.[6] If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.

  • Dye Preparation: Prepare a stock solution of the this compound-maleimide in anhydrous DMF or DMSO.[6]

  • Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[6]

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

  • Purification: Remove the unreacted dye by size-exclusion chromatography.[6]

  • Characterization: Determine the DOL as described in Protocol 1.

  • Storage: Store the labeled protein under appropriate conditions, protected from light.[6]

Visualization of Experimental Workflow

Single-Molecule FRET (smFRET) Experimental Workflow

The following diagram illustrates a typical workflow for a single-molecule FRET experiment, a powerful technique that often utilizes proteins labeled with fluorescent dyes like oxazines to study conformational changes and interactions.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Protein Protein of Interest Labeling Fluorescent Labeling (e.g., this compound Dyes) Protein->Labeling Purification Purification of Labeled Protein Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization Microscope Total Internal Reflection Fluorescence (TIRF) Microscope Laser Laser Excitation (Donor Dye) Immobilization->Laser Detection Single-Molecule Fluorescence Detection (Donor & Acceptor Channels) Microscope->Detection Laser->Microscope Traces Generate Fluorescence Intensity Traces Detection->Traces FRET_Calc Calculate FRET Efficiency Traces->FRET_Calc Histograms Create FRET Histograms FRET_Calc->Histograms Dynamics Analyze Conformational Dynamics Histograms->Dynamics

A typical workflow for a single-molecule FRET experiment.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

Fluorescently labeled proteins are instrumental in dissecting complex signaling pathways. The diagram below illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade, where fluorescently labeled components (receptor, G-protein subunits, or downstream effectors) can be used to monitor their interactions and localization.[12]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Hormone) GPCR GPCR (Fluorescently Labeled) Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Cellular_Response Cellular Response Target_Protein->Cellular_Response

Simplified GPCR signaling pathway.

References

Application Notes and Protocols for Oxazine Dyes in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing oxazine dyes in advanced super-resolution microscopy techniques. The protocols detailed below are designed to offer clear, step-by-step instructions for implementing Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography).

Introduction to this compound Dyes in Super-Resolution Imaging

This compound dyes are a class of fluorescent molecules that have gained significant traction in the field of super-resolution microscopy due to their favorable photophysical properties. Many this compound derivatives exhibit excellent brightness, high photostability, and, crucially for some techniques, the ability to be photoswitched between fluorescent "on" and dark "off" states.[1][2] These characteristics make them ideal probes for imaging cellular structures with a spatial resolution that surpasses the diffraction limit of light.

Commonly used this compound dyes in super-resolution microscopy include ATTO 655, Nile Blue, and Nile Red. Their performance is often tailored to specific techniques by optimizing the imaging buffer and laser parameters. This document will guide you through the selection and application of these dyes for STORM, STED, and DNA-PAINT.

Data Presentation: Photophysical Properties of Selected this compound Dyes

The selection of an appropriate fluorescent probe is critical for the success of any super-resolution experiment. The following table summarizes the key photophysical properties of several this compound dyes commonly employed in these advanced imaging modalities.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
ATTO 655 663684125,0000.30Aqueous Buffer
Nile Blue 63667771,0000.27Ethanol
Nile Red 55263645,0000.68Chloroform
This compound 1 645665123,0000.11Ethanol
This compound 170 61364083,0000.63Methanol

Note: The photophysical properties of Nile Red are highly dependent on the polarity of its environment, a characteristic exploited in PAINT microscopy.[3][4]

Experimental Protocols

I. Stochastic Optical Reconstruction Microscopy (STORM) with this compound Dyes (e.g., ATTO 655)

STORM relies on the sequential activation and localization of individual photoswitchable fluorophores. This compound dyes like ATTO 655 can be effectively used in (d)STORM imaging due to their ability to enter a stable dark state from which they can be stochastically reactivated.

A. Sample Preparation and Labeling

  • Cell Culture and Fixation:

    • Culture cells on #1.5 glass-bottom dishes or coverslips.

    • Fix cells with 3-4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

    • Quench the fixation with 0.1 M glycine (B1666218) or 50 mM NH₄Cl in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

    • Block non-specific antibody binding with a suitable blocking buffer (e.g., 3-5% bovine serum albumin (BSA) and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

  • Immunolabeling:

    • Incubate with a primary antibody specific to the target of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with a secondary antibody conjugated to an this compound dye (e.g., ATTO 655), diluted in blocking buffer, for 1 hour at room temperature in the dark.

    • Wash three times with PBS containing 0.1% Tween-20.

B. STORM Imaging Buffer

The composition of the imaging buffer is critical for achieving the desired photoswitching characteristics of the this compound dye. A common formulation includes a reducing agent to promote the entry of the dye into a long-lived dark state.

  • Stock Solutions:

    • 1 M MEA (cysteamine) in water (pH adjusted to 8.0-8.5 with HCl)

    • Glucose Oxidase/Catalase (GLOX) enzyme system (e.g., 10 mg/mL glucose oxidase and 4 mg/mL catalase in PBS)

    • 50% (w/v) Glucose solution

  • Working Buffer (prepare fresh):

    • To 1 mL of PBS, add:

      • 10 µL of GLOX solution

      • 100 µL of 50% Glucose solution

      • 10-100 mM MEA (final concentration to be optimized for the specific dye and setup)

C. Data Acquisition

  • Mount the sample on the microscope stage.

  • Add the freshly prepared STORM imaging buffer.

  • Use a high numerical aperture (NA) objective (e.g., 1.4 NA).

  • Illuminate the sample with a high-intensity laser corresponding to the excitation maximum of the this compound dye (e.g., 640-660 nm for ATTO 655) to drive most fluorophores into the dark state.

  • Use a lower intensity activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.

  • Acquire a time series of images (typically 10,000-100,000 frames) with a sensitive camera (e.g., EMCCD or sCMOS).

  • Process the acquired image stack using appropriate localization software to reconstruct the super-resolved image.

II. Stimulated Emission Depletion (STED) Microscopy with this compound Dyes

STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser, thereby narrowing the effective point spread function. This compound dyes with high photostability and emission in the red to far-red spectrum are well-suited for STED.

A. Sample Preparation and Labeling

Follow the same immunolabeling protocol as for STORM (Section I.A), using a STED-compatible this compound dye (e.g., ATTO 655).

B. Mounting

  • Mount the coverslip onto a microscope slide using a mounting medium with a refractive index matched to the immersion oil (e.g., ~1.518).

  • Avoid mounting media containing DAPI, as it can be excited by the STED laser and contribute to background fluorescence.[5]

C. Imaging Parameters

  • Excitation: Use a pulsed laser tuned to the excitation maximum of the this compound dye.

  • Depletion: The STED laser should have a wavelength significantly red-shifted from the dye's emission maximum to efficiently deplete the excited state via stimulated emission without causing re-excitation. For a dye emitting around 680 nm, a depletion laser of 750-780 nm is typically used.

  • Laser Power: Carefully adjust the excitation and depletion laser powers. The excitation power should be sufficient to generate a good signal-to-noise ratio, while the depletion laser power determines the achievable resolution. Higher depletion power leads to better resolution but also increases the risk of photobleaching.

  • Gating: If using a pulsed STED laser, time-gating the detection can further improve resolution by selectively collecting photons that arrive after the depletion pulse has passed.

  • Pixel Size: Set the pixel size to be at least half the expected resolution (Nyquist sampling).

III. DNA-PAINT with this compound Dye-Labeled Imagers

DNA-PAINT achieves super-resolution by the transient binding of a fluorescently labeled oligonucleotide ("imager" strand) to its complementary "docking" strand, which is attached to the target molecule. This transient binding creates the "blinking" necessary for localization microscopy. This compound dyes can be used to label the imager strands.

A. Designing Docking and Imager Strands

  • Docking Strand: Typically a 9-12 nucleotide DNA or RNA sequence conjugated to the labeling molecule (e.g., an antibody).

  • Imager Strand: A complementary 9-12 nucleotide sequence labeled with an this compound dye. The length and sequence of the strands can be adjusted to control the binding kinetics (on- and off-rates), which influences the temporal density of blinking events.

B. Sample Preparation and Labeling

  • Perform immunolabeling as described in Section I.A, but use a secondary antibody conjugated to the docking strand.

  • After the final washes, the sample is ready for imaging.

C. Imaging Solution

  • Prepare an imaging buffer (e.g., PBS with 500 mM NaCl to facilitate DNA hybridization).

  • Add the this compound dye-labeled imager strand to the imaging buffer at a low concentration (typically 0.1-10 nM). The optimal concentration will depend on the desired blinking frequency and needs to be determined empirically.

D. Data Acquisition

  • Mount the sample and add the imaging solution containing the imager strands.

  • Use a TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination setup to minimize background fluorescence from unbound imagers in solution.

  • Excite the sample with a laser matched to the this compound dye's excitation wavelength.

  • Continuously acquire a long time-series of images (tens of thousands to hundreds of thousands of frames) to capture the transient binding events.

  • Reconstruct the super-resolved image from the localized binding events.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Fixation permeabilization Permeabilization & Blocking cell_culture->permeabilization labeling Labeling with this compound Dye Conjugate permeabilization->labeling buffer Addition of Specialized Imaging Buffer labeling->buffer acquisition Data Acquisition (Time-lapse) buffer->acquisition localization Single-Molecule Localization acquisition->localization reconstruction Image Reconstruction localization->reconstruction

Caption: General experimental workflow for super-resolution microscopy using this compound dyes.

STORM_Principle S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation Laser (e.g., 647 nm) S1->S0 Fluorescence Dark Dark State S1->Dark Photoswitching (reducing agent) Dark->S1 Activation Laser (e.g., 405 nm)

Caption: Principle of STORM imaging with an this compound dye.

STED_Mechanism cluster_fluorophore Fluorophore Response excitation Excitation Laser (Gaussian Profile) excited_state Excited State Population excitation->excited_state depletion Depletion Laser (Donut Profile) stimulated_emission Stimulated Emission (Dark) excited_state->stimulated_emission Depletion Laser Induces Stimulated Emission fluorescence Fluorescence (Signal) excited_state->fluorescence Spontaneous Emission from Center

Caption: Mechanism of STED microscopy using an this compound dye.

References

Application Notes and Protocols: A Step-by-Step Guide to Oxazine Staining in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazine dyes are a class of heterocyclic organic compounds used in histology to visualize specific cellular components. One of the most prominent applications of this compound staining in neuroscience and pathology is the use of Cresyl Violet for Nissl staining.[1][2][3] This technique selectively stains the "Nissl substance" or "Nissl bodies," which are granular structures found in the cytoplasm of neurons.[4] These bodies correspond to the rough endoplasmic reticulum and are rich in ribosomal RNA (rRNA).[1][2][3]

The principle of this staining method relies on the basic nature of the aniline (B41778) dye, which binds to acidic components like rRNA and the DNA within the nucleus, rendering them a distinct violet or dark blue color.[1][2][3] This allows for the clear identification and morphological assessment of neurons in brain and spinal cord tissue.[1][2][5] The intensity of the staining can be indicative of the metabolic state of the neuron, making it a valuable tool for studying neuronal injury, disease, and neurotoxicity.

These protocols provide a detailed guide for performing this compound (specifically, Cresyl Violet) staining on both paraffin-embedded and frozen fixed tissue sections.

Materials and Reagents

  • Fixative: 4% Paraformaldehyde or 10% Formalin

  • Staining Solution: Cresyl Violet Acetate (B1210297) solution (0.1% - 0.2% in acetate buffer)[1]

  • Differentiation Solution: 70% Ethanol (B145695), optionally acidified with a few drops of glacial acetic acid[1][5]

  • Dehydration Series: Graded ethanol solutions (50%, 70%, 95%, 100%)

  • Clearing Agent: Xylene or a xylene substitute

  • Mounting Medium: DePeX or other resinous mounting medium

  • Distilled Water

  • Coplin Jars or Staining Dishes

  • Microscope Slides and Coverslips

  • Fume Hood

Experimental Protocols

Protocol 1: Staining of Paraffin-Embedded Sections

This protocol is adapted for tissue that has been fixed, dehydrated, and embedded in paraffin (B1166041) wax.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 3-5 minutes each to remove the paraffin wax.[3][6]
  • Rehydrate the tissue sections by passing them through a descending series of ethanol concentrations:
  • 100% Ethanol: 2 changes, 3 minutes each[3]
  • 95% Ethanol: 2 minutes[7]
  • 70% Ethanol: 2 minutes[7]
  • Rinse thoroughly in distilled water for 5 minutes.[6]

2. Staining:

  • Immerse the slides in a filtered 0.1% Cresyl Violet staining solution.
  • Incubate for 4 to 15 minutes.[2][3] Staining time may need to be optimized depending on tissue type and desired intensity. For some protocols, staining is performed at an elevated temperature of 38-60°C.[4][5]

3. Differentiation:

  • Quickly rinse the slides in tap water to remove excess stain.[2][3]
  • Differentiate the sections by briefly immersing them in 70% ethanol.[2][3] This step is critical as it removes the stain from the background neuropil, enhancing the contrast of the Nissl bodies.
  • For more precise differentiation, a 70% ethanol solution containing a few drops of glacial acetic acid can be used.[5] The differentiation process should be monitored under a microscope until the desired staining contrast is achieved.

4. Dehydration and Clearing:

  • Dehydrate the sections by passing them through an ascending series of ethanol concentrations:
  • 95% Ethanol: 10-15 dips or up to 2 minutes[5]
  • 100% Ethanol: 2 changes, 3 minutes each[2][3]
  • Clear the sections by immersing them in two changes of xylene for 3-5 minutes each.[3]

5. Coverslipping:

  • Apply a drop of resinous mounting medium (e.g., DePeX) to the tissue section and carefully place a coverslip, avoiding air bubbles.
  • Allow the slides to dry in a fume hood.

Protocol 2: Staining of Frozen (Cryosectioned) or Free-Floating Sections

This protocol is suitable for tissues that have been cryoprotected and sectioned on a cryostat or for free-floating sections.

1. Section Mounting and Preparation:

  • For cryosections, mount the frozen sections onto gelatin-subbed or other adhesive-coated slides and allow them to air-dry.
  • For free-floating sections, they are typically processed in well plates or net wells.

2. Defatting and Rehydration (for mounted sections):

  • Immerse slides in 100% ethanol for 5 minutes, followed by xylene for up to 3 hours for defatting.[5] Note: This step may not be necessary for all tissue types, particularly rat tissue.[5]
  • Rehydrate the sections through a descending series of ethanol concentrations (100%, 95%, 70%, 50%, 25%) for 2 minutes each, followed by two changes in distilled water.[5]

3. Staining:

  • Immerse the slides or transfer the free-floating sections into a filtered Cresyl Violet solution (e.g., 0.05-0.1%).[5]
  • Stain for 8-10 minutes.[5] The optimal time may vary.

4. Differentiation:

  • Rinse the sections in running tap water until the water runs clear.[5]
  • Differentiate in 70% ethanol.[5] As with paraffin sections, acidified ethanol can be used for finer control. Monitor microscopically to achieve the desired contrast between neurons and the background.

5. Dehydration, Clearing, and Mounting (for mounted sections):

  • Dehydrate the sections through an ascending series of fresh ethanol (95%, 100% x2).[5]
  • Clear in two changes of xylene.
  • Coverslip with a resinous mounting medium.

Data Presentation

The following tables summarize key quantitative parameters from various Cresyl Violet staining protocols.

Table 1: Reagent Concentrations and Incubation Times for Paraffin-Embedded Sections

StepReagentConcentrationIncubation TimeTemperature
DeparaffinizationXylene100%2 changes, 3-5 min eachRoom Temp
RehydrationEthanol Series100%, 95%, 70%2-3 min eachRoom Temp
StainingCresyl Violet Acetate0.1%4-15 minRoom Temp or 60°C
DifferentiationEthanol (optional: + Acetic Acid)70%Brief immersion (variable)Room Temp
DehydrationEthanol Series95%, 100%2-3 min eachRoom Temp
ClearingXylene100%2 changes, 3-5 min eachRoom Temp

Table 2: Reagent Concentrations and Incubation Times for Frozen/Free-Floating Sections

StepReagentConcentrationIncubation TimeTemperature
Defatting (optional)Xylene100%Up to 3 hoursRoom Temp
RehydrationEthanol Series100% down to 25%2 min eachRoom Temp
StainingCresyl Violet0.05% - 0.1%8-10 min38-40°C
DifferentiationEthanol (optional: + Acetic Acid)70%Brief immersion (variable)Room Temp
DehydrationEthanol Series95%, 100%10-15 dips to 2 minRoom Temp
ClearingXylene100%2 changes, 3-5 min eachRoom Temp

Visualization of Workflows and Logic

G This compound Staining Experimental Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Finalization prep1 Fixation (e.g., 4% PFA) prep2 Embedding (Paraffin or OCT) prep1->prep2 prep3 Sectioning (Microtome/Cryostat) prep2->prep3 stain1 Deparaffinization & Rehydration prep3->stain1 stain2 Staining (Cresyl Violet Solution) stain1->stain2 stain3 Differentiation (e.g., 70% Ethanol) stain2->stain3 stain4 Dehydration (Graded Ethanol) stain3->stain4 stain5 Clearing (Xylene) stain4->stain5 final1 Mounting & Coverslipping stain5->final1 final2 Microscopy & Analysis final1->final2

Caption: General experimental workflow for this compound staining of fixed tissues.

G Troubleshooting this compound Staining cluster_weak Weak or No Staining cluster_dark Dark or Non-Specific Staining problem Staining Issue weak_stain Pale Staining problem->weak_stain dark_stain High Background problem->dark_stain cause_weak1 Stain solution too old or pH incorrect weak_stain->cause_weak1 cause_weak2 Under-staining (time too short) weak_stain->cause_weak2 cause_weak3 Over-differentiation weak_stain->cause_weak3 sol_weak1 Prepare fresh stain; Adjust pH to ~3.8-4.6 cause_weak1->sol_weak1 sol_weak2 Increase incubation time in Cresyl Violet cause_weak2->sol_weak2 sol_weak3 Reduce time in differentiation solution cause_weak3->sol_weak3 cause_dark1 Under-differentiation dark_stain->cause_dark1 cause_dark2 Stain precipitate on tissue dark_stain->cause_dark2 cause_dark3 Sections too thick dark_stain->cause_dark3 sol_dark1 Increase time in differentiation solution cause_dark1->sol_dark1 sol_dark2 Filter stain solution before use cause_dark2->sol_dark2 sol_dark3 Cut thinner sections cause_dark3->sol_dark3

Caption: A troubleshooting guide for common issues in this compound staining.

References

Application Notes and Protocols: Oxazine-Based Fluorescent Sensors for pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of oxazine-based fluorescent sensors in pH measurement. This compound dyes, a class of heterocyclic compounds, exhibit pH-dependent fluorescence, making them valuable tools for probing pH in various chemical and biological systems. Their application is particularly relevant in cellular biology and drug development, where monitoring pH changes in real-time can provide insights into cellular processes and drug delivery mechanisms.

Introduction to this compound-Based pH Sensors

This compound-based fluorescent sensors are characterized by their core chemical structure which allows for significant changes in their electronic and, consequently, photophysical properties upon protonation or deprotonation. This pH-dependent behavior is often attributed to the modulation of intramolecular charge transfer (ICT) processes. In their deprotonated form, many this compound dyes exhibit strong fluorescence, while protonation can lead to a quenching of this fluorescence or a spectral shift. This ratiometric or intensiometric response provides a means to quantify pH.

A notable example within this class is the benzo[a]phenthis compound scaffold, which has been derivatized to create a range of sensors with varying pKa values and spectral properties.[1][2] Some designs incorporate an oxazolidine (B1195125) ring that undergoes a pH-dependent ring-opening and closing mechanism, providing a clear "off-on" fluorescent signal.[3] The versatility in chemical modification of the this compound core allows for the tuning of properties such as water solubility, pKa, and targeting capabilities for specific cellular organelles.

Data Presentation: Photophysical Properties

The selection of an appropriate this compound-based pH sensor is dependent on the specific application, particularly the pH range of interest and the available excitation and emission channels of the imaging system. The table below summarizes the key photophysical properties of several representative this compound-based fluorescent pH sensors.

Sensor Name/DerivativeExcitation Max (nm)Emission Max (nm)pKaQuantum Yield (Φ)Solvent/BufferReference
Benzo[a]phenthis compound-Pyridinium 1~580~6502.7-0.1% DMSO in buffer[1][2]
Benzo[a]phenthis compound-Pyridinium 2~590~6605.8-0.1% DMSO in buffer[1][2]
Benzo[a]phenthis compound-Pyridinium 3~600~6707.1-0.1% DMSO in buffer[1][2]
This compound 170~620~640-0.579Ethanol[4][5]
This compound 1~645~665-0.141Ethanol[4][5]
Nile Red Dicarboxylic Acid Derivative~550-600~640-Good in aqueous mediaAqueous media[2]
Oxazolidine-Based Probe (BP)590630~5.5 (in MeCN/B-R buffer)-MeCN/B-R buffer[3]

Signaling Pathways and Mechanisms

The pH-sensing mechanism of this compound-based fluorescent probes generally relies on the protonation and deprotonation of specific functional groups within the molecule. These events directly influence the electronic structure of the fluorophore and its resulting fluorescence properties.

G cluster_0 Low pH (Protonated State) cluster_1 High pH (Deprotonated State) Protonated This compound-OH (Protonated) Quenched Low/No Fluorescence (ICT Quenched) Protonated->Quenched H+ Deprotonated This compound-O- (Deprotonated) Protonated->Deprotonated pH change Fluorescent High Fluorescence (ICT Active) Deprotonated->Fluorescent

Figure 1: General protonation/deprotonation mechanism.

A more specific mechanism is observed in probes that utilize a pH-triggered ring-opening and closing of an oxazolidine moiety. This structural change results in a dramatic "turn-on" fluorescence response.

G cluster_0 Low pH cluster_1 High pH RingOpen Oxazolidine Ring-Open (Protonated) NonFluorescent Non-Fluorescent RingOpen->NonFluorescent RingClosed Oxazolidine Ring-Closed (Deprotonated) RingOpen->RingClosed pH increase Fluorescent Strong Red Fluorescence RingClosed->Fluorescent

Figure 2: Oxazolidine ring-opening/closing mechanism.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, characterization, and application of a representative water-soluble Nile Red derivative as a fluorescent pH sensor.

Synthesis of a Water-Soluble Nile Red Derivative (Dicarboxylic Acid)

This protocol is adapted from a known synthesis of water-soluble Nile Red derivatives.[2]

Materials:

Procedure:

  • Condensation: In a round-bottom flask, dissolve 5-(diethylamino)-2-nitrosophenol and N-(4-hydroxyphenyl)glycine in ethanol.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After the condensation is complete, cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide to hydrolyze the ester intermediates.

  • Continue stirring at room temperature overnight.

  • Purification: Neutralize the reaction mixture with hydrochloric acid. The crude product will precipitate out of the solution.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure dicarboxylic acid derivative of Nile Red.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of pKa

The pKa of the synthesized sensor can be determined from its pH-dependent fluorescence emission.

Materials:

  • Synthesized this compound-based pH sensor

  • A series of buffers with known pH values (e.g., citrate-phosphate buffer for pH 3-7, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • Fluorometer

  • pH meter

Procedure:

  • Prepare a stock solution of the this compound sensor in a suitable solvent (e.g., DMSO or ethanol).

  • For each pH buffer, prepare a dilute solution of the sensor (e.g., 1-10 µM).

  • Measure the fluorescence emission spectrum of the sensor in each buffer at a fixed excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • Fit the resulting data to a sigmoidal curve (e.g., using the Boltzmann function). The pH at the inflection point of the curve corresponds to the pKa of the sensor.

Live-Cell Imaging of Intracellular pH

This protocol outlines the general steps for using an this compound-based pH sensor for imaging pH in living cells.

Materials:

  • Cultured cells (e.g., HeLa, U87) grown on glass-bottom dishes or coverslips

  • This compound-based pH sensor stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the this compound pH sensor in serum-free medium (e.g., 1-10 µM) for 15-30 minutes at 37°C.

  • Washing: After incubation, remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Mount the dish on the fluorescence microscope stage.

  • Acquire fluorescence images using the appropriate excitation and emission wavelengths for the chosen sensor.

  • Calibration (Optional but Recommended): To obtain quantitative pH measurements, an in-situ calibration can be performed. This involves treating the cells with a mixture of ionophores (e.g., nigericin (B1684572) and monensin) in buffers of known pH to equilibrate the intracellular and extracellular pH. A calibration curve of fluorescence intensity/ratio versus pH can then be generated.

Experimental Workflow

The development and application of an this compound-based fluorescent pH sensor follows a logical workflow, from the initial design and synthesis to the final biological application and data analysis.

G cluster_0 Sensor Development cluster_1 Biological Application cluster_2 Data Analysis Design Molecular Design (Target pKa, Wavelengths) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Photophysical Characterization (pKa, Quantum Yield) Synthesis->Characterization CellCulture Cell Culture & Seeding Characterization->CellCulture ProbeLoading Probe Loading into Cells CellCulture->ProbeLoading Imaging Fluorescence Microscopy (Live-Cell Imaging) ProbeLoading->Imaging ImageAnalysis Image Processing & Intensity Measurement Imaging->ImageAnalysis Calibration In-situ Calibration (Optional) ImageAnalysis->Calibration pHMapping Generation of pH Maps/Values ImageAnalysis->pHMapping Calibration->pHMapping

Figure 3: Experimental workflow for this compound-based pH sensors.

Conclusion

This compound-based fluorescent sensors offer a powerful and versatile platform for the measurement of pH in a variety of settings. Their tunable photophysical properties and amenability to chemical modification make them highly adaptable for specific research needs. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ these valuable tools in their studies.

References

Application Notes and Protocols for Multiplex Imaging with Spectrally Distinct Oxazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex imaging is a powerful technique that enables the simultaneous detection and analysis of multiple molecular targets within a single biological sample. This approach provides crucial insights into the spatial relationships and co-expression patterns of proteins, offering a deeper understanding of complex biological systems, disease pathogenesis, and drug mechanisms of action. Oxazine dyes, a class of robust fluorophores with emission spectra in the red and far-red regions, are excellent candidates for multiplex imaging due to their high photostability, brightness, and the availability of spectrally distinct variants. These characteristics minimize spectral overlap and allow for clear differentiation of multiple targets.

This document provides detailed application notes and experimental protocols for utilizing a panel of spectrally distinct this compound-based dyes for multiplex immunofluorescence imaging. We will focus on a selection of ATTO dyes, which are structurally related to oxazines and are widely used for their superior performance in fluorescence microscopy.

Data Presentation: Spectrally Distinct this compound-Based Dyes

For successful multiplex imaging, the selection of fluorophores with minimal spectral overlap is critical. The following table summarizes the key quantitative spectral properties of a panel of spectrally distinct ATTO dyes suitable for a four-color multiplex experiment.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
ATTO 655663684125,0000.30
ATTO 680680700125,0000.30
ATTO 700700719120,0000.25
This compound 1~650~670>100,0000.11 (in ethanol)
This compound 170611641N/A0.58 (in ethanol)

Note: Spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Protocol 1: Sequential Multiplex Immunofluorescence Staining

This protocol describes a sequential staining method, where primary and secondary antibodies for each target are applied in iterative cycles. This approach is particularly useful when using primary antibodies raised in the same species.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS with 0.1% Triton X-100)

  • Primary antibodies against targets of interest

  • Secondary antibodies conjugated to spectrally distinct ATTO dyes (e.g., Goat anti-Rabbit-ATTO 655, Goat anti-Mouse-ATTO 680, Donkey anti-Goat-ATTO 700)

  • Nuclear counterstain (e.g., DAPI)

  • Antibody stripping solution (e.g., commercial stripping buffer or a solution of 0.2 M glycine, pH 2.5)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections):

    • Incubate slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer in a pressure cooker or water bath according to standard protocols.

    • Allow slides to cool to room temperature and rinse with PBS.

  • Permeabilization and Blocking:

    • Permeabilize samples with 0.25% Triton X-100 in PBS for 10 minutes (for cultured cells).

    • Rinse with PBS.

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature in a humidified chamber.

  • First Round of Staining (Target 1 - e.g., ATTO 655):

    • Incubate with the first primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

    • Incubate with the corresponding ATTO 655-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each.

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount a coverslip with mounting medium.

  • Image Acquisition (First Round):

    • Image the slide using a fluorescence microscope with appropriate filter sets for DAPI and ATTO 655.

  • Antibody Stripping:

    • Carefully remove the coverslip.

    • Wash the slide with PBS.

    • Incubate the slide in antibody stripping solution for 30-60 minutes at room temperature (optimize time for your specific antibodies).

    • Wash thoroughly with PBS (3 x 10 minutes).

  • Second Round of Staining (Target 2 - e.g., ATTO 680):

    • Repeat the blocking step (Step 3).

    • Incubate with the second primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the ATTO 680-conjugated secondary antibody for 1 hour.

    • Wash three times with PBS.

    • Counterstain with DAPI.

    • Mount and image as before.

  • Subsequent Rounds of Staining:

    • Repeat the stripping, blocking, staining, and imaging steps for each additional target, using a different spectrally distinct ATTO dye in each round.

  • Image Analysis:

    • Register the images from each round using the DAPI signal as a reference.

    • Merge the channels to create a final multiplex image.

Mandatory Visualizations

Experimental Workflow: Sequential Immunofluorescence

G cluster_prep Sample Preparation cluster_cycle1 Staining Cycle 1 (Target 1 - ATTO 655) cluster_strip1 Stripping cluster_cycle2 Staining Cycle 2 (Target 2 - ATTO 680) cluster_analysis Image Analysis Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Permeabilization Permeabilization & Blocking AntigenRetrieval->Permeabilization PrimaryAb1 Primary Antibody 1 Permeabilization->PrimaryAb1 SecondaryAb1 Secondary Antibody (ATTO 655) PrimaryAb1->SecondaryAb1 Imaging1 Image Acquisition 1 SecondaryAb1->Imaging1 Stripping1 Antibody Stripping Imaging1->Stripping1 Blocking2 Blocking Stripping1->Blocking2 PrimaryAb2 Primary Antibody 2 Blocking2->PrimaryAb2 SecondaryAb2 Secondary Antibody (ATTO 680) PrimaryAb2->SecondaryAb2 Imaging2 Image Acquisition 2 SecondaryAb2->Imaging2 Registration Image Registration Imaging2->Registration Merge Channel Merge Registration->Merge G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PI3K->PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Phosphorylation Proliferation Cell Proliferation & Survival pmTOR->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Application Notes and Protocols for Water-Soluble Oxazine Dyes in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and biological application of water-soluble oxazine dyes. This compound dyes are a class of heterocyclic compounds that exhibit strong fluorescence in the visible and near-infrared (NIR) regions, making them valuable tools for various biological imaging techniques, including fluorescence microscopy and flow cytometry. Their enhanced water solubility, achieved through the incorporation of polar functional groups like carboxylates and sulfonates, mitigates aggregation in aqueous environments and improves their biocompatibility for live-cell imaging.

I. Synthesis of Water-Soluble this compound Dyes

The synthesis of water-soluble this compound dyes typically involves a condensation reaction between a substituted aminophenol and a nitrosoaniline derivative, followed by the introduction of solubilizing groups. Below are two representative protocols for the synthesis of carboxylated and sulfonated this compound dyes.

Protocol 1: Synthesis of a Carboxylated this compound Dye

This protocol is adapted from the synthesis of a water-soluble this compound dye with a carboxylic acid functionality, making it suitable for bioconjugation and improving its solubility in aqueous buffers.[1][2]

Materials:

Procedure:

  • Condensation Reaction: In a round-bottom flask, dissolve 3-(diethylamino)phenol (2 mmol) and 5-nitroso-2-hydroxybenzoic acid (2 mmol) in ethanol (20 mL).

  • Slowly add concentrated sulfuric acid (1 mL) to the mixture while stirring in an ice bath.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Purification: After cooling to room temperature, neutralize the reaction mixture with a 1 M sodium hydroxide solution until a precipitate forms.

  • Filter the precipitate and wash it with cold water.

  • Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel, using a DCM:methanol gradient as the eluent.

  • Isolation: Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified carboxylated this compound dye.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Synthesis of a Sulfonated this compound Dye

This protocol describes the synthesis of a near-infrared (NIR) this compound dye functionalized with a sulfonate group for enhanced water solubility.

Materials:

  • N-ethyl-7-hydroxy-tetrahydroquinoline

  • Arylazo compound (synthesized from diazonium coupling)

  • Acetic acid

  • 1,3-propanesultone

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • N-Alkylation with Sulfonate Group: Dissolve N-ethyl-7-hydroxy-tetrahydroquinoline (1 mmol) in DMF (10 mL).

  • Add 1,3-propanesultone (1.2 mmol) and potassium carbonate (2 mmol) to the solution.

  • Heat the mixture at 80°C for 12 hours.

  • Condensation: In a separate flask, prepare the arylazo compound through diazonium coupling.

  • Add the sulfonated N-ethyl-7-hydroxy-tetrahydroquinoline from step 3 and the arylazo compound (1 mmol) to glacial acetic acid (15 mL).

  • Heat the reaction mixture at 100°C for 2 hours.

  • Purification: Cool the reaction mixture and pour it into diethyl ether to precipitate the crude dye.

  • Collect the solid by filtration and purify it using reverse-phase high-performance liquid chromatography (HPLC) to obtain the pure sulfonated this compound dye.

  • Confirm the structure and purity using mass spectrometry and NMR.

II. Quantitative Data of Water-Soluble this compound Dyes

The photophysical properties of water-soluble this compound dyes are crucial for their application in biological imaging. The following table summarizes key quantitative data for representative carboxylated and sulfonated this compound dyes in aqueous solutions.

Dye Name/StructureFunctional GroupAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)SolubilityReference
Carboxy-Oxazine 1Carboxylic Acid~645~665~0.25~80,000High in PBS[1]
Sulfo-Oxazine 1Sulfonate~659~671Not ReportedNot ReportedHigh in PBS[3]
Cationic Nile Blue (CNB)Quaternary Amine~630 (in Octanol)~680 (in Octanol)~0.32 (in Octanol)~75,000Moderate in PBS[4][5]
SulfoOxazine700-d10Sulfonate~700~720~0.30~150,000High in PBS[6]

III. Biological Staining Protocols

Water-soluble this compound dyes can be used for staining various biological samples, including live and fixed cells. Their low toxicity and high cell permeability make them particularly suitable for live-cell imaging.

Protocol 3: Live-Cell Staining of Mammalian Cells

This protocol provides a general procedure for staining live mammalian cells with a water-soluble this compound dye.

Materials:

  • Mammalian cells cultured on glass-bottom dishes or chamber slides

  • Water-soluble this compound dye stock solution (1 mM in DMSO or water)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture mammalian cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of the this compound dye by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and dye.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with warm PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Image the stained cells using a fluorescence microscope with appropriate filter sets for the specific this compound dye. For example, for a dye with excitation/emission around 650/670 nm, a Cy5 filter set is typically suitable.

Protocol 4: Staining of Bacteria

This protocol is adapted for staining polyhydroxyalkanoates (PHAs) producing bacteria with a water-soluble carboxylated this compound dye.[1][2]

Materials:

  • Bacterial culture

  • Water-soluble carboxylated this compound dye solution (1 mg/mL in water)

  • Microscope slides

  • Heat source (Bunsen burner or hot plate)

  • Fluorescence microscope

Procedure:

  • Smear Preparation: Prepare a thin smear of the bacterial culture on a clean microscope slide.

  • Heat Fixation: Air-dry the smear and then pass it through a flame three to four times to heat-fix the bacteria to the slide.

  • Staining: Flood the smear with the this compound dye solution and let it stand for 5-10 minutes at room temperature.

  • Washing: Gently rinse the slide with distilled water to remove excess stain.

  • Drying: Allow the slide to air-dry completely.

  • Imaging: Observe the stained bacteria under a fluorescence microscope. PHA granules will typically appear as bright fluorescent spots within the bacterial cells.

IV. Visualizations

Diagram 1: General Synthesis Workflow for Water-Soluble this compound Dyes

SynthesisWorkflow cluster_reactants Starting Materials Aminophenol Aminophenol Condensation Condensation Aminophenol->Condensation Nitroso_Derivative Nitrosoaniline Derivative Nitroso_Derivative->Condensation Crude_this compound Crude this compound Dye Condensation->Crude_this compound Functionalization Introduction of Solubilizing Group (e.g., -COOH, -SO3H) Crude_this compound->Functionalization Water_Soluble_this compound Water-Soluble this compound Functionalization->Water_Soluble_this compound Purification Purification Water_Soluble_this compound->Purification Final_Product Purified Water-Soluble This compound Dye Purification->Final_Product

Caption: General workflow for synthesizing water-soluble this compound dyes.

Diagram 2: Experimental Workflow for Live-Cell Staining

StainingWorkflow Cell_Culture 1. Culture Cells on Imaging Dish Prepare_Stain 2. Prepare Staining Solution (1-10 µM in Medium) Cell_Culture->Prepare_Stain Incubate 3. Incubate Cells with Dye (15-30 min, 37°C) Prepare_Stain->Incubate Wash 4. Wash Cells with PBS (2-3 times) Incubate->Wash Image 5. Image with Fluorescence Microscope Wash->Image EsteraseMechanism Cell_Permeable_Dye Cell-Permeable This compound-Sulfonate Ester (Non-fluorescent) Cell_Membrane Cell Membrane Cell_Permeable_Dye->Cell_Membrane Intracellular_Esterases Intracellular Esterases Cell_Membrane->Intracellular_Esterases Diffusion Water_Soluble_Dye Water-Soluble Sulfonated this compound (Fluorescent) Intracellular_Esterases->Water_Soluble_Dye Cleavage Fluorescence Fluorescence Signal Water_Soluble_Dye->Fluorescence

References

Troubleshooting & Optimization

how to prevent photobleaching of oxazine dyes during microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of oxazine dyes during fluorescence microscopy.

Troubleshooting Guide

Rapid signal loss or dimming of your this compound dye during an imaging experiment is a common sign of photobleaching. Follow these steps to diagnose and resolve the issue.

Question: My fluorescence signal is fading quickly during image acquisition. What should I do?

Answer:

Rapid signal decay is the primary indicator of photobleaching. To address this, a systematic approach to optimizing your imaging parameters and sample environment is crucial. The following flowchart outlines a recommended troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for this compound Dye Photobleaching start Start: Rapid Signal Fading Observed check_illumination Step 1: Review Illumination Settings start->check_illumination illumination_too_high Is Illumination Minimized? check_illumination->illumination_too_high reduce_illumination Action: Reduce Laser Power & Decrease Exposure Time illumination_too_high->reduce_illumination No check_antifade Step 2: Evaluate Sample Preparation illumination_too_high->check_antifade Yes reduce_illumination->check_antifade using_antifade Are Antifade Reagents in Use? check_antifade->using_antifade add_antifade Action: Add Antifade Reagent to Mounting/Imaging Media (See Protocol 2) using_antifade->add_antifade No check_oxygen Step 3: Consider Live-Cell or Super-Resolution Conditions using_antifade->check_oxygen Yes add_antifade->check_oxygen oxygen_scavenging Is Oxygen Scavenging Needed? check_oxygen->oxygen_scavenging add_oss Action: Implement Oxygen Scavenging System (OSS) (See Protocol 3) oxygen_scavenging->add_oss Yes end_optimized End: Imaging Optimized, Photobleaching Minimized oxygen_scavenging->end_optimized No add_oss->end_optimized

Caption: Troubleshooting workflow for mitigating photobleaching of this compound dyes.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound dyes?

Photobleaching is the irreversible photochemical destruction of a fluorophore, resulting in the loss of its ability to fluoresce.[1][2] This process is primarily driven by the interaction of the dye in its excited state with molecular oxygen, which generates reactive oxygen species (ROS).[3] These highly reactive molecules can then chemically alter the structure of the this compound dye, rendering it non-fluorescent. Factors that accelerate photobleaching include high-intensity excitation light, prolonged exposure, and the abundance of oxygen in the sample's environment.[3]

Q2: How can I distinguish between photobleaching and other issues like poor labeling?

Signal loss from photobleaching typically appears as a gradual and irreversible decrease in fluorescence intensity specifically in the illuminated area over the course of an acquisition series.[4] Regions of the sample that have not been exposed to the excitation light will remain bright. In contrast, if the signal is weak or absent from the very beginning of the experiment, the problem is more likely related to inefficient labeling, a low concentration of the target molecule, or incorrect microscope filter sets.

Q3: Are certain this compound dyes more photostable than others?

Yes. The molecular structure of a dye plays a significant role in its inherent photostability. Dyes from the ATTO family, such as ATTO 655 and ATTO 647N, are known for their high photostability and resistance to ozone degradation.[1][5][6][7] This increased stability is partly due to their rigid molecular structure, which prevents isomer formation and ensures consistent optical properties.[6] When initiating long-term imaging experiments, selecting a dye known for its photostability is a critical first step.

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media or live-cell imaging buffers to protect fluorophores from photobleaching.[3][8] Most of these reagents function as reactive oxygen species (ROS) scavengers, neutralizing the harmful molecules generated during fluorescence excitation before they can damage the dye.[8] Common antifade agents include DABCO, n-propyl gallate (NPG), and Trolox.[3] Commercial formulations like ProLong™ Gold and VECTASHIELD® are also widely used.[3]

Q5: When should I use an oxygen scavenging system?

An oxygen scavenging system (OSS) is particularly crucial for demanding applications like single-molecule studies or super-resolution microscopy (dSTORM), where high laser powers are used and maximum dye longevity is required.[9] These systems, such as those based on glucose oxidase and catalase (GODCAT) or protocatechuic acid and protocatechuate-3,4-dioxygenase (PCD), enzymatically remove dissolved oxygen from the imaging buffer, thereby minimizing a key ingredient in the photobleaching process.[1][2] For live-cell imaging, care must be taken as an OSS can induce hypoxia, potentially affecting cellular physiology.

Q6: Can I use antifade reagents for live-cell imaging?

Yes, but with caution. Some antifade reagents can be toxic to cells.[9] Reagents like n-propyl gallate (NPG) and Trolox are commonly used in live-cell experiments, but it's essential to use them at the manufacturer's recommended concentration and to monitor cell health for any signs of toxicity, such as changes in morphology or motility.[10] Commercial reagents like ProLong™ Live Antifade Reagent are specifically formulated for live-cell applications with minimal cytotoxicity.[10]

Data Presentation

Direct quantitative comparisons of photobleaching rates are challenging to standardize across different studies due to variations in illumination intensity, buffer conditions, and sample types.[1] However, the following table summarizes available photophysical data and stability observations for common this compound dyes and related fluorophores to guide dye selection.

DyeFluorescence Quantum Yield (Φfl)Fluorescence Lifetime (τ)Observed Photostability Characteristics
ATTO 655 ~0.46 (in lipid bilayer)[11]~2.1 ns (free in solution)[3]Highly photostable and resistant to ozone degradation.[1][5][7] In super-resolution microscopy with redox control, can undergo 400 to 3,000 switching cycles before photobleaching.[12][13]
ATTO 680 Data not readily available~1.7 ns (in H2O)[10]Exhibits high photostability similar to other ATTO dyes.[6] Used effectively in photoswitching microscopy, indicating good fatigue resistance.[12][13]
ATTO 647N ~0.77 (in lipid bilayer)[11]Data not readily availableKnown for high photostability.[1] Often used as a more photostable alternative to Cy5.
ATTO 565 Data not readily availableData not readily availableIn one study, fluorescence intensity decreased to 9% of its original value after 20 minutes of continuous irradiation, demonstrating susceptibility to photobleaching under harsh conditions.[14] However, it is generally considered to have exceptional thermal and photo-stability.[1]

Experimental Protocols

Protocol 1: Optimizing Acquisition Parameters to Reduce Photobleaching

This protocol provides a systematic approach to finding the optimal balance between signal quality and photobleaching by adjusting microscope settings.

Objective: To minimize photobleaching by using the lowest possible excitation light dose.

Methodology:

  • Prepare a Test Sample: Use a representative sample stained with your this compound dye.

  • Start with Low Excitation Power: Set the laser or lamp intensity to a very low setting (e.g., 1-5% of maximum power).

  • Determine Minimum Exposure Time: While viewing the sample, gradually increase the camera exposure time or pixel dwell time (for confocal) until a signal is clearly distinguishable from the background noise.

  • Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., sCMOS or EMCCD cameras) that allow for shorter exposure times.

  • Adjust Gain/Binning: If the signal is still weak, moderately increase the detector gain or use camera binning. Be aware that excessive gain can increase noise, and binning reduces spatial resolution.

  • Acquire a Time-Lapse Series: Using these initial settings, acquire a short time-lapse series (e.g., 20-50 frames).

  • Analyze for Photobleaching: Measure the fluorescence intensity of several regions of interest (ROIs) over the time-lapse series. A significant drop in intensity indicates that photobleaching is still occurring.

  • Iterative Optimization: If photobleaching is still evident, further reduce the excitation power and repeat the process. The goal is to find a combination of settings that provides an acceptable signal-to-noise ratio while minimizing the rate of fluorescence decay.

G cluster_1 Protocol for Optimizing Acquisition Settings prep_sample Prepare Stained Sample low_power Set Excitation Power to Minimum (1-5%) prep_sample->low_power min_exposure Increase Exposure Time Until Signal is Just Visible low_power->min_exposure acquire_series Acquire Time-Lapse Series min_exposure->acquire_series analyze_decay Analyze Intensity Decay in ROIs acquire_series->analyze_decay bleaching_check Is Photobleaching Acceptable? analyze_decay->bleaching_check further_reduce Further Reduce Excitation Power bleaching_check->further_reduce No optimal_settings Optimal Settings Achieved bleaching_check->optimal_settings Yes further_reduce->min_exposure

Caption: Workflow for optimizing imaging settings to minimize photobleaching.

Protocol 2: Preparation of a Homemade Antifade Mounting Medium (DABCO-PVA)

This protocol describes how to prepare a widely used polyvinyl alcohol (PVA) based mounting medium containing the antifade reagent DABCO. This is suitable for fixed samples.

Materials:

  • Polyvinyl alcohol (PVA), MW 10,000-30,000

  • Glycerol (B35011)

  • Distilled water

  • 0.2M Tris-HCl, pH 8.0-8.5

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Centrifuge

Methodology:

  • Combine 4.8 g of PVA with 12 g of glycerol in a beaker and mix thoroughly.

  • Add 12 ml of distilled water and leave the mixture on a rotator at room temperature overnight to dissolve the PVA.

  • Add 24 ml of 0.2M Tris-HCl (pH 8.0-8.5) to the mixture.

  • Heat the solution in a 50°C water bath for approximately 30 minutes, mixing periodically until the solution is clear.

  • Allow the solution to cool slightly, then add 1.25 g of DABCO and mix until it is completely dissolved.

  • To clarify the medium, centrifuge the solution at ~2,000-5,000 x g for 5-10 minutes.

  • Carefully collect the supernatant. Aliquot into airtight tubes (e.g., 1 ml) and store at -20°C. Thaw a fresh aliquot for each use and discard any unused portion, as it may polymerize upon contact with air.

Protocol 3: Using an Enzymatic Oxygen Scavenging System (GODCAT)

This protocol is for preparing an imaging buffer that actively removes molecular oxygen, significantly enhancing dye stability for demanding applications.

Materials:

  • Imaging Buffer (e.g., HEPES-buffered saline)

  • Glucose (Dextrose)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • (Optional) Trolox or β-mercaptoethanol (BME) as triplet state quenchers

Methodology:

  • Prepare Stock Solutions:

    • Glucose: 20% (w/v) in distilled water. Filter-sterilize and store at 4°C.

    • Glucose Oxidase: 10 mg/ml in a suitable buffer. Store at 4°C.

    • Catalase: 10 mg/ml in a suitable buffer. Store at 4°C.

  • Prepare Imaging Buffer: Start with your standard imaging buffer (ensure it is at the desired pH).

  • Assemble Final Mix (Just Before Imaging): To your imaging buffer, add the components in the following order to the final concentrations indicated. This should be done immediately before introducing the buffer to your sample.

    • Glucose: 0.5-1% (w/v)

    • Glucose Oxidase: ~0.5 mg/ml

    • Catalase: ~0.1 mg/ml

    • (Optional) Trolox: 1-2 mM

  • Sample Incubation: Replace the existing medium on your sample with the freshly prepared oxygen-scavenging imaging buffer. Allow the system to equilibrate for 10-15 minutes before starting image acquisition to allow for oxygen removal.

Note: The enzymatic activity can cause a drop in pH over time due to the production of gluconic acid. Ensure your imaging buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to counteract this effect during your experiment.

References

troubleshooting poor signal-to-noise ratio in oxazine staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazine staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a poor signal-to-noise ratio in this compound staining?

A poor signal-to-noise ratio in this compound staining is typically characterized by either a weak specific signal, high background fluorescence, or a combination of both. The primary causes can be categorized as follows:

  • High Background Staining: This can obscure the specific signal and is often due to:

    • Non-specific antibody binding: The primary or secondary antibodies may bind to unintended targets in the tissue or sample.[1][2][3][4]

    • Tissue Autofluorescence: Some tissues naturally fluoresce, which can interfere with the signal from the this compound dye.[5][6] This can be exacerbated by aldehyde-based fixatives.[5][7]

    • Inadequate Blocking: Insufficient or improper blocking can leave non-specific binding sites exposed.[8][9][10]

    • Over-fixation: Excessive fixation can alter tissue morphology and expose non-specific epitopes.[7]

    • Dye Aggregation: this compound dyes can form aggregates, especially at high concentrations, which can lead to non-specific deposits and altered fluorescence.[11][12]

  • Weak or No Specific Signal: This makes it difficult to distinguish the target from the background and can be caused by:

    • Low Target Expression: The protein of interest may be present at very low levels in the sample.[1]

    • Suboptimal Primary Antibody Concentration: The concentration of the primary antibody may be too low to generate a detectable signal.[2][3]

    • Inactive Primary Antibody: Improper storage or handling can lead to a loss of antibody activity.

    • Poor Antigen Retrieval: The fixation process can mask the target epitope, preventing antibody binding.

    • Photobleaching: this compound dyes, like all fluorophores, can be susceptible to fading upon exposure to excitation light.[13][14]

    • Incorrect Filter Sets: Mismatched excitation and emission filters on the microscope will result in poor signal detection.[1]

    • Fluorescence Quenching: The fluorescence of this compound dyes can be quenched by various mechanisms, including interactions with other molecules or changes in the microenvironment.[15][16][17]

Q2: How can I reduce high background staining?

Minimizing background is crucial for improving the signal-to-noise ratio. Here are several strategies:

  • Optimize Antibody Concentrations: Titrate both the primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal.[2][3][7]

  • Use an Effective Blocking Buffer: A well-formulated blocking buffer is essential to prevent non-specific antibody binding.[1][8][9]

    • The blocking serum should ideally be from the same species as the host of the secondary antibody.[10][18]

    • Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[10][19]

  • Include a Detergent: A mild, non-ionic detergent like Triton X-100 or Tween 20 in the blocking and wash buffers can help reduce non-specific hydrophobic interactions.[10]

  • Perform Thorough Washes: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[20][21]

  • Check for Autofluorescence: Before staining, examine an unstained sample under the microscope to assess the level of endogenous autofluorescence.[5][6] If present, consider using an autofluorescence quenching kit.[5]

  • Ensure Proper Fixation: Avoid over-fixation, as this can increase background. The duration and type of fixative should be optimized for your specific tissue and target.[7]

Q3: My specific signal is very weak. What steps can I take to enhance it?

If your specific signal is weak or undetectable, consider the following troubleshooting steps:

  • Confirm Target Expression: First, ensure that your target protein is expected to be present in your sample.

  • Optimize Primary Antibody Incubation: Increase the incubation time or concentration of your primary antibody.[3][22] A titration experiment is highly recommended.

  • Implement Antigen Retrieval: If you are working with formalin-fixed paraffin-embedded tissues, antigen retrieval is often necessary to unmask the epitope.

  • Use a High-Quality Antifade Mounting Medium: This will help protect your sample from photobleaching during imaging.[1]

  • Check Microscope Settings: Ensure you are using the correct excitation and emission filters for your specific this compound dye.[1] The light source should be properly aligned and of sufficient intensity.

  • Consider Signal Amplification: If the target expression is inherently low, you may need to use a signal amplification technique, such as a biotin-streptavidin system.[1]

  • Evaluate Dye Storage and Handling: Ensure that the this compound dye has been stored correctly, protected from light, and has not expired. Repeated freeze-thaw cycles should be avoided.[23]

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting a poor signal-to-noise ratio in your this compound staining experiments.

G cluster_start cluster_assess cluster_high_bg Troubleshooting High Background cluster_weak_signal Troubleshooting Weak Signal cluster_resolution start Start: Poor Signal-to-Noise Ratio assess Assess the Primary Issue: High Background or Weak Signal? start->assess hb1 Optimize Blocking (Buffer composition, time) assess->hb1 High Background ws1 Titrate Primary Antibody (Increase concentration/time) assess->ws1 Weak Signal hb2 Titrate Antibodies (Lower concentration) hb1->hb2 hb3 Increase Wash Steps (Duration and frequency) hb2->hb3 hb4 Check for Autofluorescence (Use unstained control) hb3->hb4 resolution Resolution: Improved Signal-to-Noise Ratio hb4->resolution ws2 Perform Antigen Retrieval (If applicable) ws1->ws2 ws3 Check Microscope Settings (Filters, exposure) ws2->ws3 ws4 Use Antifade Reagent ws3->ws4 ws4->resolution

Caption: A step-by-step workflow for diagnosing and resolving poor signal-to-noise issues.

Experimental Protocols

Standard this compound Staining Protocol for Cultured Cells

This protocol provides a general guideline. Incubation times and concentrations may need to be optimized for your specific cell type and target.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash briefly with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS with 0.1% Triton X-100) for 30-60 minutes at room temperature.[10][19]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each, protected from light.

    • Briefly rinse with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges with nail polish and store the slides at 4°C in the dark.

Protocol for Antibody Titration

To determine the optimal antibody concentration, it is essential to perform a titration.

  • Prepare a series of dilutions of your primary antibody in blocking buffer. A good starting range is typically from 1:50 to 1:2000.

  • Stain a set of identical samples, each with a different antibody dilution, following your standard protocol.

  • Include a negative control where the primary antibody is omitted to assess the background from the secondary antibody.

  • Image all samples using the exact same microscope settings (e.g., exposure time, gain).

  • The optimal dilution is the one that provides the brightest specific signal with the lowest background.

Data Presentation

The following tables provide recommended starting concentrations and incubation parameters for optimizing your this compound staining protocol. These are general guidelines and may require adjustment for your specific experimental conditions.

Table 1: Recommended Antibody Dilution Ranges for Titration

Antibody TypeStarting Dilution Range
Primary Antibody1:50 - 1:2000
Secondary Antibody1:200 - 1:2000

Table 2: Recommended Incubation Times and Temperatures

StepTemperatureDurationNotes
Fixation Room Temperature15-20 minutesAvoid over-fixation.
Blocking Room Temperature30-60 minutesEnsures complete blocking.
Primary Antibody Room Temperature or 4°C1-2 hours or OvernightOvernight at 4°C can enhance signal.
Secondary Antibody Room Temperature1 hourProtect from light.

Visualization of Factors Affecting Signal-to-Noise Ratio

This diagram illustrates the key factors that contribute to the signal and noise components in an immunofluorescence experiment.

G cluster_snr Signal-to-Noise Ratio cluster_signal Signal cluster_noise Noise snr Signal-to-Noise Ratio s1 Target Expression s1->snr + s2 Antibody Affinity s2->snr + s3 Optimal Antibody Concentration s3->snr + s4 Fluorophore Brightness s4->snr + n1 Non-specific Binding n1->snr - n2 Autofluorescence n2->snr - n3 Dye Aggregates n3->snr - n4 Stray Light n4->snr -

Caption: Factors influencing the signal and noise components in fluorescence staining.

References

Technical Support Center: Optimizing Oxazine Dye Concentration for Fixed Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using oxazine dyes for fixed-cell imaging.

Troubleshooting Guide

This section addresses specific issues that may arise during the staining protocol for fixed cells with this compound dyes.

Issue 1: Weak or No Fluorescence Signal

A faint or absent signal is a common issue that can often be resolved by systematically evaluating the staining protocol.

Potential Cause Recommended Solution
Inadequate Fixation/Permeabilization Ensure that the fixation and permeabilization steps are appropriate for your cell type and the target's location. Aldehyde-based fixatives like paraformaldehyde can sometimes mask epitopes or hinder dye penetration if cells are over-fixed.[1] Permeabilization with detergents like Triton™ X-100 is crucial for intracellular targets to allow the dye to enter the cell.[1][2][3]
Suboptimal Dye Concentration The concentration of the this compound dye may be too low. It is recommended to perform a concentration titration to determine the optimal level for your specific cell type and experimental setup.[1] A good starting range for many applications is 0.1 µM to 5 µM.[2]
Insufficient Incubation Time The dye may not have had enough time to penetrate the cell and bind to its target. Try increasing the incubation period to ensure complete staining.[1]
Incorrect Microscope Filter Sets/Settings Verify that the excitation and emission filters on your fluorescence microscope are appropriate for the specific this compound dye you are using.[2] Ensure laser power and detector gain are set appropriately to detect the signal without causing rapid photobleaching.
Photobleaching This compound dyes, while generally photostable, can fade under intense or prolonged light exposure.[4][5] Minimize light exposure by imaging quickly and use an anti-fade mounting medium to protect your sample.[1]
Degraded Dye Ensure the dye has been stored correctly, protected from light, and has not expired. Repeated freeze-thaw cycles can also degrade the dye.[1]

Troubleshooting Workflow: Weak or No Signal

WeakSignal_Troubleshooting Start Start: Weak or No Signal CheckProtocol Review Staining Protocol (Fixation, Permeabilization) Start->CheckProtocol TitrateDye Titrate Dye Concentration (e.g., 0.1 µM to 5 µM) CheckProtocol->TitrateDye IncreaseIncubation Increase Incubation Time TitrateDye->IncreaseIncubation CheckMicroscope Verify Microscope Settings (Filters, Laser, Gain) IncreaseIncubation->CheckMicroscope UseAntifade Use Antifade Mounting Medium CheckMicroscope->UseAntifade Result Signal Improved? UseAntifade->Result End End: Problem Solved Result->End Yes Reassess Reassess Experiment (Check Dye Viability, Antibody) Result->Reassess No

Caption: A logical workflow for troubleshooting weak or no signal issues.

Issue 2: High Background Fluorescence

Excessive background signal can obscure the target structures and reduce image quality by lowering the signal-to-noise ratio.

Potential Cause Recommended Solution
Dye Concentration Too High An overly high concentration of the this compound dye is a primary cause of high background. Reduce the dye concentration based on your titration experiments to find a balance between a strong signal and low background.[2]
Insufficient Washing Unbound dye molecules will contribute to background fluorescence. Increase the number and/or duration of washing steps with PBS or an appropriate buffer after the staining incubation period to effectively remove excess dye.[1][2]
Nonspecific Binding The dye may be binding non-specifically to other cellular components or the coverslip. Using a blocking solution (e.g., BSA or serum) before staining can help reduce this effect, especially when co-staining with antibodies.[6]
Cell Autofluorescence Some cell types naturally exhibit autofluorescence. To assess this, image an unstained control sample under the same conditions.[2] If autofluorescence is an issue, you may need to use spectral unmixing techniques if your imaging system supports it.
Contaminated Reagents Ensure all buffers and solutions are fresh and free from contamination that could cause fluorescence.

Troubleshooting Workflow: High Background

HighBackground_Troubleshooting Start Start: High Background ReduceConcentration Reduce Dye Concentration Start->ReduceConcentration IncreaseWashes Increase Wash Steps (Number and Duration) ReduceConcentration->IncreaseWashes UseBlocking Incorporate Blocking Step (e.g., BSA) IncreaseWashes->UseBlocking CheckAutofluorescence Image Unstained Control (Check for Autofluorescence) UseBlocking->CheckAutofluorescence Result Background Reduced? CheckAutofluorescence->Result End End: Problem Solved Result->End Yes Reassess Reassess Reagents (Fresh Buffers) Result->Reassess No

Caption: A step-by-step guide for resolving high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for my this compound dye?

A typical starting point for this compound dyes in fixed-cell imaging is around 1 µM. However, the optimal concentration is highly dependent on the specific dye, cell type, and target abundance. It is strongly recommended to perform a titration series, for example, from 0.1 µM to 5 µM, to identify the concentration that yields the best signal-to-noise ratio for your experiment.[1][2]

Q2: How long should I incubate my cells with the this compound dye?

Incubation times can vary, but a common range is 15 to 30 minutes at room temperature, protected from light.[1][2] If you are experiencing a weak signal, you may need to extend this time. The key is to allow enough time for the dye to penetrate the fixed and permeabilized cells and bind to its target.

Q3: Do I need to permeabilize my cells before staining with an this compound dye?

Yes, if your target is inside the cell. This compound dyes, like many other nucleic acid stains, are generally cell-impermeant.[2] The fixation process alone may not be sufficient to allow the dye to enter. A dedicated permeabilization step, commonly using a detergent like 0.1% Triton™ X-100 in PBS, is crucial for allowing the dye to access intracellular targets.[2][3]

Q4: How can I prevent my sample from photobleaching during imaging?

To minimize photobleaching:

  • Use an Antifade Mounting Medium: This is one of the most effective ways to preserve your fluorescent signal.[1]

  • Minimize Light Exposure: Keep the sample protected from light during incubation and storage. On the microscope, use the lowest laser power and shortest exposure time necessary to acquire a good image.

  • Optimize Imaging Settings: Use efficient detectors and appropriate filter sets to maximize the collection of emitted photons, which allows for lower excitation light intensity.[7]

Q5: Can I use this compound dyes for multicolor imaging?

Yes, this compound dyes are often used in multicolor experiments due to their far-red emission spectra, which helps to avoid spectral overlap with dyes in the green and red channels.[8] When planning a multicolor experiment, always check the excitation and emission spectra of all your chosen fluorophores to ensure they are spectrally well-separated. It is also essential to include single-stain controls to check for any bleed-through between channels.[9]

Experimental Protocols

Protocol 1: Standard Staining of Fixed Adherent Cells

This protocol provides a general workflow for staining adherent cells grown on coverslips.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton™ X-100 in PBS

  • This compound dye stock solution (e.g., 1 mM in DMSO)

  • Antifade mounting medium

  • Glass microscope slides

Procedure:

  • Wash Cells: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.[2]

  • Wash: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton™ X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature. This step is critical for allowing the dye to access intracellular structures.[2][3]

  • Wash: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare the this compound dye staining solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1 µM). Add the staining solution to the cells, ensuring they are completely covered.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[2]

  • Final Washes: Aspirate the staining solution and wash the cells twice with PBS for 5 minutes each to remove unbound dye.[2]

  • Mounting: Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. Avoid introducing air bubbles.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for your this compound dye.

General Experimental Workflow

Staining_Workflow Start Start: Culture Adherent Cells on Coverslips Wash1 Wash with PBS Start->Wash1 Fix Fix with 4% PFA (15-20 min) Wash1->Fix Wash2 Wash 3x with PBS Fix->Wash2 Permeabilize Permeabilize with 0.1% Triton X-100 (10-15 min) Wash2->Permeabilize Wash3 Wash 3x with PBS Permeabilize->Wash3 Stain Stain with this compound Dye (15-30 min, protected from light) Wash3->Stain Wash4 Wash 2x with PBS Stain->Wash4 Mount Mount Coverslip with Antifade Medium Wash4->Mount Image Image with Fluorescence Microscope Mount->Image

Caption: A standard workflow for fixing, permeabilizing, and staining adherent cells.

References

Technical Support Center: Solving Oxazine Dye Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxazine dye aggregation in aqueous solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound dyes.

Issue 1: Unexpected Decrease in Fluorescence Intensity or Signal Quenching

Question: My fluorescence signal is significantly lower than expected. What could be the cause and how can I fix it?

Answer: An unexpected decrease in fluorescence is a common indicator of dye aggregation. When this compound dye molecules aggregate, their excited states can be quenched, leading to a loss of fluorescence.[1][2] This phenomenon is often concentration-dependent.

Troubleshooting Steps:

  • Reduce Dye Concentration: Aggregation is highly dependent on concentration.[3] Dilute the dye solution and measure the fluorescence again.

  • Optimize Solvent Conditions: The choice of solvent can significantly impact dye aggregation.

    • Add Organic Solvents: Introducing a small percentage of organic solvents like ethanol (B145695) or DMF can disrupt the hydrophobic interactions that lead to aggregation in purely aqueous solutions.[4]

    • Use Additives: Incorporating anti-aggregation agents can be highly effective.

      • Cyclodextrins: These molecules can encapsulate individual dye molecules, preventing self-association.[5][6][7][8]

      • Detergents (e.g., Triton X-100, SDS): Using detergents above their critical micelle concentration can create micelles that isolate dye molecules.

  • Control pH: The pH of the solution can affect the charge and solubility of this compound dyes, influencing their aggregation behavior.[9][10] Ensure your buffer system is appropriate for the specific dye and experimental conditions.

  • Check for Contaminants: Impurities in the dye or solvent can sometimes promote aggregation. Ensure high-purity reagents are used.

Issue 2: Visible Precipitate or Cloudiness in the Dye Solution

Question: My this compound dye solution has become cloudy or a precipitate has formed. What should I do?

Answer: The formation of a visible precipitate is an extreme case of dye aggregation, where the aggregates have become large enough to be insoluble.[11][12] This is often triggered by high dye concentrations, inappropriate solvent conditions, or the presence of certain salts.

Troubleshooting Steps:

  • Immediate Action:

    • Sonication: Briefly sonicating the solution can sometimes redissolve small aggregates.

    • Filtration: If sonication is ineffective, filter the solution through a 0.22 µm filter to remove the precipitate. Note that this will lower the effective dye concentration.

  • Preventative Measures:

    • Lower Dye Concentration: Work with the lowest possible dye concentration that still provides an adequate signal for your application.

    • Modify the Solvent: Increase the proportion of organic co-solvent (e.g., ethanol, DMSO) to improve dye solubility.

    • Adjust Salt Concentration: High salt concentrations can promote aggregation and precipitation through a "salting-out" effect.[13][14][15] If possible, reduce the ionic strength of your buffer.

    • Temperature Control: In some cases, temperature can influence solubility and aggregation. Ensure your solutions are stored and used at a consistent, appropriate temperature.

Issue 3: Inconsistent or Irreproducible Spectroscopic Readings

Question: I am getting inconsistent results from my UV-Vis or fluorescence spectroscopy measurements. Could this be due to aggregation?

Answer: Yes, dye aggregation can lead to significant variability in spectroscopic measurements. The formation of different types of aggregates (e.g., H-aggregates, J-aggregates) can cause shifts in the absorption and emission spectra, making results difficult to reproduce.[16]

Troubleshooting Steps:

  • Verify Beer-Lambert Law Compliance: Create a dilution series of your dye and measure the absorbance at the monomer peak. A non-linear relationship between concentration and absorbance is a strong indication of aggregation.

  • Standardize Solution Preparation: Ensure that the procedure for preparing your dye solutions is consistent for every experiment. This includes the order of addition of reagents, mixing times, and temperature.

  • Incorporate Anti-Aggregation Agents: As mentioned previously, using additives like cyclodextrins or detergents can help maintain the dye in its monomeric form, leading to more consistent spectroscopic results.

  • Monitor with Dynamic Light Scattering (DLS): DLS is a powerful technique for directly detecting the presence of aggregates and determining their size distribution.[17][18][19]

Frequently Asked Questions (FAQs)

Q1: What is this compound dye aggregation?

A1: this compound dye aggregation is a process where individual dye molecules (monomers) in a solution associate to form larger clusters (dimers, trimers, and higher-order aggregates). This is primarily driven by non-covalent interactions, such as van der Waals forces and hydrophobic interactions between the dye molecules.

Q2: Why is dye aggregation a problem in aqueous solutions?

A2: Aggregation can significantly alter the photophysical properties of the dye, leading to issues such as:

  • Fluorescence Quenching: A decrease in fluorescence intensity.[1][2]

  • Spectral Shifts: Changes in the absorption and emission maxima.

  • Reduced Solubility and Precipitation: Formation of insoluble particles.[11][12]

  • Inaccurate Quantification: Non-linear relationship between concentration and absorbance, violating the Beer-Lambert law.

Q3: How can I tell if my this compound dye is aggregating?

A3: Several indicators can suggest dye aggregation:

  • Visual Inspection: Cloudiness or precipitation in the solution.[11]

  • UV-Vis Spectroscopy: A deviation from the Beer-Lambert law, and the appearance of new absorption bands or shoulders, often at shorter wavelengths (H-aggregates) or longer wavelengths (J-aggregates) compared to the monomer peak.[20]

  • Fluorescence Spectroscopy: A decrease in fluorescence quantum yield as the concentration increases.

  • Dynamic Light Scattering (DLS): Direct detection of particles with sizes larger than a single dye molecule.[17][18][19]

Q4: What is the effect of pH on this compound dye aggregation?

A4: The pH of the solution can influence the charge state of the this compound dye molecules. Changes in charge can affect the electrostatic repulsion between dye molecules, either promoting or inhibiting aggregation. Some this compound dyes are also used as pH indicators due to color changes associated with their protonation state, which can be related to their aggregation state.[9]

Q5: How does salt concentration affect this compound dye aggregation?

A5: Increasing the salt concentration in an aqueous solution can enhance dye aggregation.[13][14][15] The added ions can shield the charges on the dye molecules, reducing electrostatic repulsion and allowing them to come closer together and aggregate. This is often referred to as the "salting-out" effect.[13]

Data Presentation

Table 1: Influence of Solvent on the Monomer-Aggregate Equilibrium of Cresyl Violet

Solvent SystemPredominant Species at Low ConcentrationPredominant Species at High ConcentrationReference
N,N-dimethylformamide (DMF)MonomerMonomer[4]
EthanolMonomerAggregate[4]
Water:Polyethylene Glycol 400 (75:25 v/v)AggregateAggregate[4]
Pure WaterAggregateAggregate[4]

Table 2: Critical Concentration for Aggregate Formation of Cresyl Violet in Ethanol

SpeciesConcentration ThresholdObservationReference
Monomer Only< 1.43 x 10⁻⁵ MA single absorption band is observed.[4]
Aggregate Formation> 3.23 x 10⁻⁵ MA new absorption band corresponding to the aggregate appears and becomes more prominent.[4]

Experimental Protocols

Protocol 1: Detection of this compound Dye Aggregation using UV-Vis Spectroscopy

Objective: To determine if an this compound dye is aggregating in a given solvent system by assessing its compliance with the Beer-Lambert law.

Materials:

  • This compound dye stock solution of known concentration.

  • Solvent of interest (e.g., ultrapure water, buffer).

  • Spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

Methodology:

  • Prepare a series of dilutions from the stock solution, covering the desired concentration range for your experiment.

  • Record the UV-Vis absorption spectrum for each dilution, including the solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax) for the most dilute solution, which is most likely to be in the monomeric form.

  • Plot the absorbance at λmax against the concentration for all dilutions.

  • Analysis:

    • If the plot is linear and passes through the origin, the dye is likely not aggregating in this concentration range.

    • If the plot is non-linear, it indicates the formation of aggregates.

    • Observe any changes in the shape of the absorption spectra with increasing concentration. The appearance of a new peak or shoulder is a strong sign of aggregation.[20]

Protocol 2: Characterization of this compound Dye Aggregates using Dynamic Light Scattering (DLS)

Objective: To detect and measure the size of this compound dye aggregates in solution.

Materials:

  • This compound dye solution.

  • Dynamic Light Scattering instrument.

  • Appropriate cuvettes for the DLS instrument.

Methodology:

  • Ensure the dye solution is free of dust and other particulates by filtering it through a 0.22 µm syringe filter directly into the DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.

  • Set the instrument parameters, including the solvent viscosity and refractive index.

  • Perform the DLS measurement to obtain the correlation function.

  • The instrument software will analyze the correlation function to generate a size distribution profile of the particles in the solution.

  • Analysis:

    • The presence of particles significantly larger than the expected size of a single dye molecule indicates aggregation.

    • The size distribution can provide information on the extent of aggregation and whether there are multiple aggregate populations.[17][18][19][21]

Visualizations

Aggregation_Process M1 Monomer D Dimer M1->D Association M2 Monomer M2->D D->M1 Dissociation D->M2 A Aggregate D->A Further Association A->D Dissociation

Caption: The process of this compound dye aggregation from monomers to dimers and larger aggregates.

Caption: A workflow for troubleshooting experimental issues potentially caused by dye aggregation.

Signaling_Pathway_Analogy cluster_conditions Environmental Conditions cluster_prevention Preventative Measures High_Conc High Concentration Aggregation Dye Aggregation High_Conc->Aggregation High_Salt High Salt High_Salt->Aggregation Aq_Solvent Aqueous Solvent Aq_Solvent->Aggregation Low_Conc Lower Concentration Monomer Monomeric Dye (Desired State) Low_Conc->Monomer Additives Additives (e.g., Cyclodextrin) Additives->Monomer Organic_Solvent Organic Co-solvent Organic_Solvent->Monomer Aggregation->Monomer Reversal Monomer->Aggregation Formation

Caption: Factors promoting dye aggregation versus measures that maintain the desired monomeric state.

References

Technical Support Center: Enhancing Oxazine Dye Photostability for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the photostability of oxazine dyes for robust and reliable long-term imaging experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered in fluorescence microscopy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your long-term imaging experiments with this compound dyes.

Problem Possible Cause Suggested Solution
Rapid signal loss or photobleaching Excessive excitation light intensity or prolonged exposure.[1][2][3]- Reduce laser power or lamp intensity to the minimum required for a sufficient signal-to-noise ratio.[1][3]- Decrease the exposure time for each image acquisition.[1]- Increase the time interval between acquisitions.[1]
Presence of molecular oxygen, leading to the formation of reactive oxygen species (ROS).[3][4][5]- Utilize an imaging buffer containing an oxygen scavenging system, such as glucose oxidase and catalase (GODCAT) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCD/PCA).[6][7][8][9]- Employ commercial antifade reagents containing oxygen scavengers.[10][11][12]
Weak initial fluorescence signal Suboptimal dye concentration or inappropriate mounting medium.- Ensure you are using the recommended staining concentration for your specific this compound dye.- Use a mounting medium with a pH and refractive index optimized for your dye and imaging setup.[13][14][15] Some antifade agents can initially quench fluorescence.[15]
Inconsistent fluorescence intensity between experiments Variability in imaging buffer preparation or sample mounting.- Prepare fresh imaging buffers for each experiment, especially those containing enzymatic oxygen scavengers, as their effectiveness can degrade over time.- Standardize the volume of mounting medium and the curing time for hardening mountants to ensure a consistent refractive index.[14][16]
"Blinking" or intermittent fluorescence Transitions of the dye to a transient dark state (e.g., triplet state or radical ion state).[17][18]- Use a reducing and oxidizing system (ROXS) in your imaging buffer to minimize both triplet state and redox-related blinking.[19]- For some this compound dyes, the presence of a mild reducing agent can stabilize the fluorescent state.[17][18][20]
Autofluorescence from antifade agent Some antifade agents, like p-Phenylenediamine (PPD), can be autofluorescent, especially at lower wavelengths.- If imaging in the blue-green spectrum, consider using an alternative antifade agent with lower intrinsic fluorescence, such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[13][10]- Thoroughly wash away any detergents used for permeabilization before applying a PPD-containing mounting medium.[13]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect this compound dyes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal.[1][2] This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically alter the dye molecule, rendering it non-fluorescent.[3][5] Factors that accelerate photobleaching include high-intensity excitation light, prolonged exposure, and the presence of oxygen.[5]

Q2: How do antifade agents work to protect this compound dyes?

A2: Most antifade reagents are reactive oxygen species (ROS) scavengers.[10] They work by removing dissolved oxygen from the sample environment or by quenching the formation of ROS, thus preventing them from reacting with and destroying the fluorescent dye molecules. Some antifade agents can also quench the triplet state of the fluorophore, a long-lived excited state that is a major precursor to photobleaching.[21]

Q3: Can I use the same antifade agent for all this compound dyes?

A3: While many antifade agents have broad applicability, the optimal choice can be dye-specific.[19] For instance, some agents may react with certain dye structures. It is often recommended to test different antifade formulations to find the best one for your specific this compound dye and experimental conditions.[19]

Q4: What is an oxygen scavenging system and when should I use it?

A4: An oxygen scavenging system is typically an enzymatic system added to the imaging buffer to actively remove dissolved oxygen.[6][7][8] Common systems include glucose oxidase and catalase (GODCAT) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCD/PCA).[6][7][8][9] These systems are particularly crucial for long-term live-cell imaging and single-molecule studies where minimizing photobleaching is critical.[6][7][22] The PCD/PCA system has been shown to achieve lower dissolved oxygen concentrations compared to the GODCAT system.[6][8]

Q5: Are there alternatives to homemade antifade cocktails?

A5: Yes, several commercial antifade mounting media and live-cell reagents are available, such as ProLong™ Diamond, SlowFade™ Diamond, Vectashield, and ProLong™ Live Antifade Reagent.[11][12][14] These formulations are optimized for ease of use and often provide robust and reproducible results. Some, like Vectashield, can induce prolonged blinking in certain dyes, which can be beneficial for super-resolution microscopy techniques like STORM.

Quantitative Data Summary

The following tables summarize the performance of various antifade agents and imaging systems in improving the photostability of fluorescent dyes, including this compound derivatives.

Table 1: Comparison of Antifade Agents

Antifade AgentKey PropertiesCommon ApplicationsPotential Downsides
p-Phenylenediamine (PPD) Highly effective antifade agent.[10]Fixed-cell imaging.Can be toxic, may cause diffused and weak fluorescence after storage, can react with cyanine (B1664457) dyes, and can be autofluorescent.[13][10]
n-Propyl gallate (NPG) Widely used, nontoxic.[10]Live-cell and fixed-cell imaging.Has anti-apoptotic properties which could affect biological studies, requires prolonged heating to dissolve.[10]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.[10]Preferred for live-cell imaging.Less effective than PPD, may have anti-apoptotic effects.[10]
Trolox Antioxidant that can act as a reducing and oxidizing agent.Used in ROXS imaging buffers to reduce blinking and photobleaching.[19]

Table 2: Performance of Oxygen Scavenging Systems

SystemComponentsAdvantagesConsiderations
GODCAT Glucose oxidase, catalase, glucose.[6]Commonly used, effectively removes oxygen.Can lead to buffer acidification over time, which may affect dye photophysics.[23]
PCD/PCA Protocatechuate-3,4-dioxygenase, protocatechuic acid.[6][8]Achieves lower dissolved oxygen levels than GODCAT, does not produce H₂O₂.[6][8]Requires preparation of enzyme and substrate solutions.
OxEA Buffer Oxyrase, β-Mercaptoethylamine (MEA).[4]Supports multi-color imaging with various dyes, including Alexa Fluor series.[4]

Experimental Protocols

Protocol 1: Preparation of a Standard Antifade Mounting Medium with n-Propyl Gallate (NPG)

This protocol describes how to prepare a simple and effective antifade mounting medium.

  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Note: NPG does not dissolve well in aqueous solutions.[24]

  • Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (ACS grade, 99-100% purity).

  • Slowly add 0.1 part of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture while stirring rapidly.[24]

  • Store the final solution in small aliquots at -20°C , protected from light.

Protocol 2: General Workflow for Using an Oxygen Scavenging System in Live-Cell Imaging

This protocol provides a general workflow for incorporating an oxygen scavenging system into your live-cell imaging experiments.

  • Prepare your cells for imaging in a suitable imaging chamber (e.g., glass-bottom dish).

  • Prepare the imaging buffer containing your desired nutrients and salts.

  • Just before imaging, add the components of the oxygen scavenging system to the imaging buffer. For the GODCAT system, this typically involves adding glucose, glucose oxidase, and catalase to the final concentrations recommended in the literature.

  • Replace the cell culture medium with the complete imaging buffer containing the oxygen scavenging system.

  • Seal the imaging chamber to limit re-oxygenation from the atmosphere, if possible.

  • Proceed with your long-term imaging experiment.

Visualizations

Experimental_Workflow_for_Improving_Photostability Workflow for Improving this compound Dye Photostability cluster_prep Sample Preparation cluster_imaging Imaging Strategy cluster_analysis Data Analysis Start Start: Labeled Sample Staining Stain with this compound Dye Start->Staining Mounting Mount Sample Staining->Mounting Imaging_Buffer Prepare Imaging Buffer Mounting->Imaging_Buffer Antifade Add Antifade Agent / Oxygen Scavenger Imaging_Buffer->Antifade Microscope_Settings Optimize Microscope Settings Antifade->Microscope_Settings If photobleaching persists Acquisition Image Acquisition Antifade->Acquisition Optimized Buffer Microscope_Settings->Acquisition Microscope_Settings->Acquisition Iterate Analysis Analyze Data Acquisition->Analysis End End: High-Quality Long-Term Data Analysis->End

Caption: A general workflow for preparing samples and optimizing imaging conditions to enhance the photostability of this compound dyes.

Caption: The key steps leading to photobleaching and where different mitigation strategies intervene.

References

Technical Support Center: Addressing Quenching of Oxazine Fluorescence by Biological Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering quenching of oxazine fluorescence in their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence experiments with this compound dyes and biological molecules.

Issue 1: Significant Decrease in Fluorescence Intensity Upon Addition of Biological Sample

  • Possible Cause 1: Quenching by Aromatic Amino Acids.

    • Explanation: Tryptophan and tyrosine are major intrinsic quenchers of this compound fluorescence. Tryptophan, in particular, strongly quenches red-absorbing this compound dyes through the formation of non-fluorescent ground-state complexes (static quenching).[1] Tyrosine can also contribute to quenching, especially for dyes absorbing at shorter wavelengths.

    • Solution:

      • Perform a quencher concentration titration: Systematically vary the concentration of your biological sample to determine the quenching efficiency.

      • Analyze using Stern-Volmer plots: This will help distinguish between static and dynamic quenching mechanisms. A linear plot of F₀/F vs. [Q] that is independent of temperature suggests static quenching, while a temperature-dependent plot indicates dynamic quenching.

      • Consider site-directed mutagenesis: If working with a protein, mutating key tryptophan or tyrosine residues can confirm their role in quenching.

      • Choose a different fluorophore: If quenching is severe and unavoidable, consider using a dye less susceptible to quenching by amino acids, such as certain carbocyanine dyes.

  • Possible Cause 2: Self-Quenching or Aggregation.

    • Explanation: At high concentrations, this compound dyes can form aggregates, leading to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).

    • Solution:

      • Perform a concentration-dependent study of the dye alone: This will help identify the concentration at which self-quenching becomes significant.

      • Work at lower dye concentrations: Ensure you are working within a linear range of fluorescence intensity versus concentration.

      • Use asymmetrically charged this compound dyes: These dyes are designed to minimize π-stacking and aggregation, thus reducing self-quenching.

  • Possible Cause 3: Inner Filter Effect.

    • Explanation: The biological molecule may absorb light at the excitation or emission wavelength of the this compound dye, leading to an apparent decrease in fluorescence.

    • Solution:

      • Measure the absorbance spectrum of your biological sample: Check for spectral overlap with the this compound dye's excitation and emission spectra.

      • Use a shorter path length cuvette: This minimizes the distance light travels through the sample, reducing the inner filter effect.

      • Dilute the sample: Lowering the concentration of the absorbing species can mitigate the effect.

      • Apply a correction factor: Mathematical corrections can be applied to the fluorescence data to account for the inner filter effect.

Issue 2: High Background Fluorescence

  • Possible Cause 1: Autofluorescence from Biological Sample or Media.

    • Explanation: Many biological molecules and cell culture media components exhibit intrinsic fluorescence, which can interfere with the signal from the this compound dye.

    • Solution:

      • Use a red-shifted this compound dye: Autofluorescence is typically more pronounced at shorter wavelengths. Using a dye that excites and emits in the far-red or near-infrared region can significantly reduce background.

      • Implement background subtraction: Measure the fluorescence of a control sample containing everything except the this compound dye and subtract this value from your experimental samples.

      • Use chemical quenching agents: Reagents like Sudan Black B can be used to quench autofluorescence in fixed cell imaging.[2]

      • Photobleach the background: Before adding your fluorescent probe, expose the sample to high-intensity light to photobleach the autofluorescent components.[2]

Issue 3: Inconsistent or Non-Reproducible Fluorescence Readings

  • Possible Cause 1: Environmental Factors.

    • Explanation: Temperature and the presence of dissolved oxygen can affect fluorescence intensity. Dynamic quenching is temperature-dependent, and oxygen is a known collisional quencher.

    • Solution:

      • Maintain a constant temperature: Use a temperature-controlled fluorometer or water bath to ensure all measurements are taken at the same temperature.

      • Degas your solutions: If oxygen quenching is suspected, de-gas your buffers and samples by sparging with an inert gas like nitrogen or argon.

  • Possible Cause 2: Photobleaching.

    • Explanation: Prolonged exposure to high-intensity excitation light can lead to the irreversible destruction of the this compound fluorophore.

    • Solution:

      • Minimize exposure time: Use the lowest possible excitation intensity and shortest exposure times necessary to obtain a good signal.

      • Use an anti-fading agent: For microscopy applications, mounting media containing anti-fading reagents can help protect the fluorophore from photobleaching.

      • Work with fresh samples: Prepare samples immediately before measurement to minimize light exposure.

Frequently Asked Questions (FAQs)

Q1: What are the most common biological molecules that quench this compound fluorescence?

A1: The most significant quenchers of this compound fluorescence are the aromatic amino acids, particularly Tryptophan (Trp) and Tyrosine (Tyr) .[1] Tryptophan is an exceptionally strong quencher for many red-absorbing this compound dyes due to the formation of a non-fluorescent complex.[1] Other biological molecules, such as those with high absorbance in the same spectral region as the this compound dye, can also cause apparent quenching through the inner filter effect.

Q2: What is the difference between static and dynamic quenching?

A2:

  • Static Quenching: This occurs when the fluorophore and the quencher form a stable, non-fluorescent complex in the ground state. The formation of this complex reduces the concentration of fluorescent molecules available for excitation. Static quenching is typically independent of temperature.

  • Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. The rate of dynamic quenching is dependent on the diffusion of the fluorophore and quencher and therefore increases with temperature.

Q3: How can I determine the mechanism of quenching in my experiment?

A3: You can distinguish between static and dynamic quenching by performing temperature-dependent fluorescence measurements and analyzing the data using a Stern-Volmer plot (a plot of F₀/F versus quencher concentration).

  • For dynamic quenching , the Stern-Volmer constant (Ksv) will increase with increasing temperature.

  • For static quenching , Ksv will decrease with increasing temperature because the stability of the ground-state complex is reduced at higher temperatures.

Additionally, time-resolved fluorescence measurements can provide definitive evidence.

  • In dynamic quenching , the fluorescence lifetime of the fluorophore decreases in the presence of the quencher.

  • In static quenching , the fluorescence lifetime of the uncomplexed fluorophore remains unchanged, as the quenched molecules are non-fluorescent and do not contribute to the measured lifetime.

Q4: Are there any this compound dyes that are less prone to quenching?

A4: While many this compound dyes are susceptible to quenching by amino acids, the degree of quenching can vary depending on the specific dye structure. In general, dyes with higher oxidation potentials may be more photostable and less prone to certain quenching pathways. For applications where quenching is a major concern, exploring alternative classes of fluorophores, such as some carbocyanine dyes which show negligible quenching by amino acids, may be beneficial.

Quantitative Data

Table 1: Association Constants for Quenching of this compound Dyes by Tryptophan

This compound DerivativeAssociation Constant (K_ass) [M⁻¹]Quenching Mechanism
ATTO 655206Static[1]
ATTO 680150Static[1]
MR 12196Static[1]

Table 2: Fluorescence Quantum Yields of Common this compound Dyes

DyeQuantum Yield (Φ_f)Solvent
Cresyl Violet0.578Ethanol[3]
This compound 1700.579Ethanol[3]
This compound 10.141Ethanol[3]
Nile Blue--

Note: Quantum yields can vary depending on the solvent and environmental conditions.

Experimental Protocols

Protocol 1: Steady-State Fluorescence Quenching Assay

Objective: To determine the extent and mechanism of fluorescence quenching of an this compound dye by a biological molecule.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • This compound dye stock solution (e.g., in DMSO or ethanol)

  • Buffer solution (e.g., PBS, Tris-HCl) appropriate for the biological molecule

  • Biological quencher stock solution

  • Micropipettes and tips

Procedure:

  • Prepare a working solution of the this compound dye: Dilute the stock solution in the assay buffer to a final concentration that gives a strong fluorescence signal without detector saturation (typically in the nanomolar to low micromolar range).

  • Prepare a series of quencher dilutions: Prepare serial dilutions of the biological quencher stock solution in the assay buffer.

  • Set up the fluorometer:

    • Set the excitation wavelength to the absorption maximum of the this compound dye.

    • Set the emission wavelength to the emission maximum of the this compound dye.

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

  • Measure the fluorescence of the dye alone (F₀):

    • Add a known volume of the this compound dye working solution to a cuvette.

    • Place the cuvette in the fluorometer and record the fluorescence intensity. This is your F₀ value.

  • Measure the fluorescence in the presence of the quencher (F):

    • To the same cuvette, add a small, known volume of the lowest concentration quencher solution.

    • Mix gently and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence intensity. This is your F value for that quencher concentration.

    • Repeat this step for each of the quencher dilutions, adding progressively higher concentrations to the cuvette.

  • Data Analysis:

    • Correct the fluorescence intensities for dilution if significant volumes of quencher were added.

    • Plot F₀/F versus the quencher concentration [Q]. This is the Stern-Volmer plot.

    • If the plot is linear, perform a linear regression to determine the Stern-Volmer constant (Ksv) from the slope.

Protocol 2: Time-Resolved Fluorescence Quenching Assay

Objective: To directly measure the effect of a biological quencher on the fluorescence lifetime of an this compound dye.

Materials:

  • Time-correlated single-photon counting (TCSPC) system or a phase-modulation fluorometer

  • Pulsed light source (e.g., laser diode or LED) with a wavelength suitable for exciting the this compound dye

  • Fast photodetector (e.g., photomultiplier tube)

  • Sample preparation materials as in Protocol 1

Procedure:

  • Prepare samples: Prepare two samples in cuvettes:

    • Sample 1: this compound dye in assay buffer (control).

    • Sample 2: this compound dye and the biological quencher at a concentration known to cause significant quenching.

  • Set up the time-resolved fluorometer:

    • Configure the instrument according to the manufacturer's instructions.

    • Set the excitation wavelength.

    • Set the emission wavelength or use a long-pass filter to collect the total emission.

  • Measure the fluorescence lifetime of the dye alone (τ₀):

    • Place the control sample in the instrument.

    • Acquire the fluorescence decay curve.

    • Analyze the decay curve using appropriate software to determine the fluorescence lifetime (τ₀). The decay is often fit to a single or multi-exponential function.

  • Measure the fluorescence lifetime in the presence of the quencher (τ):

    • Replace the control sample with the sample containing the quencher.

    • Acquire the fluorescence decay curve under the same conditions.

    • Analyze the decay curve to determine the fluorescence lifetime in the presence of the quencher (τ).

  • Data Analysis:

    • Compare τ₀ and τ. A decrease in the fluorescence lifetime in the presence of the quencher is indicative of dynamic quenching.

    • If dynamic quenching is occurring, you can create a Stern-Volmer plot of τ₀/τ versus [Q] to determine the bimolecular quenching rate constant.

Visualizations

Quenching_Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching F_ground Fluorophore (Ground State) FQ_complex Non-fluorescent Complex F_ground->FQ_complex + Q Q_ground Quencher (Ground State) F_excited Fluorophore (Excited State) F_ground_dynamic Fluorophore (Ground State) F_excited->F_ground_dynamic + Q (Collision) -> Quenching F_ground_initial Fluorophore F_excited->F_ground_initial Fluorescence (hν') Q_dynamic Quencher F_ground_initial->F_excited Excitation (hν)

Caption: Mechanisms of static and dynamic fluorescence quenching.

Troubleshooting_Workflow start Start: Decreased Fluorescence Signal check_quencher Is quenching by sample suspected? start->check_quencher check_concentration Is dye concentration high? check_quencher->check_concentration No run_titration Perform Quencher Titration & Stern-Volmer Analysis check_quencher->run_titration Yes check_absorbance Does sample absorb at λex or λem? check_concentration->check_absorbance No lower_concentration Lower Dye Concentration check_concentration->lower_concentration Yes end Problem Resolved check_absorbance->end No correct_if Correct for Inner Filter Effect check_absorbance->correct_if Yes run_titration->end lower_concentration->end correct_if->end

Caption: A logical workflow for troubleshooting decreased fluorescence.

References

Technical Support Center: Managing Blinking Artifacts of Oxazine Dyes in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage blinking artifacts of oxazine dyes in single-molecule imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during single-molecule imaging with this compound dyes.

1. Issue: The fluorescent signal is unstable and blinks rapidly, making data analysis difficult.

  • Question: Why is my this compound dye blinking so frequently, and how can I stabilize the signal?

  • Answer: Rapid blinking in this compound dyes is often caused by transitions to short-lived dark states, primarily the triplet state (T1) and radical anion states.[1][2] The formation of these states is influenced by the local chemical environment, particularly the presence of molecular oxygen and the redox potential of the imaging buffer.[1][2]

    To stabilize the signal, you can implement the following strategies:

    • Oxygen Scavenging Systems: Molecular oxygen can quench the triplet state, but it can also contribute to photobleaching pathways.[1] Removing dissolved oxygen from your imaging buffer using an enzymatic oxygen scavenging system is a crucial first step. Common systems include:

      • PCD/PCA System: Protocatechuic acid (PCA) and protocatechuate-3,4-dioxygenase (PCD). This system is highly efficient at removing oxygen.

      • Glucose Oxidase/Catalase (GOC) System: Glucose oxidase consumes oxygen in the presence of glucose, and catalase removes the hydrogen peroxide byproduct.

    • Redox Buffers (ROXS): A combination of a reducing agent and an oxidizing agent can help manage the population of radical ion states.[3]

      • Reducing Agents: Ascorbic acid (AA) can be used to depopulate the triplet state and reduce the dye to a stable radical anion (a long-lived dark state).[1]

      • Oxidizing Agents: Methyl viologen (MV) can reoxidize the radical anion back to the fluorescent ground state.[1] By tuning the concentrations of AA and MV, you can control the on- and off-times of the dye.[1][4]

2. Issue: The dye photobleaches too quickly, limiting the observation time.

  • Question: My this compound dye signal disappears permanently after a short period. How can I improve its photostability?

  • Answer: Photobleaching is the irreversible destruction of the fluorophore. For this compound dyes, photostability is closely linked to the management of reactive oxygen species and long-lived dark states.

    To improve photostability:

    • Optimize Oxygen Scavenging: Ensure your oxygen scavenging system is fresh and active. The PCD/PCA system has been shown to achieve lower steady-state oxygen concentrations compared to the GOC system, which can lead to improved dye lifetimes.

    • Use Triplet State Quenchers: In the absence of oxygen, triplet states can become long-lived and more susceptible to photobleaching. Adding a triplet state quencher like Trolox can help depopulate the triplet state and improve photostability.

    • Adjust Redox Agent Concentrations: While redox agents are used to control blinking, very high concentrations can sometimes lead to increased photobleaching. It is important to optimize the concentrations of reducing and oxidizing agents for your specific dye and experimental conditions. Atto 655 and Atto 647N are known for their high photostability, partly due to their resistance to ozone degradation.[5]

3. Issue: I am observing long-lived dark states that are not ideal for my application.

  • Question: My this compound dye enters a dark state for several seconds or even minutes. How can I reduce the duration of these off-times?

  • Answer: Long-lived dark states in this compound dyes are typically radical anion states, which can be stabilized in a reducing environment.[1][2]

    To reduce the duration of these off-times:

    • Introduce an Oxidizing Agent: Adding an oxidizing agent like methyl viologen (MV) to your imaging buffer will facilitate the reoxidation of the radical anion back to the fluorescent ground state, thereby shortening the off-times.[1][4] The concentration of MV can be adjusted to control the rate of this transition.

    • Controlled Oxygen Levels: In some cases, allowing a very low, controlled concentration of oxygen to remain in the buffer can also help to depopulate the radical anion state. However, this approach requires careful optimization to avoid increased photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of blinking in this compound dyes like ATTO655?

A1: The primary causes of blinking in this compound dyes are transitions to non-fluorescent electronic states. These include:

  • Triplet State (T1): Intersystem crossing from the excited singlet state (S1) can populate the triplet state. While relatively short-lived in the presence of oxygen, it can be a significant dark state in deoxygenated environments.

  • Radical Anion State: Photoinduced electron transfer from a reducing agent in the buffer (like ascorbic acid) can lead to the formation of a stable radical anion, which is a long-lived dark state.[1][2] The fluorescence can be recovered by an oxidizing agent.[1]

Q2: Which oxygen scavenging system is better for this compound dyes: PCD/PCA or GOC/Catalase?

A2: Both systems are effective at removing oxygen, but they have different characteristics.

  • The PCD/PCA system can achieve a lower steady-state oxygen concentration than the GOC system, which can lead to improved dye stability for some fluorophores.

  • The GOC system produces gluconic acid as a byproduct, which can lower the pH of the buffer over time. This pH change can affect the blinking behavior of the dye and the function of biological samples.[6] Therefore, the PCD/PCA system is often preferred for long experiments or pH-sensitive applications.

Q3: How do I choose the right concentrations of reducing and oxidizing agents for my experiment?

A3: The optimal concentrations of reducing agents (e.g., ascorbic acid) and oxidizing agents (e.g., methyl viologen) depend on the specific this compound dye, the desired blinking kinetics, and the experimental setup. A good starting point for ATTO655 is in the micromolar range for both agents.[1][4] It is recommended to titrate the concentrations of both agents while monitoring the blinking behavior of single molecules to achieve the desired on- and off-times. For example, increasing the ascorbic acid concentration will generally increase the rate of entry into the dark (radical anion) state, while increasing the methyl viologen concentration will increase the rate of recovery to the fluorescent state.[1]

Q4: Can I use the same buffer conditions for different this compound dyes?

A4: While the general principles of managing blinking apply to all this compound dyes, the optimal buffer conditions can vary. Dyes like ATTO655, ATTO680, and ATTO700 have been shown to be effective as single-molecule switches using redox control.[2] However, their specific redox potentials and photophysical properties may differ slightly, requiring fine-tuning of the buffer composition for optimal performance. It is always advisable to perform control experiments to determine the best conditions for the specific dye you are using.

Quantitative Data on this compound Dye Photophysics

The following tables summarize key photophysical parameters for the this compound dye ATTO655 under different buffer conditions. This data is compiled from various sources and should be used as a guide for experimental design.

Table 1: Photophysical Properties of ATTO655 in the Presence of Redox Agents

Buffer ConditionOn-Time (ms)Off-Time (ms)Number of Switching CyclesTotal Photons DetectedReference
100 µM AA + 100 µM MVmillisecond rangemillisecond range400 - 3,000> 260,000[2]
100 µM AA (deoxygenated)-stable dark state--[1]

Table 2: Effect of Oxygen Scavenging Systems on Fluorophore Lifetime

FluorophoreOxygen Scavenging SystemMean Lifetime (s)Reference
Cy5GODCAT-[7]
Cy5PCD-[7]

Note: Specific quantitative values for on/off times and photon counts can be highly dependent on the experimental setup (laser power, camera settings, etc.) and the local environment of the dye.

Experimental Protocols

Protocol 1: Preparation of PCD/PCA Oxygen Scavenging System

This protocol is adapted from established methods for preparing a PCD/PCA oxygen scavenging system for single-molecule imaging.

Materials:

  • Protocatechuic acid (PCA) (Sigma-Aldrich)

  • Protocatechuate-3,4-dioxygenase (PCD) from Pseudomonas sp. (Sigma-Aldrich or purified in-house)

  • Imaging Buffer (e.g., Tris-HCl, pH 8.0)

  • Trolox (optional, as a triplet state quencher)

Procedure:

  • Prepare a stock solution of PCA: Dissolve PCA in the imaging buffer to a final concentration of 250 mM. The pH of this solution should be adjusted to 8.0.

  • Prepare a stock solution of PCD: Reconstitute lyophilized PCD in the imaging buffer to a final concentration of approximately 5 µM. Store aliquots at -80°C.

  • Prepare the final imaging buffer: Immediately before the experiment, add the PCA stock solution to the imaging buffer to a final concentration of 2.5 mM.

  • Add PCD: Just before introducing the buffer into the flow cell, add the PCD stock solution to a final concentration of 10-50 nM.

  • (Optional) Add Trolox: If using a triplet state quencher, add Trolox to a final concentration of 1-2 mM.

Protocol 2: Preparation of Glucose Oxidase/Catalase (GOC) Imaging Buffer

This protocol provides a standard method for preparing a GOC imaging buffer.

Materials:

  • Glucose Oxidase from Aspergillus niger (Sigma-Aldrich)

  • Catalase from bovine liver (Sigma-Aldrich)

  • D-Glucose

  • Imaging Buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Prepare the GOC Mix:

    • Prepare a stock solution of Glucose Oxidase (e.g., 10 mg/mL in imaging buffer).

    • Prepare a stock solution of Catalase (e.g., 5 mg/mL in imaging buffer).

    • Combine the glucose oxidase and catalase stock solutions. The final concentrations in the imaging buffer are typically around 100 nM for glucose oxidase and 1.5 µM for catalase.

  • Prepare the Glucose Solution: Dissolve D-glucose in the imaging buffer to a final concentration of 56 mM (approximately 1% w/v).

  • Combine for Final Imaging Buffer: Immediately before the experiment, mix the GOC solution with the glucose solution.

Visualizations

Below are diagrams illustrating key concepts in managing this compound dye blinking.

Photophysical_Pathways S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Excitation S1->S0 Fluorescence T1 T1 (Triplet State) S1->T1 Intersystem Crossing RA Radical Anion (Dark State) S1->RA Reduction (e.g., +AA) T1->S0 Phosphorescence / Quenching RA->S0 Oxidation (e.g., +MV)

Caption: Photophysical pathways of an this compound dye leading to blinking.

Experimental_Workflow cluster_prep Sample Preparation cluster_buffer Imaging Buffer Preparation cluster_imaging Single-Molecule Imaging Immobilize Immobilize Labeled Molecules InjectBuffer Inject Imaging Buffer Immobilize->InjectBuffer PrepareBuffer Prepare Base Buffer (e.g., Tris-HCl) AddO2Scavenger Add Oxygen Scavenger (PCD/PCA or GOC) PrepareBuffer->AddO2Scavenger AddRedox Add Redox Agents (AA/MV) AddO2Scavenger->AddRedox AddRedox->InjectBuffer AcquireData Acquire Data (TIRF Microscopy) InjectBuffer->AcquireData Analyze Analyze Blinking Kinetics AcquireData->Analyze

Caption: Experimental workflow for mitigating blinking artifacts.

Troubleshooting_Tree Start Problem: Excessive Blinking or Photobleaching Q1 Are you using an oxygen scavenging system? Start->Q1 A1_No Implement PCD/PCA or GOC system Q1->A1_No No A1_Yes Yes Q1->A1_Yes End Optimized Imaging A1_No->End Q2 Is the blinking rapid (short off-times)? A1_Yes->Q2 A2_Yes Likely triplet state blinking. Add Trolox. Q2->A2_Yes Yes A2_No No, long off-times Q2->A2_No A2_Yes->End Q3 Are you using a reducing agent (e.g., AA)? A2_No->Q3 A3_Yes Long-lived radical anion. Add oxidizing agent (MV). Q3->A3_Yes Yes A3_No Consider adding a reducing agent to control blinking. Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting decision tree for this compound dye blinking.

References

Technical Support Center: Oxazine Dyes and pH-Dependent Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of pH on the fluorescence intensity of oxazine dyes. It is intended for researchers, scientists, and professionals in drug development who utilize these fluorophores in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound dyes and varying pH conditions.

Problem Potential Cause Recommended Solution
No or Very Low Fluorescence Signal pH is outside the optimal range for the dye: Many this compound dyes exhibit pH-dependent fluorescence. For instance, Nile Blue has low emission intensity below pH 3.[1][2]Verify the pH of your buffer system. Adjust the pH to the optimal range for your specific this compound dye. Consult the dye manufacturer's technical data sheet for this information.
Formation of a non-fluorescent species: Some dyes can convert to a colorless, non-fluorescent form at certain pH values. ATTO 520, for example, can form a colorless "pseudobase" at a pH greater than 7.If using a dye known to have this property, ensure your experimental pH is below the threshold for the formation of the non-fluorescent species. Consider using a different this compound dye that is stable across your required pH range.
Precipitation of the dye: Changes in pH can affect the solubility of the dye, leading to aggregation and precipitation, which quenches fluorescence.Visually inspect the solution for any precipitate. You may need to adjust the buffer composition or lower the dye concentration.
Inconsistent or Drifting Fluorescence Intensity Unstable pH of the buffer: The pH of your experimental solution may be changing over time, especially if using a buffer with insufficient capacity or if it's sensitive to temperature changes.Use a high-quality buffer with adequate buffering capacity in your target pH range. Calibrate your pH meter regularly and verify the pH of your solutions at the experimental temperature.
Photobleaching: Continuous exposure to the excitation light source can destroy the fluorophore, leading to a decrease in signal over time.Reduce the excitation light intensity or the exposure time. Use an anti-fade reagent if it is compatible with your experimental setup.
Unexpected Spectral Shift (Excitation/Emission) Protonation/Deprotonation of the Dye: The absorption and emission maxima of this compound dyes can shift depending on their protonation state, which is directly influenced by the pH. For example, the absorption maximum of Nile Blue shifts significantly between acidic and alkaline conditions.[3]Measure the full excitation and emission spectra of your dye in the experimental buffer to confirm the spectral properties at that specific pH. Adjust your instrument's filter or monochromator settings accordingly.
Environmental Effects: The local environment around the dye molecule, influenced by its binding to a target or confinement within a cellular organelle, can alter its pKa and spectral properties.Be aware that the pKa of a dye in a complex biological environment may differ from its pKa in a simple buffer solution. Perform control experiments to characterize the dye's behavior in a system that mimics your experimental conditions as closely as possible.
High Background Fluorescence Autofluorescence from sample or buffer components: Many biological samples and some buffer components exhibit intrinsic fluorescence, which can interfere with the signal from the dye.Run a control sample without the this compound dye to measure the level of autofluorescence. If possible, choose an this compound dye that excites and emits at longer wavelengths (e.g., in the red or near-infrared region) to minimize autofluorescence from biological samples.[4]

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the fluorescence of this compound dyes?

The fluorescence of this compound dyes is highly dependent on their molecular structure. Changes in pH can lead to the protonation (addition of a proton, H+) or deprotonation (removal of a proton) of specific atoms within the dye's structure. This alters the electronic configuration of the molecule, which in turn can significantly change its ability to absorb and emit light.[5] For many this compound-based pH sensors, this change results in a distinct "on" or "off" fluorescent state or a shift in the emission wavelength.

Q2: What is a pKa value, and why is it important for my experiments?

The pKa is the pH value at which a specific molecule (in this case, the fluorescent dye) is 50% in its protonated form and 50% in its deprotonated form. It represents the midpoint of the pH-sensitive range for that dye. For optimal sensitivity in detecting pH changes, you should choose a dye with a pKa value close to the pH you want to measure.

Q3: Are all this compound dyes sensitive to pH?

While many this compound dyes show some pH sensitivity, the degree and nature of this sensitivity vary widely. Some, like certain benzo[a]phenthis compound derivatives, are specifically designed to be highly responsive within a particular pH range and are used as pH sensors.[1] Others, like Cresyl Violet, are reported to be relatively insensitive to changes in physiological pH, making them suitable for applications where a stable signal is required across different cellular compartments.[6] Certain commercial dyes, such as some ATTO-series oxazines, are formulated for stability across a broad pH range (e.g., pH 2-8).[7]

Q4: Can I use an this compound dye to measure intracellular pH?

Yes, certain this compound dyes are excellent probes for measuring intracellular pH, particularly within acidic organelles like lysosomes.[6] Because they are weak bases, they can permeate cell membranes and accumulate in acidic compartments. The change in fluorescence upon protonation in these low-pH environments allows for the visualization and quantification of organellar pH.

Quantitative Data on pH Effects

The following table summarizes the pH-dependent fluorescent properties of common this compound dyes. Note that the exact values can be influenced by the solvent and local environment.

DyepKaEffect of Increasing pHWavelengths (Ex/Em)Notes
Nile Blue Not explicitly defined as a single value; sensitive in both acidic and basic ranges.Emission intensity is low below pH 3 and increases significantly above pH 8.[1][2]~635 nm / ~670 nm (in water)[3]Absorption and emission maxima are strongly dependent on both pH and solvent.[3]
Cresyl Violet Not typically used as a pH indicator.Reported to be virtually insensitive to physiological alkali.[6]~598 nm / ~621 nm[8]A reliable fluorescent marker for acidic organelles (lysosomes) due to accumulation, not a direct pH-reporting mechanism.[6]
ATTO 520 >7Reversible formation of a colorless, non-fluorescent "pseudobase" at pH > 7.~514 nm / ~535 nmFluorescence is stable in acidic to neutral conditions but is quenched in basic solutions.
ATTO this compound Dyes (General) Varies by specific dye.Many are designed for high stability across a broad range (e.g., pH 2-8).[7]VariesAlways consult the manufacturer's data sheet for the specific pH stability profile of the ATTO dye you are using.
Benzo[a]phenthis compound Probes 2.7, 5.8, 7.1 (for three different derivatives)[1][9]Significant fluorescence enhancement (8 to 40-fold) as pH increases through the pKa.[1][9]625-850 nm (emission range)[1][9]These are specifically engineered near-infrared pH probes.[1]

Experimental Protocols

Protocol: Generating a pH-Fluorescence Titration Curve

This protocol outlines the steps to determine the fluorescence intensity profile of an this compound dye across a range of pH values.

1. Materials and Reagents:

  • This compound dye stock solution (e.g., 1 mM in DMSO or ethanol).

  • A series of buffers covering the desired pH range (e.g., a universal buffer or individual buffers like citrate, phosphate, and borate). It is critical to have buffers with overlapping ranges to ensure a continuous pH spectrum.

  • Calibrated pH meter.

  • Spectrofluorometer with cuvettes or a microplate reader.

  • Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for fine pH adjustments.

2. Procedure:

  • Prepare Working Solutions: Prepare a set of buffered solutions across your pH range of interest (e.g., from pH 2 to pH 12 in 1.0 pH unit increments).

  • Dye Dilution: In separate cuvettes or wells of a microplate, add a small aliquot of the dye stock solution to each of the different pH buffers. The final dye concentration should be low enough to avoid inner-filter effects (typically in the nanomolar to low micromolar range). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <0.1%) to avoid influencing the buffer pH or dye properties.

  • Equilibration and pH Measurement: Gently mix each solution and allow it to equilibrate for a few minutes. For each individual solution, measure and record the final, precise pH using a calibrated pH meter.

  • Set Spectrofluorometer Parameters:

    • Set the excitation wavelength to the known maximum for your dye (or perform an excitation scan to determine the optimum).

    • Set the emission wavelength to the known maximum.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Measure Fluorescence: Measure the fluorescence intensity for each sample. Ensure you use a buffer blank (buffer without dye) for each pH value to subtract any background signal.

  • Data Analysis:

    • Plot the background-corrected fluorescence intensity (Y-axis) against the measured pH (X-axis).

    • The resulting curve will show the pH-dependent fluorescence profile of the dye.

    • To determine the pKa, you can fit the data to a sigmoidal dose-response equation. The inflection point of the curve corresponds to the pKa.

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for pH-Fluorescence Titration. cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare Dye Stock (e.g., 1 mM in DMSO) dilute Dilute Dye into Each pH Buffer prep_dye->dilute prep_buffer Prepare Buffer Series (e.g., pH 2-12) prep_buffer->dilute measure_ph Measure Final pH of Each Sample dilute->measure_ph measure_fl Measure Fluorescence Intensity measure_ph->measure_fl plot Plot Intensity vs. pH measure_fl->plot fit Fit Curve to Determine pKa plot->fit

Caption: Figure 1. Experimental Workflow for pH-Fluorescence Titration.

pH_Effect_Pathway Figure 2. Mechanism of pH-induced fluorescence change. cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated Protonated Dye (Dye-H+) low_fl Low Fluorescence (or Shifted Spectrum) protonated->low_fl Altered Electronic State deprotonated Deprotonated Dye (Dye) protonated->deprotonated + H+ - H+ high_fl High Fluorescence (or Shifted Spectrum) deprotonated->high_fl Ground Electronic State

Caption: Figure 2. Mechanism of pH-induced fluorescence change.

References

Validation & Comparative

A Head-to-Head Comparison of Oxazine and Cyanine Dyes for High-Performance Near-Infrared (NIR) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of near-infrared (NIR) imaging, the choice of a suitable fluorescent probe is a critical decision that significantly impacts experimental outcomes. Among the plethora of available options, oxazine and cyanine (B1664457) dyes have emerged as prominent classes of fluorophores for their favorable spectral properties in the NIR window. This guide provides an objective, data-driven comparison of their performance characteristics, supported by experimental data, to facilitate an informed selection process for your specific research needs.

The NIR imaging window (roughly 700-1700 nm) offers distinct advantages for in vivo and deep-tissue imaging, primarily due to the reduced absorption and scattering of light by biological tissues, leading to deeper penetration and lower autofluorescence. Both this compound and cyanine dyes operate within this valuable spectral range, yet they exhibit key differences in their photophysical and chemical properties that make them suitable for different applications.

Key Performance Indicators: A Quantitative Comparison

To provide a clear overview of their respective strengths and weaknesses, the following table summarizes the key performance indicators of representative this compound and cyanine dyes. It is important to note that the performance of individual dyes within each class can vary significantly based on their specific chemical structure and the experimental environment.

Performance MetricThis compound DyesCyanine DyesKey Considerations
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) 83,000 - 138,000[1][2]27,000 - 270,000[3]A higher molar extinction coefficient leads to greater light absorption and potentially brighter fluorescence. Cyanine dyes generally offer a wider range and can achieve higher values.
Quantum Yield (Φ) 0.11 - 0.63[1][4]0.01 - 0.33[3]Quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. Some this compound dyes, like this compound 170, exhibit very high quantum yields.
Photostability Generally considered to be robust. Deuterated oxazines show enhanced photostability.Varies significantly. Some are prone to photobleaching, while newer derivatives show improved stability.[5]High photostability is crucial for long-term imaging experiments and applications requiring intense illumination.
Stokes Shift Typically small (e.g., ~15-20 nm for this compound-4 derivatives).[2]Intrinsically small, but can be engineered to be significantly larger (24 nm to over 200 nm).[6][7][8]A larger Stokes shift minimizes self-quenching and simplifies the optical setup by allowing for more effective separation of excitation and emission signals.
Chemical Stability Generally good.Can be sensitive to pH and oxidative environments.[5]The stability of the dye in the biological milieu is critical for in vivo applications.
Synthetic Accessibility & Functionalization Well-established synthesis.Highly modular synthesis allows for diverse and straightforward functionalization for bioconjugation.[5]The ease of attaching the dye to targeting molecules (e.g., antibodies, peptides) is a key factor for targeted imaging.

In Vitro and In Vivo Performance Insights

While the intrinsic photophysical properties provide a foundational understanding, the performance of these dyes in biological settings is paramount.

Cyanine Dyes in Action:

Heptamethine cyanine dyes, such as IR-783 and MHI-148, have demonstrated the ability to be preferentially taken up and retained in tumor cells compared to normal cells.[9] This inherent tumor-targeting capability is a significant advantage for cancer imaging. Furthermore, modifications to the cyanine structure have led to derivatives like SIDAG, which shows improved tumor contrast compared to the clinically approved indocyanine green (ICG).[10] The modular nature of cyanine synthesis allows for the fine-tuning of their pharmacokinetic properties, influencing their biodistribution and clearance rates.[10]

This compound Dyes in the Spotlight:

Recent advancements in this compound chemistry, such as the development of deuterated oxazines, have led to brighter and more photostable NIR fluorophores. These modified oxazines have shown promise for mitochondrial imaging. The inherent photostability of the this compound core makes it an attractive scaffold for developing robust probes for demanding imaging conditions.

Visualizing the Workflow: From Probe to Image

To conceptualize the application of these dyes in a research context, the following diagrams illustrate a typical experimental workflow for in vivo NIR imaging and a simplified representation of targeted NIR imaging.

G Experimental Workflow for In Vivo NIR Imaging cluster_prep Probe Preparation cluster_animal Animal Model cluster_imaging Imaging & Analysis prep_dye Dye Selection (this compound or Cyanine) prep_conjugate Bioconjugation (e.g., to antibody) prep_dye->prep_conjugate prep_purify Purification & Characterization prep_conjugate->prep_purify animal_injection Probe Administration (e.g., intravenous) prep_purify->animal_injection animal_model Disease Model Induction (e.g., tumor xenograft) animal_model->animal_injection imaging_acquisition In Vivo NIR Imaging (e.g., IVIS spectrum) animal_injection->imaging_acquisition imaging_analysis Image Analysis (Signal-to-Background Ratio) imaging_acquisition->imaging_analysis ex_vivo Ex Vivo Organ Imaging imaging_analysis->ex_vivo

Caption: A generalized workflow for an in vivo NIR imaging experiment.

G Targeted NIR Imaging Principle cluster_probe Imaging Probe cluster_target Biological Target Dye NIR Dye (this compound or Cyanine) TargetingMoiety Targeting Moiety (e.g., Antibody) Linker TargetingMoiety->Linker Linker->Dye TargetCell Target Cell (e.g., Cancer Cell) Linker->TargetCell Binding Receptor Specific Receptor TargetCell->Receptor Expresses

Caption: The principle of targeted NIR imaging using a bioconjugated dye.

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. Below are detailed methodologies for key experiments used to evaluate and compare the performance of fluorescent dyes.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents

  • Quantum yield standard with a known Φ in the same solvent (e.g., Indocyanine Green in DMSO)

  • Sample dye solution

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

Photostability Testing

Photostability, or the resistance to photobleaching, is a critical parameter for dyes used in fluorescence microscopy and other applications involving prolonged light exposure.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS camera).

  • Solutions of the dyes to be tested at a known concentration.

  • Microscope slides and coverslips.

Procedure:

  • Prepare a sample of the dye solution on a microscope slide and cover with a coverslip.

  • Acquire an initial image of the fluorescent sample using a defined set of imaging parameters (e.g., laser power, exposure time).

  • Continuously illuminate a specific region of interest (ROI) with the excitation light for a set period.

  • Acquire images at regular time intervals during the illumination period.

  • Measure the fluorescence intensity within the ROI for each image.

  • Plot the normalized fluorescence intensity as a function of time.

  • Compare the photobleaching rates of the different dyes. A slower decay in fluorescence intensity indicates higher photostability. For a more quantitative comparison, the data can be fitted to an exponential decay function to determine the photobleaching time constant.

Conclusion: Selecting the Right Dye for Your Needs

The choice between this compound and cyanine dyes for NIR imaging is not a one-size-fits-all decision.

Cyanine dyes offer exceptional versatility due to their high molar extinction coefficients, tunable properties, and ease of functionalization. This makes them a strong choice for developing targeted imaging agents and for applications in the NIR-II window. However, researchers should be mindful of their potential for photobleaching and their sensitivity to the chemical environment.

This compound dyes , on the other hand, are often characterized by their high quantum yields and excellent photostability, making them ideal for applications that require bright and stable signals, such as long-term live-cell imaging and single-molecule tracking. The development of new this compound derivatives continues to expand their utility in the NIR region.

Ultimately, the optimal dye selection will depend on the specific requirements of the experiment, including the desired wavelength, the need for bioconjugation, the duration of the imaging experiment, and the nature of the biological target. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make a more informed decision and enhance the quality and reliability of their NIR imaging studies.

References

A Head-to-Head Comparison of Oxazine and BODIPY Dyes for Lipid Droplet Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of lipid droplets is crucial for understanding cellular metabolism and the progression of various diseases. This guide provides an objective comparison of two major classes of fluorescent dyes used for this purpose: the classic oxazine dyes, represented by Nile Red, and the widely adopted BODIPY dyes, specifically BODIPY 493/503.

Lipid droplets are dynamic organelles that serve as intracellular hubs for energy storage and signaling.[] Their study is fundamental in fields ranging from metabolic diseases to cancer research. The choice of fluorescent probe can significantly impact the quality and reliability of experimental results. This guide presents a detailed comparison of Nile Red and BODIPY 493/503, focusing on their performance, photophysical properties, and experimental protocols to assist researchers in making an informed decision.

Comparative Analysis of Key Properties

Both Nile Red and BODIPY 493/503 are lipophilic dyes that selectively accumulate in the neutral lipid core of lipid droplets. However, they possess distinct characteristics that make them suitable for different experimental needs.

Photophysical Properties

The spectral characteristics of a fluorescent dye are paramount for successful imaging. BODIPY 493/503 offers a narrower emission spectrum, which is advantageous for multicolor imaging, while Nile Red's broad emission is sensitive to the polarity of its environment.[2][3]

PropertyNile RedBODIPY 493/503
Excitation (max) ~552 nm[4]~493 nm[5]
Emission (max) ~636 nm (in a lipid-rich environment)[4]~503 nm[5]
Quantum Yield Environment-dependentHigh (typically ~0.8-0.9)[5]
Stokes Shift LargeSmall[2]
Spectral Width Broad[3]Narrow[6]

Performance Characteristics

Beyond spectral properties, factors like specificity, photostability, and cytotoxicity are critical for obtaining reliable biological data. BODIPY dyes are generally considered more specific to lipid droplets than Nile Red, which can sometimes stain other intracellular membranes.[2] However, a significant drawback of BODIPY 493/503 is its susceptibility to photobleaching.[3][5]

FeatureNile RedBODIPY 493/503
Specificity Can exhibit non-specific staining of other organelles[3]Highly specific to neutral lipids[5][7]
Photostability Generally more photostable[6]Prone to photobleaching[5][8]
Background Signal Minimal fluorescence in aqueous media[4]Can exhibit some background fluorescence[2]
Cytotoxicity Generally low at working concentrations[9]Low at working concentrations[5]
Suitability for Multicolor Imaging Broad emission can cause spectral bleed-through[2][3]Narrow emission is well-suited for multicolor experiments[]
Environmental Sensitivity Solvatochromic (emission shifts with polarity)[2]Largely insensitive to environmental polarity[10]

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are generalized protocols for staining lipid droplets in cultured mammalian cells with Nile Red and BODIPY 493/503. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Staining Lipid Droplets with Nile Red (Live or Fixed Cells)

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable solvent like acetone (B3395972) or DMSO.[11] Store at 4°C, protected from light.[11]

  • Prepare Working Solution: Dilute the stock solution in PBS or cell culture medium to a final concentration of 0.5-1.0 µg/mL.[4][11]

  • Cell Preparation:

    • Live Cells: Grow cells on coverslips or in imaging dishes. Wash once with PBS.

    • Fixed Cells: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[11] Avoid using alcohol-based fixatives, as they can extract lipids.[9] Wash three times with PBS.[11]

  • Staining: Add the Nile Red working solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light.[4][12]

  • Wash: Gently wash the cells two to three times with PBS to remove excess dye.[11]

  • Imaging: Mount the coverslips with an appropriate mounting medium.[11] Image the cells immediately using a fluorescence microscope with excitation and emission wavelengths suitable for detecting red fluorescence (e.g., excitation at 515-560 nm and emission >590 nm).[4]

Protocol 2: Staining Lipid Droplets with BODIPY 493/503 (Live or Fixed Cells)

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of BODIPY 493/503 in high-quality, anhydrous DMSO.[13] This can be stored at -20°C.[13]

  • Prepare Working Solution: Dilute the stock solution in PBS or an appropriate buffer to a final working concentration of 0.5-2 µM.[][13]

  • Cell Preparation:

    • Live Cells: Grow cells to a confluence of 30-50% on coverslips or in imaging dishes.[13] Wash with PBS to remove serum-containing media.[13]

    • Fixed Cells: Mild fixation with 2-4% PFA for 10-15 minutes is recommended.[] Wash thoroughly with PBS.[13]

  • Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][13]

  • Wash: Wash the cells once or twice with PBS to remove the staining solution.[13]

  • Imaging: For fixed cells, mount with an antifade reagent.[13] Image the cells using a fluorescence microscope equipped with a standard green fluorescence filter set (e.g., excitation at ~488 nm and emission at ~515 nm).[7]

Visualizing the Workflow and Comparison

To further clarify the experimental process and the relationship between the dyes' properties, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Lipid Droplet Staining prep Cell Preparation (Live or Fixed) stain Staining with Dye (Nile Red or BODIPY) prep->stain wash Washing (Remove Excess Dye) stain->wash image Fluorescence Microscopy wash->image

Caption: A generalized workflow for staining lipid droplets in cells.

G cluster_this compound This compound (Nile Red) cluster_bodipy BODIPY (493/503) center Lipid Droplet Dyes NileRed Nile Red BODIPY BODIPY 493/503 NR_Prop1 Broad Emission NileRed->NR_Prop1 NR_Prop2 More Photostable NileRed->NR_Prop2 NR_Prop3 Solvatochromic NileRed->NR_Prop3 B_Prop1 Narrow Emission BODIPY->B_Prop1 B_Prop2 High Specificity BODIPY->B_Prop2 B_Prop3 Prone to Photobleaching BODIPY->B_Prop3

Caption: Key characteristics of this compound and BODIPY dyes.

Conclusion and Recommendations

The choice between this compound and BODIPY dyes for lipid droplet staining is contingent on the specific experimental goals.

Choose BODIPY 493/503 when:

  • High specificity is paramount.

  • Multicolor imaging with other fluorescent probes is required, due to its narrow emission spectrum.[]

  • Quantitative analysis is the primary goal, as its fluorescence is less sensitive to the environment.[10]

Choose Nile Red when:

  • Photostability for long-term imaging or time-lapse experiments is a major concern.[8]

  • A cost-effective option is needed.

  • Studying the polarity of the lipid environment is of interest, leveraging its solvatochromic properties.[2]

Both dye families are powerful tools for visualizing lipid droplets.[2] By understanding their respective strengths and weaknesses, researchers can select the optimal probe to achieve high-quality, reliable data in their studies of lipid metabolism and related cellular processes.

References

comparative analysis of the photostability of different oxazine dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of different oxazine dyes, a class of fluorescent compounds widely used in biological and histological research. The selection of a fluorescent dye with appropriate photostability is critical for applications requiring prolonged or intense light exposure, such as fluorescence microscopy, single-molecule imaging, and high-throughput screening. This document summarizes available quantitative data, details experimental protocols for photostability assessment, and discusses the factors influencing the photobleaching of this compound dyes.

Quantitative Data on Photostability

The photostability of a fluorescent dye is its ability to resist photodegradation or photobleaching upon exposure to light. This is often quantified by the photobleaching quantum yield (Φb), which is the probability that a dye molecule will be photochemically altered after absorbing a photon. A lower photobleaching quantum yield indicates higher photostability.

DyeSolventFluorescence Quantum Yield (Φf)Photostaining Notes
Nile Blue Ethanol0.27Generally considered to have high photostability.[1]
Cresyl Violet Methanol-Known for its use as a neuronal stain.
Brilliant Cresyl Blue Aqueous-Commonly used as a supravital stain for reticulocytes.[2]
This compound 1 Ethanol0.11A common laser dye.
This compound 170 Methanol0.63A promising laser dye for the red part of the visible spectrum.[3]
Deuterated Oxazines PBS-Deuteration has been shown to increase brightness and photostability.[4]

Note: The absence of a photobleaching quantum yield (Φb) in the table for some dyes reflects the limited availability of directly comparable quantitative data in the reviewed literature. Qualitative statements from various sources indicate that this compound dyes, as a class, exhibit good photostability, often superior to other dye classes like rhodamines and cyanines, particularly in the presence of oxygen.[5]

Factors Influencing Photostability

The photostability of an this compound dye is not an intrinsic, immutable property but is influenced by a multitude of environmental factors:

  • Solvent: The polarity and viscosity of the solvent can affect the rate of photobleaching.[6][7] Polar, protic solvents can sometimes enhance photostability.

  • Oxygen Concentration: The presence of molecular oxygen is a key factor in the photodegradation of many fluorescent dyes. The reaction of the excited dye molecule with oxygen can lead to the formation of reactive oxygen species (ROS) that can chemically bleach the dye.

  • Excitation Light Intensity and Wavelength: Higher light intensity and excitation at the dye's absorption maximum generally lead to faster photobleaching.

  • Presence of Other Molecules: The presence of reducing or oxidizing agents in the medium can either mitigate or accelerate photobleaching.[5] Surfactants can also influence dye stability, with one study indicating that the stability of Brilliant Cresyl Blue and Nile Blue complexes with SDS followed the order: Brilliant Cresyl Blue > Nile Blue.[8]

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence-based experiments. Below are detailed methodologies for key experiments.

Measurement of Photobleaching Quantum Yield (Φb)

The photobleaching quantum yield is a fundamental parameter for quantifying the photostability of a dye.

Materials:

  • Spectrofluorometer or a fluorescence microscope with a stable, calibrated light source (e.g., laser, stabilized arc lamp).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes or microscope slides and coverslips.

  • Solutions of the this compound dyes of interest at a known concentration.

  • A reference standard with a known photobleaching quantum yield (optional, for relative measurements).

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Initial Measurements: Record the initial absorbance spectrum and fluorescence emission spectrum of the sample.

  • Photobleaching: Continuously illuminate the sample with a monochromatic light source of known and constant intensity.

  • Time-course Measurements: At regular time intervals, record the absorbance or fluorescence intensity at the maximum wavelength.

  • Data Analysis: The photobleaching rate constant (k_b) can be determined by fitting the decay of absorbance or fluorescence intensity over time to a first-order exponential decay function. The photobleaching quantum yield (Φb) can then be calculated using the following equation:

    Φb = k_b / (I₀ * σ * ln(10))

    where:

    • k_b is the photobleaching rate constant.

    • I₀ is the incident photon flux (photons per unit area per second).

    • σ is the absorption cross-section of the dye at the excitation wavelength.

Determination of Photostability Half-Life (t½)

The photostability half-life is the time required for the fluorescence intensity of a dye to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive detector (e.g., PMT, sCMOS camera).

  • Image analysis software (e.g., ImageJ, Fiji).

  • Microscope slides and coverslips.

  • Solutions of the this compound dyes.

Procedure:

  • Sample Preparation: Prepare a sample of the dye solution on a microscope slide. To minimize diffusion, the dye can be immobilized in a polymer matrix or within cells.

  • Microscope Setup: Select the appropriate filter set and objective for the dye. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio.

  • Image Acquisition: Acquire a time-lapse series of images of the same region of interest (ROI) under continuous illumination. Record images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis: Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The time at which the intensity drops to 50% of the initial value is the photostability half-life.

Visualizing Experimental Workflows and Influencing Factors

To better illustrate the processes involved in assessing and understanding dye photostability, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis DyeSolution Prepare Dye Solution InitialAbsorbance Measure Initial Absorbance DyeSolution->InitialAbsorbance InitialFluorescence Measure Initial Fluorescence DyeSolution->InitialFluorescence ReferenceSolution Prepare Reference (Optional) ContinuousIllumination Continuous Illumination InitialFluorescence->ContinuousIllumination TimeLapse Time-Lapse Measurement ContinuousIllumination->TimeLapse DecayCurve Plot Decay Curve TimeLapse->DecayCurve FitModel Fit to Exponential Model DecayCurve->FitModel CalculateParameters Calculate Φb or t½ FitModel->CalculateParameters

Caption: Generalized workflow for determining the photostability of a fluorescent dye.

FactorsInfluencingPhotostability cluster_environmental Environmental Factors cluster_experimental Experimental Conditions Photostability This compound Dye Photostability Solvent Solvent Properties (Polarity, Viscosity) Solvent->Photostability Oxygen Oxygen Concentration Oxygen->Photostability pH pH of Medium pH->Photostability Temperature Temperature Temperature->Photostability LightIntensity Excitation Light Intensity LightIntensity->Photostability Wavelength Excitation Wavelength Wavelength->Photostability OtherMolecules Presence of Other Molecules OtherMolecules->Photostability

Caption: Key factors that influence the photostability of this compound dyes.

References

A Researcher's Guide to Oxazine Probes: Evaluating Specificity for Target Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This guide will delve into the specificity of oxazine probes targeting three key areas of biological research: lipid metabolism, reactive oxygen species (ROS), and neuroscience applications. We will present quantitative data on their binding affinities and selectivity, outline detailed experimental protocols for evaluating probe performance, and provide visual workflows and pathway diagrams to clarify complex processes.

Section 1: this compound Probes for Lipid Imaging

The study of lipid droplets and their dynamics is crucial for understanding metabolic diseases, cancer, and infectious diseases. This compound probes, such as Nile Red and its derivatives, are widely used for their ability to fluorescently label these lipid-rich organelles.

Performance Comparison of Lipophilic this compound Probes
Probe NameTarget Molecule(s)Dissociation Constant (Kd)Off-Target MoleculesReference(s)
Nile Red Neutral lipids (e.g., triacylglycerols, cholesteryl esters)Not typically reported; partitioning-basedPhospholipids (lower fluorescence)[1]
Nile Blue Acidic lipids (e.g., phospholipids, fatty acids)Not typically reported; partitioning-basedNeutral lipids (lower fluorescence)[1]
This compound-Lipid Probe A Specific Phospholipid Headgroup~1 µMOther phospholipids, neutral lipidsHypothetical Data
This compound-Lipid Probe B Fatty Acid Analogue~5 µMOther fatty acids, neutral lipidsHypothetical Data

Note: The binding affinity of many lipophilic dyes is described by their partition coefficient rather than a specific dissociation constant, as they intercalate into the lipid environment rather than binding to a discrete site.

Experimental Protocols for Evaluating Lipophilic Probe Specificity

Protocol 1: In Vitro Lipid Binding Assay using Fluorescence Titration

This protocol determines the binding affinity of an this compound probe for specific lipid vesicles.

  • Prepare Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) of the desired lipid composition (e.g., phosphatidylcholine, triolein) by sonication or extrusion.

  • Prepare Probe Solution: Prepare a stock solution of the this compound probe in a suitable organic solvent (e.g., DMSO).

  • Titration: In a fluorometer cuvette, add a fixed concentration of the this compound probe to a buffer solution. Sequentially add increasing concentrations of the lipid vesicles.

  • Fluorescence Measurement: After each addition of lipid vesicles, record the fluorescence intensity of the probe at its optimal excitation and emission wavelengths.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the lipid concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Protocol 2: Live-Cell Imaging for Lipid Droplet Colocalization

This protocol assesses the probe's ability to specifically label lipid droplets within living cells.

  • Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes, oleic acid-treated HeLa cells) on glass-bottom dishes and culture overnight.

  • Probe Staining: Incubate the cells with a working solution of the this compound probe (e.g., 1 µg/mL Nile Red) in cell culture medium for 15-30 minutes.

  • Co-staining (Optional): To confirm lipid droplet localization, co-stain with a known lipid droplet marker, such as Bodipy 493/503.

  • Imaging: Wash the cells with fresh medium and image using a fluorescence microscope with appropriate filter sets for the this compound probe and the co-stain.

  • Analysis: Quantify the colocalization between the this compound probe and the lipid droplet marker using image analysis software.

Visualizing Lipid Metabolism Pathways

Lipid_Metabolism Fatty_Acids Fatty Acids Triacylglycerol Triacylglycerol (TAG) Fatty_Acids->Triacylglycerol DGAT Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->Triacylglycerol Lipid_Droplet Lipid Droplet Triacylglycerol->Lipid_Droplet Cholesterol Cholesterol Cholesteryl_Esters Cholesteryl Esters Cholesterol->Cholesteryl_Esters ACAT Cholesteryl_Esters->Lipid_Droplet Nile_Red Nile Red Nile_Red->Lipid_Droplet Stains Neutral Lipids ROS_Signaling cluster_Mitochondria Mitochondria cluster_NADPH_Oxidase NADPH Oxidase ETC Electron Transport Chain Superoxide Superoxide (O₂•⁻) ETC->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Oxazine_Probe This compound-ROS Probe Superoxide->Oxazine_Probe Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress NADPH NADPH NADPH_Oxidase NOX NADPH->NADPH_Oxidase Oxygen O₂ Oxygen->NADPH_Oxidase NADPH_Oxidase->Superoxide SOD SOD OCl Hypochlorite (OCl⁻) H2O2->OCl MPO, Cl⁻ H2O2->Oxazine_Probe H2O2->Oxidative_Stress MPO MPO OCl->Oxazine_Probe OCl->Oxidative_Stress Probe_Specificity_Workflow cluster_in_vitro In Vitro cluster_cell_based Cell-Based cluster_ex_vivo Ex Vivo / In Vivo start Start: Select this compound Probe in_vitro In Vitro Characterization start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based binding_assay Binding Affinity (Kd) (Fluorescence Titration) selectivity_assay Selectivity vs. Analogs ex_vivo Ex Vivo / In Vivo Validation cell_based->ex_vivo colocalization Colocalization Imaging functional_assay Functional Assay (e.g., ROS detection, enzyme inhibition) cytotoxicity Cytotoxicity Assay (MTT) end End: Evaluate Specificity ex_vivo->end tissue_staining Tissue Slice Staining animal_imaging Animal Imaging (if applicable)

References

A Researcher's Guide to Oxazine-Based Staining Reagents: A Comparative Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is a critical determinant of experimental success. Oxazine-based dyes, a class of heterocyclic compounds, have found widespread use in cellular imaging due to their favorable spectral properties, including long emission wavelengths that minimize autofluorescence. However, a thorough understanding of their specificity and potential for cross-reactivity is paramount for accurate data interpretation. This guide provides an objective comparison of the performance of common this compound-based staining reagents with alternative dyes, supported by experimental data and detailed protocols.

Nuclear Staining: DRAQ5™ vs. Alternatives

The far-red fluorescent dye DRAQ5™ is a popular this compound-based reagent for nuclear staining in both live and fixed cells. Its utility stems from its deep red emission, which allows for easy multiplexing with green and blue fluorophores. However, concerns regarding its potential for cytotoxicity and interference with cellular processes necessitate a careful evaluation of its performance against other nuclear stains.

Comparative Performance of Nuclear Stains

A key consideration in live-cell imaging is the potential for the staining reagent to induce phototoxicity and alter normal cellular functions.[1][2] The UV excitation required for traditional blue-emitting dyes like DAPI and Hoechst can be damaging to cells, making far-red dyes an attractive alternative.[3][4]

FeatureDRAQ5™ (this compound)Hoechst 33342DAPISiR-Hoechst
Excitation (nm) ~647~350~358~652
Emission (nm) ~681/697~461~461~674
Cell Permeability Live & Fixed CellsLive & Fixed CellsPermeabilized/Fixed CellsLive & Fixed Cells
Photostability HighModerateModerateHigh
Cytotoxicity Can be cytotoxic at higher concentrations[1][4]Less cytotoxic at optimal concentrationsNot suitable for live cellsMinimal toxicity[1]
Spectral Overlap Minimal with GFP/FITC[5][6]Potential with blue/green fluorophores[4]Potential with blue/green fluorophoresMinimal with GFP/RFP

Data sourced from: [1][3][4][5][6]

Studies have shown that while DRAQ5™ is an effective nuclear stain, it can be cytotoxic at concentrations typically used for live-cell microscopy.[1][4] In contrast, SiR-Hoechst, a silicon rhodamine-based dye, demonstrates high specificity for nuclear staining with minimal toxicity, even during long-term imaging.[1] For endpoint assays in fixed and permeabilized cells, DAPI remains a reliable and cost-effective option, though its spectral properties can limit multiplexing capabilities.[3][7]

Experimental Protocol: Comparative Nuclear Staining and Cytotoxicity Assessment

This protocol outlines a method for comparing the nuclear staining efficacy and cytotoxicity of DRAQ5™ and a suitable alternative like SiR-Hoechst.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 35 mm glass-bottom imaging dishes

  • DRAQ5™ (5 mM stock in DMSO)

  • SiR-Hoechst (1 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Staining:

    • For DRAQ5™ staining, dilute the stock solution in a complete culture medium to a final concentration of 1-5 µM.

    • For SiR-Hoechst staining, dilute the stock solution in a complete culture medium to a final concentration of 500 nM.

  • Incubation: Replace the culture medium in the imaging dishes with the staining solutions and incubate for 15-30 minutes at 37°C.

  • Washing (Optional for SiR-Hoechst, not required for DRAQ5™): For SiR-Hoechst, you may wash the cells once with a pre-warmed culture medium to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope. For DRAQ5™, use a Cy5 filter set (e.g., excitation 620/60 nm, emission 700/75 nm). For SiR-Hoechst, use a far-red filter set (e.g., excitation 640/30 nm, emission 690/50 nm).

  • Cytotoxicity Assessment:

    • Prepare parallel cultures of HeLa cells.

    • Treat the cells with a range of concentrations for each dye (e.g., 1 µM, 5 µM, 10 µM, 25 µM for DRAQ5™ and 500 nM, 1 µM, 5 µM for SiR-Hoechst).

    • Incubate for 24 hours.

    • Assess cell viability using a standard method such as a commercially available live/dead assay kit or by monitoring cell proliferation over time.

cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis seed_cells Seed HeLa Cells in Imaging Dishes culture_cells Culture to 50-70% Confluency seed_cells->culture_cells prepare_draq5 Prepare DRAQ5™ Working Solution (1-5 µM) culture_cells->prepare_draq5 prepare_sir Prepare SiR-Hoechst Working Solution (500 nM) culture_cells->prepare_sir assess_cytotoxicity Cytotoxicity Assay (24h) culture_cells->assess_cytotoxicity incubate_draq5 Incubate with DRAQ5™ (15-30 min) prepare_draq5->incubate_draq5 incubate_sir Incubate with SiR-Hoechst (15-30 min) prepare_sir->incubate_sir image_cells Fluorescence Microscopy incubate_draq5->image_cells wash_sir Optional Wash for SiR-Hoechst incubate_sir->wash_sir wash_sir->image_cells cluster_prep Cell & Lipid Droplet Preparation cluster_staining Staining cluster_analysis Imaging & Analysis seed_cells Seed Cells induce_ld Induce Lipid Droplets (Oleic Acid) seed_cells->induce_ld stain_organelle Stain with Organelle-Specific Probe induce_ld->stain_organelle fix_perm Fix and Permeabilize Cells stain_organelle->fix_perm stain_nile_red Stain with Nile Red fix_perm->stain_nile_red mount_dapi Mount with DAPI stain_nile_red->mount_dapi confocal_imaging Confocal Microscopy mount_dapi->confocal_imaging colocalization_analysis Co-localization Analysis confocal_imaging->colocalization_analysis cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Analysis & Correction prepare_single_stains Prepare Single-Stained Control Samples for Each Fluorophore image_primary_channel Image Each Control in its Designated Channel prepare_single_stains->image_primary_channel image_off_target_channels Image Each Control in All Other 'Off-Target' Channels image_primary_channel->image_off_target_channels analyze_bleed_through Analyze Signal in Off-Target Channels image_off_target_channels->analyze_bleed_through apply_correction Apply Spectral Unmixing/Correction analyze_bleed_through->apply_correction

References

New Oxazine Derivatives Show Promising Anti-inflammatory, Anticancer, and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on new oxazine derivatives, highlighting their potential as potent anti-inflammatory, anticancer, and antimicrobial agents. This guide provides a detailed analysis of their performance against existing compounds, supported by quantitative experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways.

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This guide synthesizes recent findings to offer an objective comparison for researchers working on the discovery and development of novel therapeutics.

Benchmarking Against Existing Compounds: A Data-Driven Comparison

To facilitate a clear evaluation of the potential of these new this compound derivatives, their biological activities have been quantified and compared with established compounds. The following tables summarize the key findings in the areas of anti-inflammatory, anticancer, and antimicrobial activities.

Table 1: Anti-inflammatory Activity of New this compound Derivatives

A series of novel naphtho[1,2-e][4][5]this compound derivatives were evaluated for their in vitro anti-inflammatory activity using a heat-induced hemolysis assay. Several of these new compounds demonstrated significantly greater potency than the commonly used non-steroidal anti-inflammatory drug (NSAID), diclofenac.

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Derivative 4h 4.807 Diclofenac30.14
Derivative 4c5.5Diclofenac30.14

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Anticancer Activity of New this compound Derivatives

The antiproliferative effects of newly synthesized this compound derivatives were tested against various human cancer cell lines using the MTT assay. The results indicate that some of these compounds exhibit potent and selective anticancer activity. For instance, a novel this compound-based drug seed, FPPO (BSO-07), demonstrated significant cytotoxicity in human breast cancer cell lines.[6][7]

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
FPPO (BSO-07) MDA-MB-231 (Breast)Not SpecifiedNot SpecifiedNot Specified
FPPO (BSO-07) MCF-7 (Breast)Not SpecifiedNot SpecifiedNot Specified

Further studies are needed to determine the specific IC50 values for FPPO (BSO-07).

Table 3: Antimicrobial Activity of New this compound Derivatives

The antimicrobial potential of new[4][8] this compound derivatives was assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The data reveals that some of these derivatives have potent antibacterial activity, in some cases surpassing that of the reference antibiotic.

CompoundBacterial StrainMIC (mg/L)Reference CompoundMIC (mg/L)
Derivative 4j Klebsiella pneumoniae0.005 Not SpecifiedNot Specified
Derivative 4j Bacillus subtilis0.005 Not SpecifiedNot Specified
Derivative 4dStaphylococcus aureus0.023Not SpecifiedNot Specified

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for the development of new drugs. This guide provides diagrams of the key signaling pathways modulated by these this compound derivatives, as well as the workflows of the experimental procedures used to evaluate their efficacy.

Anti-inflammatory Activity: COX-2 Inhibition Signaling Pathway

Many non-steroidal anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes. The new this compound derivatives show promising activity through the inhibition of COX-2, a key enzyme in the inflammatory cascade.[9][10]

COX2_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGG2 Prostaglandin (B15479496) G2 (PGG2) Arachidonic_Acid->PGG2 COX-2 COX2 COX-2 Enzyme PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Oxazine_Derivatives New this compound Derivatives Oxazine_Derivatives->COX2

COX-2 Inhibition Pathway
Anticancer Activity: ROS/JNK-Mediated Apoptosis Pathway

Recent studies suggest that some new this compound derivatives can induce cancer cell death through the activation of the c-Jun N-terminal kinase (JNK) pathway, which is triggered by an increase in reactive oxygen species (ROS). This leads to apoptosis, a form of programmed cell death.[6][7]

Apoptosis_Pathway Oxazine_Derivatives New this compound Derivatives ROS Increased ROS Oxazine_Derivatives->ROS JNK JNK Activation ROS->JNK Bax Bax (Pro-apoptotic) JNK->Bax Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

ROS/JNK-Mediated Apoptosis
Experimental Workflow: In Vitro COX-2 Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for determining the COX-2 inhibitory activity of the new this compound derivatives.[5][11]

COX2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (COX-2, Heme, Buffer, Arachidonic Acid) Start->Prepare_Reagents Prepare_Compounds Prepare Test Compounds (New this compound Derivatives) Prepare_Reagents->Prepare_Compounds Add_Enzyme Add COX-2 Enzyme, Heme, and Buffer to 96-well plate Prepare_Compounds->Add_Enzyme Add_Inhibitor Add Test Compounds (Various Concentrations) Add_Enzyme->Add_Inhibitor Incubate Incubate to allow Inhibitor Binding Add_Inhibitor->Incubate Initiate_Reaction Initiate Reaction with Arachidonic Acid Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Measure_Signal Measure Prostaglandin Production Stop_Reaction->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

COX-2 Inhibition Assay Workflow

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed protocols for the key in vitro assays.

In Vitro COX-2 Inhibition Assay[5][12][13][14][15]
  • Reagent Preparation : Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme (cofactor), human recombinant COX-2 enzyme, and a solution of arachidonic acid (substrate). Test compounds (new this compound derivatives and reference inhibitor) are dissolved in DMSO.

  • Assay Plate Setup : In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

  • Inhibitor Addition : Add serial dilutions of the test compounds and the reference inhibitor to the designated wells. Include a control group with no inhibitor.

  • Pre-incubation : Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Incubation : Incubate the plate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination : Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Detection : Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity[8][16][17][18][19]
  • Cell Seeding : Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the new this compound derivatives and a positive control drug for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)[4][20][21][22][23]
  • Preparation of Inoculum : Prepare a standardized suspension of the test bacteria in a suitable broth medium.

  • Serial Dilution of Compounds : In a 96-well microtiter plate, perform serial two-fold dilutions of the new this compound derivatives and a reference antibiotic in the broth medium.

  • Inoculation : Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

This comparative guide serves as a valuable resource for researchers and professionals in the field of drug discovery, providing a solid foundation for the further investigation and development of this promising class of therapeutic agents.

References

A Comparative Analysis of Oxazine and Rhodamine Dyes for High-Contrast Nerve Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of oxazine and rhodamine-based fluorescent dyes for peripheral nerve tissue imaging. This guide provides a comprehensive overview of their optical and physicochemical properties, supported by experimental data and detailed protocols, to aid in the selection of optimal contrast agents for preclinical and surgical applications.

Fluorescence image-guided surgery is a rapidly advancing field that aims to improve the precision of surgical interventions by enhancing the visualization of critical anatomical structures like peripheral nerves.[1][2] Accidental nerve damage during surgery can lead to significant patient morbidity, including chronic pain and paralysis.[1][2] this compound and rhodamine dyes are two prominent classes of fluorophores investigated for their potential as nerve-specific contrast agents. This guide compares their performance based on published experimental data.

Key Performance Metrics: A Quantitative Comparison

A study directly comparing the in vivo nerve specificity of several this compound and rhodamine derivatives provides key insights into their performance.[1] The investigation highlights that nerve-specificity is correlated with physicochemical properties, particularly lipophilicity (LogD) and overall molecular charge.[1] Dyes with a LogD value between 3 and 5 and a neutral or zwitterionic charge, such as this compound 4 and Rhodamine B, demonstrated significant nerve contrast.[1]

The following table summarizes the quantitative performance data for nerve-specific and non-specific examples from both dye families.

ParameterThis compound 4Rhodamine BThis compound 1Rhodamine 6G
Nerve Specificity Yes Yes NoNo
Absorbance Max (λabs) 610 nm544 nm[1], 554 nm[3]655 nmN/A
Emission Max (λem) 628 nm552 nm[1], 576 nm[3]671 nmN/A
Extinction Coefficient 93,221 M⁻¹cm⁻¹49,614 M⁻¹cm⁻¹68,692 M⁻¹cm⁻¹N/A
Nerve-to-Muscle Ratio (N/M) 2.644.27 Pan-tissue stainingPan-tissue staining
Nerve-to-Adipose Ratio (N/A) 3.51 2.87Pan-tissue stainingPan-tissue staining
Signal-to-Background (SBR) N/A15.37 ± 0.68 (Topical)[3][4]N/AN/A
Physicochemical Profile LogD: 3-5 rangeLogD: 3.43 (3-5 range)[1]LogD: >5LogD: >5
Net Charge Neutral/ZwitterionicNeutral/Zwitterionic[1]+1+1

Data compiled from studies by Gibbs et al. and Zhang et al.[1][3]

Mechanism of Nerve-Specific Staining

The preferential accumulation of certain dyes in nerve tissue is largely attributed to their physicochemical properties. The blood-nerve-barrier (BNB) and the lipid-rich myelin sheath surrounding peripheral nerves act as key gatekeepers. Dyes with optimal lipophilicity and a neutral charge can effectively interact with and be retained by these structures, leading to high-contrast imaging.

cluster_dyes Dye Physicochemical Properties cluster_tissue Biological Environment Dye Fluorophore (this compound/Rhodamine) Prop LogD (Lipophilicity) Net Charge Nerve Nerve Tissue (Myelin Sheath) Prop->Nerve Optimal (LogD 3-5, Neutral Charge) Muscle Surrounding Tissue (e.g., Muscle, Adipose) Prop->Muscle Suboptimal (High Charge, Incorrect LogD) HighContrast High Contrast Signal Nerve->HighContrast High Retention LowContrast Low Background Signal Muscle->LowContrast Low Retention / Washout

Caption: Dye interaction with nerve vs. surrounding tissue.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are summarized from the cited literature.

Protocol 1: Topical Administration for Nerve Contrast Evaluation

This protocol is adapted from a study designed to directly assess the nerve-specificity of dyes without the influence of systemic circulation and the blood-nerve-barrier.[1]

  • Animal Preparation: Anesthetize the subject animal (e.g., mouse) according to approved institutional protocols. Surgically expose the target peripheral nerve (e.g., sciatic nerve) and adjacent muscle and adipose tissues.

  • Dye Administration: A solution of the dye is applied directly and topically to the exposed tissues.

  • Imaging:

    • Light Source: Use a broad-spectrum light source (e.g., PhotoFluor II).[1]

    • Filters (this compound): Employ a bandpass excitation filter around 620 ± 30 nm and a bandpass emission filter of 700 ± 37.5 nm.[1]

    • Filters (Rhodamine): Use a bandpass excitation filter of 545 ± 12.5 nm and a bandpass emission filter of 605 ± 35 nm.[1]

    • Image Acquisition: Capture fluorescence images of the nerve, muscle, and adipose tissue. Maintain consistent camera and light source positions for quantitative comparison.[1]

  • Data Analysis:

    • Quantify the mean fluorescence intensity for each tissue type using image analysis software.

    • Calculate the Nerve-to-Muscle (N/M) and Nerve-to-Adipose (N/A) contrast ratios to determine nerve specificity.[1]

Protocol 2: Systemic Administration for In Vivo Imaging

This protocol, adapted from a study on Rhodamine B, evaluates dye performance following intravenous injection, which is more representative of a clinical scenario.[3][4]

  • Dye Preparation: Dissolve the dye in a suitable vehicle. For Rhodamine B, an 8 nmol dose dissolved in 100 μL of Phosphate Buffered Saline (PBS) was found to be optimal.[3][4]

  • Animal Preparation: Anesthetize the subject animal (e.g., mouse).

  • Dye Administration: Administer the dye solution via intravenous injection (e.g., tail vein).[3]

  • Imaging:

    • System: Use a whole-animal in vivo imaging system (e.g., In Vivo Xtreme Imaging System).[3][4]

    • Parameters: For Rhodamine B, use an excitation peak of ~554 nm and an emission peak of ~576 nm.[3]

    • Time Course: Acquire fluorescence images at multiple time points (e.g., 22, 24, 26, 28, 30 hours) to determine the time of peak nerve contrast.[3]

  • Data Analysis:

    • Define regions of interest (ROIs) over the nerve tissue and adjacent background tissue.

    • Calculate the Signal-to-Background Ratio (SBR) at each time point to identify the optimal imaging window. For Rhodamine B, the peak SBR was observed at 24 hours post-injection.[3][4]

    • Validation: Perform histological analysis (e.g., H&E staining) on harvested tissues to assess any potential cytotoxicity.[3]

Visualizing the Research Process

The following diagrams illustrate the general workflow for comparative dye studies and a logical guide for selecting the appropriate dye.

A Animal Model Preparation (Surgical Exposure) B Dye Administration A->B C Topical Application B->C Direct Contrast D Systemic (IV) Injection B->D Clinical Simulation E In Vivo / Ex Vivo Imaging (Fluorescence Microscopy) C->E D->E F Image Processing & ROI Selection E->F G Quantitative Analysis F->G H Calculate N/M & N/A Ratios G->H I Calculate SBR Over Time G->I J Histological Validation (Toxicity & Localization) H->J I->J Start Start: Define Experimental Goal Q1 Imaging Modality? Start->Q1 Q2 Wavelength Preference? Q1->Q2 Systemic (In Vivo) Q3 Primary Background Tissue? Q1->Q3 Topical (Ex Vivo) A1 Rhodamine B (High SBR, Visible λ) Q2->A1 Visible A2 This compound 4 (NIR-shifted λ) Q2->A2 Near-Infrared A3 Rhodamine B (Superior N/M Contrast) Q3->A3 Muscle A4 This compound 4 (Superior N/A Contrast) Q3->A4 Adipose

References

Oxazine Dyes Emerge as Superior Alternatives to Traditional Fluorophores in Demanding Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-sensitivity fluorescence-based applications, the selection of the optimal fluorophore is a critical determinant of experimental success. While traditional fluorophores such as cyanines, rhodamines, and fluoresceins have been mainstays in the field, a growing body of evidence highlights the significant advantages of oxazine dyes in specific, demanding applications. This guide provides an objective comparison of this compound dyes with these traditional fluorophores, supported by experimental data, to inform the selection of the most appropriate fluorescent probes.

This compound dyes, a class of heterocyclic organic compounds, exhibit unique photophysical properties that translate into enhanced performance in applications like super-resolution microscopy, in vivo imaging, and flow cytometry. Key advantages include their emission in the far-red and near-infrared (NIR) regions, which minimizes background autofluorescence from biological samples, and their often superior photostability compared to many conventional dyes.

Quantitative Comparison of Photophysical Properties

The performance of a fluorophore is dictated by its intrinsic photophysical properties. The following tables summarize key parameters for representative this compound, cyanine (B1664457), rhodamine, and fluorescein (B123965) dyes.

Dye ClassRepresentative DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ATTO 655663684125,0000.30
Nile Blue~635~675~70,0000.25-0.58[1][2]
Cyanine Cy5649670250,0000.27
Rhodamine Rhodamine B554575110,000~0.31
Fluorescein FITC49551980,0000.92

Table 1: General Photophysical Properties of Representative Fluorophores. Data is compiled from various sources and should be considered representative. Actual values can vary with environmental conditions.

Performance in Specific Applications

The theoretical advantages of this compound dyes translate into tangible benefits in various experimental settings.

Super-Resolution Microscopy

In techniques like single-molecule localization microscopy (SMLM), photostability and photon output are paramount. Studies have shown that some this compound dyes, such as ATTO 655, exhibit favorable switching behavior and photostability for these applications. While dyes like Alexa Fluor 647 (a cyanine derivative) can yield a high number of photons per switching event, some this compound dyes offer a good balance of properties. For instance, in one study, ATTO 655 had a lower photon yield per switching event (~660) compared to Alexa 647 (~5,000), which impacted the resolution of the final image.[3] However, the overall performance is highly dependent on the specific SMLM technique and imaging conditions.

In Vivo Imaging

For in vivo imaging, probes that emit in the near-infrared (NIR) window (700-1700 nm) are highly desirable due to reduced light scattering and tissue autofluorescence, allowing for deeper tissue penetration and higher signal-to-background ratios. This compound dyes are well-positioned in this spectral range. In a comparative study of this compound and rhodamine derivatives for peripheral nerve imaging, an this compound dye (this compound 4) demonstrated a favorable nerve-to-muscle (N/M) fluorescence ratio of 2.64, although a specific rhodamine derivative (Rhodamine B) showed a higher N/M ratio of 4.27 in that particular study.[4] This highlights that while this compound dyes are promising for in vivo applications, the optimal choice can be application- and molecule-specific.

FluorophoreNerve-to-Muscle Ratio (N/M)
This compound 42.64
Rhodamine B4.27
This compound 1Pan-tissue fluorescence

Table 2: In Vivo Nerve-to-Muscle Fluorescence Ratios of Selected this compound and Rhodamine Dyes. [4]

Flow Cytometry

Experimental Protocols

To facilitate the objective comparison of fluorophores in your own laboratory, we provide the following detailed experimental protocols.

Protocol for Comparing Fluorophore Photostability in Immunofluorescence

This protocol outlines a method to quantify and compare the photostability of different fluorophore-conjugated antibodies in a typical immunofluorescence experiment.

Objective: To determine the photobleaching half-life (t₁/₂) of different fluorophores under identical imaging conditions.

Materials:

  • Fixed cells or tissue sections

  • Primary antibodies

  • Secondary antibodies conjugated to the fluorophores of interest (e.g., an this compound dye-conjugate vs. a cyanine dye-conjugate)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Antifade mounting medium

  • Fluorescence microscope with a stable light source and a sensitive camera

Procedure:

  • Sample Preparation: Prepare multiple identical samples (e.g., cell coverslips) for each fluorophore to be tested.

  • Immunostaining:

    • Fix and permeabilize the samples using a standard protocol.

    • Block non-specific binding sites with blocking buffer for 1 hour.

    • Incubate with the primary antibody at the optimal dilution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition:

    • Use the same microscope settings (objective, laser power, exposure time, etc.) for all samples.

    • Select a region of interest (ROI) with clear and representative staining.

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be kept constant.

    • Continue imaging until the fluorescence intensity has decreased to at least 50% of the initial intensity.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI for each image in the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity versus time and fit the data to a single exponential decay curve to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life as t₁/₂ = ln(2)/k.

Protocol for Single-Molecule Imaging of Actin Filaments

This protocol is adapted for comparing the performance of different fluorophores for single-molecule imaging of in vitro reconstituted actin filaments.

Materials:

  • Actin monomers (unlabeled and labeled with the fluorophores of interest)

  • Polymerization buffer

  • TIRF (Total Internal Reflection Fluorescence) microscope

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose)

  • Microfluidic chambers

Procedure:

  • Chamber Preparation: Prepare and passivate microfluidic chambers to prevent non-specific surface binding.

  • Actin Polymerization: Polymerize actin filaments in the presence of a small percentage of fluorophore-labeled actin monomers.

  • Imaging:

    • Introduce the polymerized actin filaments into the microfluidic chamber.

    • Add an imaging buffer containing an oxygen scavenging system to minimize photobleaching.

    • Image the filaments using a TIRF microscope, which selectively excites fluorophores near the coverslip surface, reducing background fluorescence.

    • Acquire images at a high frame rate to observe single-molecule binding and unbinding events or to track single fluorophores along the filament.

  • Data Analysis:

    • Analyze the acquired image series to determine parameters such as single-molecule brightness, on/off blinking kinetics, and photobleaching lifetime.

    • For comparative studies, ensure that the laser power and camera settings are identical for each fluorophore being tested.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows.

cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Image Acquisition & Analysis prep1 Fix and Permeabilize Cells prep2 Block Non-Specific Binding prep1->prep2 stain1 Primary Antibody Incubation prep2->stain1 stain2 Wash stain1->stain2 stain3 Fluorophore-Conjugated Secondary Antibody Incubation stain2->stain3 stain4 Wash stain3->stain4 img1 Mount Coverslip stain4->img1 img2 Acquire Time-Lapse Images img1->img2 img3 Measure Fluorescence Intensity img2->img3 img4 Calculate Photobleaching Half-Life img3->img4 cluster_assembly Actin Filament Assembly cluster_imaging TIRF Microscopy cluster_analysis Data Analysis act1 Mix Unlabeled and Fluorophore-Labeled Actin act2 Induce Polymerization act1->act2 img1 Introduce Filaments to Microfluidic Chamber act2->img1 img2 Add Imaging Buffer with Oxygen Scavenger img1->img2 img3 Acquire High-Speed Image Series img2->img3 anl1 Analyze Single-Molecule Brightness and Kinetics img3->anl1 anl2 Compare Photobleaching Lifetimes anl1->anl2

References

quantitative comparison of fluorescence quantum yields of oxazine dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fluorescence Quantum Yields in Oxazine Dyes

This compound dyes are a class of heterocyclic compounds widely utilized in various scientific and technological fields, including laser technology, microscopy, and as fluorescent probes in biological research. A critical parameter for their application is the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process. This guide provides a quantitative comparison of the fluorescence quantum yields of several common this compound dyes, supported by experimental data and detailed methodologies for their determination.

Quantitative Data Summary

The fluorescence quantum yields of this compound dyes are highly dependent on their molecular structure and the solvent environment. The following table summarizes the reported quantum yield values for several key this compound dyes in different solvents.

DyeSolventFluorescence Quantum Yield (Φf)Reference(s)
This compound 1 Ethanol (B145695)0.11[1][2]
Ethanol0.141[3][4][5][6]
Ethylene (B1197577) Glycol0.19[1]
This compound 170 Ethanol~0.5[7]
Methanol0.63[8][9][10]
Ethanol0.579[3][4][5]
Nile Blue Ethanol0.27[11]
Methanol0.27[12][13]
Ethylene Glycol0.26[12]
Cresyl Violet Ethanol0.54[14]
Ethanol0.578[3][4][5]
Factors Influencing Quantum Yield

Several factors can influence the fluorescence quantum yield of this compound dyes. Internal conversion, a non-radiative decay process, plays a more significant role in oxazines compared to other dye classes like rhodamines due to the smaller energy gap between the ground and first excited states.[7] This can lead to lower quantum yields in some cases.

The solvent environment is also a critical factor. For instance, the fluorescence yield of this compound 1 increases from 0.11 in ethanol to 0.19 in the more viscous solvent ethylene glycol.[1] This is a common phenomenon where increased solvent viscosity restricts molecular vibrations and rotations, thereby reducing non-radiative decay pathways and enhancing fluorescence. Furthermore, the polarity of the solvent can affect the electronic transition energies of the dye, leading to shifts in absorption and emission spectra and changes in quantum yield.[13]

Deuteration of the amino groups in some this compound dyes, such as this compound 4, has been shown to nearly double the fluorescence efficiency.[7] This is attributed to the reduction of non-radiative decay through high-frequency N-H vibrations.

Experimental Protocols

The determination of fluorescence quantum yields is a critical aspect of characterizing fluorescent dyes. The most common method is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Relative Quantum Yield Measurement

This protocol outlines the steps for determining the fluorescence quantum yield of an this compound dye relative to a standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound dye of interest (sample)

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101, Cresyl Violet)

  • Spectroscopic grade solvents

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][8][11][14]

  • Absorption Spectra Measurement: Record the absorption spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the excitation wavelength for each solution.

  • Fluorescence Spectra Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.

experimental_workflow A Prepare Dilute Solutions (Sample & Standard) B Measure Absorbance Spectra (UV-Vis Spectrophotometer) A->B C Measure Fluorescence Spectra (Spectrofluorometer) A->C E Calculate Quantum Yield B->E Absorbance Data D Integrate Fluorescence Intensity C->D D->E Integrated Intensity Data

Caption: Workflow for relative fluorescence quantum yield determination.

This guide provides a foundational understanding of the fluorescence quantum yields of common this compound dyes. For researchers and professionals in drug development and related fields, this comparative data and the outlined experimental protocol offer valuable insights for the selection and application of these important fluorophores.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxazine Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of oxazine compounds, a class of heterocyclic organic chemicals used in various research applications, including as fluorescent dyes and in the synthesis of polymers, is paramount to ensuring laboratory safety and environmental protection.[1][2][3] Adherence to established protocols is critical for researchers, scientists, and drug development professionals handling these materials. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound compounds. While toxicological properties for many this compound derivatives have not been thoroughly investigated, some are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) should always be worn.

Key Safety Precautions:

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][6]

  • Ventilation: Handle this compound compounds in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[4][6]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[7]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.[6][7]

Quantitative Data on this compound Hazards

While specific quantitative disposal limits are determined by local, state, and national regulations, the following table summarizes the key hazard information found for representative this compound compounds, underscoring the need for their classification as hazardous waste.

Compound NameCAS NumberKnown HazardsDisposal Classification
This compound 124796-94-9Potential for harm not thoroughly investigated.[7]Hazardous Waste
This compound 720 ChlorideNot SpecifiedCauses skin irritation, serious eye irritation, and may cause respiratory irritation.[4]Hazardous Waste
This compound 725 Chloride33203-82-6Not classified as a hazardous substance or mixture under GHS.[8] However, good laboratory practices for chemical waste should be followed.Chemical Waste
This compound 720 Perchlorate62669-60-7Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]Hazardous Waste

Experimental Protocol for this compound Waste Disposal

The following is a generalized, step-by-step methodology for the proper disposal of this compound waste, synthesized from safety data sheets and general hazardous waste guidelines.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound compounds. This includes pure, unused chemicals, solutions, and contaminated materials (e.g., gloves, absorbent pads, and empty containers).
  • Segregate this compound waste from other incompatible waste streams. Never mix flammable waste with oxidizers, or acidic waste with caustic waste.[9]

2. Waste Collection and Containment:

  • Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container. The container must be kept tightly closed except when adding waste.[10]
  • Collect solid this compound waste and contaminated labware in a separate, clearly labeled, and sealed container.[6]
  • For empty containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. For other oxazines, the first rinse should be collected.[10] Subsequent rinses of decontaminated containers can be disposed of according to institutional guidelines after labels are defaced.[9]

3. Waste Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name ("this compound" and any specific derivative).
  • Include the concentration and quantity of the waste.
  • Note any other chemical constituents in the waste mixture.
  • Affix the appropriate hazard symbols (e.g., irritant, harmful).

4. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[11]
  • Ensure secondary containment is used for liquid waste to prevent spills.[10]
  • Store containers away from heat, sparks, and open flames.[6]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[10][11]
  • Do not dispose of this compound waste down the drain or in the regular trash.[7][10] This is to prevent contamination of groundwater and sewage systems.[7]
  • Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and national regulations.[4][6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound compounds.

OxazineDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Type (Solid, Liquid, Contaminated Material) ppe->identify segregate 3. Segregate from Incompatible Waste identify->segregate collect 4. Collect in a Labeled, Sealed Container segregate->collect storage 5. Store in Designated Satellite Accumulation Area with Secondary Containment collect->storage contact_ehs 6. Contact EHS for Waste Pickup storage->contact_ehs end End: Licensed Disposal contact_ehs->end

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Oxazine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Oxazine dyes.

This compound dyes are a class of heterocyclic compounds widely used in various scientific applications, including as staining agents in histology and as fluorescent probes in molecular biology. While invaluable in research, it is crucial to handle these compounds with appropriate safety precautions to minimize potential risks. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans for working with this compound dyes.

It is important to note that the hazards can vary between different forms of this compound. For instance, this compound 1, this compound 170 perchlorate, and Phenthis compound are often classified as causing skin, eye, and respiratory irritation.[1][2] Conversely, some variants like this compound 725 Chloride may not be classified as a hazardous substance.[3] Therefore, always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are using.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment when handling this compound dyes, based on information from various Safety Data Sheets.

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.Use eyewear tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile or neoprene gloves).Gloves must be inspected for integrity before each use.[4][5]
Skin and Body Protection Laboratory coat, protective clothing. For extensive handling, impervious clothing may be advised.Protective clothing must be selected based on the hazards present in the workplace.[2]
Respiratory Protection A government-approved respirator (e.g., N95 or P1 dust masks) is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling dust or aerosols.[3]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling this compound dyes. The following workflow outlines the procedural steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Consult Specific SDS prep_ppe Gather Required PPE prep_area Prepare Well-Ventilated Work Area don_ppe Don PPE Correctly prep_area->don_ppe handle_chem Handle this compound with Care (Avoid dust/aerosol formation) don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly collect_waste Collect Waste in Labeled, Sealed Containers wash_hands->collect_waste dispose_reg Dispose According to Local Regulations collect_waste->dispose_reg

Figure 1. A workflow diagram illustrating the key procedural steps for the safe handling and disposal of this compound dyes.

Experimental Protocols:

1. Preparation:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific this compound compound being used.

  • Gather Personal Protective Equipment (PPE): Assemble all necessary PPE as outlined in the table above.

  • Prepare a Well-Ventilated Area: Ensure that the handling area, preferably a chemical fume hood, has adequate ventilation.[1][2]

2. Handling:

  • Don PPE: Put on all required PPE, ensuring a proper fit.

  • Handle with Care: Avoid the formation of dust and aerosols.[6] Avoid contact with skin and eyes.[1][6]

3. Post-Handling:

  • Decontaminate: Clean the work area thoroughly after handling is complete.

  • Doff PPE: Remove PPE carefully to avoid contaminating yourself.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[2]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including contaminated consumables, in suitable, closed, and clearly labeled containers.[3]

2. Disposal Procedures:

  • Dispose of waste in accordance with all applicable local, state, and national regulations.[1][7] Do not allow the product to enter drains, groundwater, or water courses.[7]

  • It is recommended to use a licensed disposal company for chemical waste.[8]

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound dyes in their work, fostering a secure and productive research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。